Product packaging for L-Threoninol(Cat. No.:CAS No. 3228-51-1)

L-Threoninol

货号: B554944
CAS 编号: 3228-51-1
分子量: 105.14 g/mol
InChI 键: MUVQIIBPDFTEKM-QWWZWVQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

L-threoninol is a chiral amino alcohol derivative of the essential amino acid L-threonine. Unlike its precursor, which is incorporated into proteins, this compound features a hydroxymethyl group in place of the carboxylic acid, making it a valuable building block in organic synthesis and chemical biology. Its primary research applications leverage its structure as a scaffold for the synthesis of complex molecules, including pharmaceuticals and natural product analogs. In bioconjugation and peptide-mimetic research, the compound serves as a key precursor for creating β-amino alcohol structures, which are common motifs in various bioactive compounds and catalysts for asymmetric synthesis. Furthermore, this compound is investigated for its potential in constructing modified nucleosides or as a backbone in peptide nucleic acid (PNA) oligomers, which are used in molecular genetics to bind to DNA and RNA. Researchers also utilize this compound to study the biochemical roles of similar amino alcohols in cellular processes. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2 B554944 L-Threoninol CAS No. 3228-51-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186028
Record name L-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108102-49-4, 3228-51-1
Record name rel-(2R,3R)-2-Amino-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108102-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threoninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Threoninol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3228-51-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-THREONINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16V466XOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Threoninol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threoninol, with the CAS number 3228-51-1, is a chiral amino alcohol derived from the essential amino acid L-threonine. Its unique structure, featuring both hydroxyl and amino functional groups, makes it a valuable and versatile building block in synthetic organic chemistry. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid that is soluble in water.[1][2] Its properties are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound
PropertyValueReference(s)
CAS Number 3228-51-1[3]
IUPAC Name (2R,3R)-2-aminobutane-1,3-diol[4]
Synonyms (2R,3R)-2-Amino-1,3-butanediol, L-Thr-ol[5]
Appearance White solid, powder, or crystal chunks
Table 2: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C4H11NO2[3]
Molecular Weight 105.14 g/mol [3]
Melting Point 49-54 °C
Boiling Point 120 °C (predicted)
Density 1.118 ± 0.06 g/cm³ (predicted)
Solubility Soluble in water[1]
Optical Activity [α]20/D -4.2° (c=1% in H2O)
Table 3: Chemical Structure and Identifiers
IdentifierValueReference(s)
SMILES C--INVALID-LINK--N">C@HO
InChI 1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1
InChI Key MUVQIIBPDFTEKM-QWWZWVQMSA-N

Experimental Protocols

Synthesis of this compound from L-Threonine Ethyl Ester

A common method for the synthesis of this compound is the reduction of an L-threonine ester using a reducing agent such as lithium aluminum hydride (LAH).[6]

Materials:

  • L-threonine ethyl ester

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • 0.1N Hydrochloric acid (HCl)

  • Methanol

  • Ethyl acetate

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • Suspend lithium aluminum hydride (3.56 g, 94 mmol) in 200 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Dissolve L-threonine ethyl ester (3.45 g, 23 mmol) in 50 mL of anhydrous THF.

  • Add the L-threonine ethyl ester solution dropwise to the LAH suspension over a period of 1.5 hours.

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LAH by the slow, dropwise addition of 0.1N HCl.

  • Remove the resulting lithium salts by filtration.

  • Concentrate the filtrate by vacuum rotary evaporation to yield this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of methanol and ethyl acetate as the eluent. The progress of the purification can be monitored by TLC (Rf 0.10 in 60:40 methanol/ethyl acetate).[6]

Expected Yield: 97%[6]

Synthesis_Workflow L_Threonine_Ester L-Threonine Ethyl Ester in THF Reaction Reduction Reaction (Reflux, 3h) L_Threonine_Ester->Reaction LAH Lithium Aluminum Hydride (LAH) in THF LAH->Reaction Quenching Quenching (0.1N HCl) Reaction->Quenching Filtration Filtration Quenching->Filtration Evaporation Vacuum Rotary Evaporation Filtration->Evaporation L_Threoninol This compound Evaporation->L_Threoninol

Caption: Synthesis workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (300 MHz, CDCl₃): δ 3.51 (dq, J=6.9, 5.9Hz, 1H), 3.35 (AB of ABX, J=6.4, 5.2 Hz, 1H), 3.20 (AB of ABX, J=6.4, 5.2Hz, 1H), 2.36 (m, 1H), 1.00 (d, J=6.9Hz, 3H).[6]

  • ¹³C NMR (75 MHz, CDCl₃): δ 66.7, 63.6, 58.3, 20.3.[6]

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are crucial for determining the enantiomeric purity of this compound. A two-step HPLC system involving pre-column derivatization with a fluorescent agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by separation on a combination of a reversed-phase and a chiral column can be employed to separate and quantify the stereoisomers of threonine and, by extension, threoninol.[7]

Gas Chromatography (GC): Capillary gas chromatography on a chiral stationary phase, such as Chirasil-Val, can be used for the separation of threonine stereoisomers after derivatization. This method is effective for determining the optical purity of the sample.[8]

Applications in Research and Drug Development

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[5] Its stereogenic centers are crucial for producing enantiomerically pure compounds, which is a critical aspect of modern drug development.[5][9]

Chiral Auxiliary: this compound and its derivatives can be used as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[10] This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Peptide Synthesis: As an amino alcohol, this compound is utilized in peptide synthesis, particularly for creating modified peptides with altered backbones. This can lead to peptides with enhanced stability, bioavailability, or novel biological activities.

Nucleic Acid Research: this compound has been investigated for its role as a nucleic acid analogue. It can form stable duplex structures, making it a candidate for applications in gene therapy and molecular diagnostics.[1]

Biological Significance and Signaling Pathways

While this compound itself has not been extensively studied for its direct role in signaling pathways, its precursor, L-threonine, is known to play a significant role in cellular regulation. L-threonine can stimulate the proliferation of embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC1 signaling pathways.[11] These pathways are central to cell growth, survival, and metabolism. Given the structural similarity, the biological activities of this compound may be related to those of L-threonine, although further research is needed to establish a direct link.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L_Threonine L-Threonine Amino_Acid_Transporter Amino Acid Transporter L_Threonine->Amino_Acid_Transporter PI3K PI3K Amino_Acid_Transporter->PI3K Akt Akt PI3K->Akt MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs mTORC1 mTORC1 Akt->mTORC1 MAPKs->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Cell_Proliferation Cell Proliferation (G1/S Transition) p70S6K->Cell_Proliferation _4E_BP1->Cell_Proliferation

Caption: L-Threonine signaling pathway.

Conclusion

This compound is a chiral molecule with significant potential in various scientific and industrial fields. Its well-defined stereochemistry makes it an invaluable tool in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and agrochemical applications. While its direct biological roles are still under investigation, its relationship to L-threonine suggests potential involvement in crucial cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their work.

References

L-Threoninol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of L-Threoninol, a versatile chiral building block. Its applications span various scientific domains, from pharmaceutical synthesis to materials science. This document outlines its fundamental molecular characteristics and provides a foundational understanding for its use in experimental research and development.

Core Molecular Data

This compound, systematically known as (2R,3R)-2-aminobutane-1,3-diol, is a derivative of the amino acid L-threonine.[1][2] Its chemical structure features both an amino group and two hydroxyl groups, rendering it a valuable chiral intermediate in organic synthesis.[3]

A summary of its key molecular and physical properties is presented in the table below for quick reference. This data is essential for stoichiometric calculations, analytical characterizations, and the design of experimental protocols.

IdentifierValueSource
Molecular Formula C4H11NO2[1][2][3][4]
Molecular Weight 105.14 g/mol [1][4][5][6]
IUPAC Name (2R,3R)-2-aminobutane-1,3-diol[1][5]
CAS Number 3228-51-1[2][3]
Melting Point 49-54 °C[2][6][7]
Synonyms L-Thr-ol, H-Threoninol, (2R,3R)-2-Amino-1,3-butanediol[3][6][8]

Synthesis and Experimental Workflow

The synthesis of this compound is a critical process for its application in further chemical reactions. A common and direct method involves the reduction of the amino acid L-threonine. This transformation is a fundamental procedure in organic chemistry, illustrating the conversion of a carboxylic acid to a primary alcohol.

A generalized experimental workflow for the synthesis of this compound from L-threonine is depicted below. This process typically involves the use of a suitable reducing agent to selectively reduce the carboxyl group of L-threonine without affecting the other functional groups.

G cluster_0 Synthesis of this compound A L-Threonine (Starting Material) B Addition of Reducing Agent A->B Step 1 C Reaction Mixture B->C Step 2 D Quenching and Work-up C->D Step 3 E Purification (e.g., Crystallization) D->E Step 4 F This compound (Final Product) E->F Step 5

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Reduction of L-Threonine

While specific laboratory procedures may vary, a representative protocol for the synthesis of this compound from L-threonine is as follows:

  • Dissolution: L-threonine is dissolved in a suitable solvent, often an ethereal solvent like tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A reducing agent, such as lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran complex (B2H6·THF), is slowly added to the solution at a controlled temperature, typically 0 °C.

  • Reaction: The reaction mixture is stirred and allowed to warm to room temperature, and may be refluxed to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent and any aluminum salts.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent.

  • Purification: The combined organic extracts are dried, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization, to yield pure this compound.

Applications in Signaling Pathway Research

Due to its structural similarity to natural metabolites, this compound and its derivatives can be utilized as chemical probes to investigate various biological signaling pathways. For instance, modified versions of this compound can be designed to interact with specific enzymes or receptors, thereby elucidating their roles in cellular processes.

The logical relationship for employing a modified this compound derivative as a chemical probe in pathway analysis is outlined in the diagram below.

G cluster_1 Pathway Analysis Using this compound Derivatives X This compound Derivative (Chemical Probe) Y Target Protein (Enzyme, Receptor, etc.) X->Y Interaction Z Biological Signaling Pathway Y->Z Modulation W Cellular Response (e.g., Proliferation, Apoptosis) Z->W Outcome

Logical flow for pathway analysis using this compound derivatives.

References

An In-depth Technical Guide to (2R,3R)-2-aminobutane-1,3-diol: Structure, Stereochemistry, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule (2R,3R)-2-aminobutane-1,3-diol, also known as L-Threoninol. It details its chemical structure, stereochemical properties, and methods for its synthesis and characterization. Furthermore, this guide explores the biological significance of its precursor, L-threonine, in cellular signaling pathways, offering insights for drug development and biochemical research.

Chemical Structure and Stereochemistry

(2R,3R)-2-aminobutane-1,3-diol is a chiral amino alcohol derived from the naturally occurring amino acid L-threonine. Its structure features two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers. The (2R,3R) configuration, designated as this compound, is of significant interest in synthetic and medicinal chemistry due to its role as a chiral building block.

The stereochemistry is explicitly defined by the Cahn-Ingold-Prelog (CIP) priority rules, with the "R" configuration at both chiral carbons. This specific arrangement of the amino and hydroxyl groups in space dictates its chemical reactivity and biological interactions.

Key Structural Identifiers:

  • IUPAC Name: (2R,3R)-2-aminobutane-1,3-diol

  • CAS Number: 3228-51-1

  • Molecular Formula: C₄H₁₁NO₂

  • SMILES: C--INVALID-LINK--N">C@HO

  • InChI Key: MUVQIIBPDFTEKM-QWWZWVQMSA-N

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (2R,3R)-2-aminobutane-1,3-diol is presented in the table below, providing a valuable resource for experimental design and characterization.

PropertyValueReference(s)
Molecular Weight 105.14 g/mol [1]
Melting Point 50-52 °C[]
Boiling Point 110-120 °C at 0.05-0.1 Torr[]
Density 1.118 ± 0.06 g/cm³[]
Specific Rotation [α]²⁰ -6.5° to -4.5° (c=1, H₂O)[3]
Solubility Soluble in water[3][4]
¹H NMR (CDCl₃, 300MHz) δ 3.51 (dq, 1H), 3.35 (AB of ABX, 1H), 3.20 (AB of ABX, 1H), 2.36 (m, 1H), 1.00 (d, 3H)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (2R,3R)-2-aminobutane-1,3-diol are crucial for its application in research and development.

Synthesis of (2R,3R)-2-aminobutane-1,3-diol from L-Threonine Ethyl Ester

This protocol describes the reduction of the carboxylic acid functionality of an L-threonine derivative to a primary alcohol.

Materials:

  • L-threonine ethyl ester

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.1N Hydrochloric acid (HCl)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend lithium aluminum hydride (94 mmol) in 200 mL of anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Dissolve L-threonine ethyl ester (23 mmol) in 50 mL of anhydrous THF.

  • Add the L-threonine ethyl ester solution dropwise to the LAH suspension over 1.5 hours, maintaining the temperature with an ice bath.

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow addition of 0.1N HCl.

  • Filter the resulting lithium salts.

  • Concentrate the filtrate using a vacuum rotary evaporator to yield (2R,3R)-2-aminobutane-1,3-diol.

Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of chiral molecules.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized (2R,3R)-2-aminobutane-1,3-diol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy Parameters (Illustrative):

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton acquisition

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy Parameters (Illustrative):

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled carbon acquisition

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

Data Analysis:

  • The chemical shifts, coupling constants (J-values), and splitting patterns of the proton and carbon signals are analyzed to confirm the connectivity and relative stereochemistry of the molecule.

  • Comparison with literature data for (2R,3R)-2-aminobutane-1,3-diol is essential for unambiguous identification.

Stereochemical Confirmation by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a chiral molecule.

Experimental Workflow:

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement cluster_analysis Analysis crystal_growth Slow evaporation of a saturated solution data_collection Mount crystal on diffractometer and collect diffraction data crystal_growth->data_collection structure_solution Solve phase problem and build initial model data_collection->structure_solution refinement Refine atomic positions and thermal parameters structure_solution->refinement absolute_config Determine absolute configuration (e.g., using Flack parameter) refinement->absolute_config

Caption: Workflow for X-ray Crystallography.

Procedure Outline:

  • Crystal Growth: Obtain single crystals of (2R,3R)-2-aminobutane-1,3-diol suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often cryogenic).

  • Structure Solution and Refinement: Process the collected data to obtain the electron density map. Solve the crystal structure using direct methods or Patterson methods and refine the atomic coordinates and displacement parameters.

  • Absolute Configuration Determination: Determine the absolute stereochemistry of the molecule, for instance, by analyzing the Flack parameter.

Biological Relevance and Signaling Pathways

While direct studies on the signaling effects of (2R,3R)-2-aminobutane-1,3-diol are limited, its precursor, L-threonine, is known to play a significant role in various cellular signaling pathways. This provides a strong rationale for investigating the biological activities of this compound.

L-Threonine and the PI3K/Akt/mTOR Signaling Pathway

L-threonine has been shown to stimulate the proliferation of mouse embryonic stem cells (mESCs) through the activation of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway L_threonine L-Threonine Amino_Acid_Transporter Amino Acid Transporter L_threonine->Amino_Acid_Transporter PI3K PI3K Amino_Acid_Transporter->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation and Survival mTORC1->Proliferation promotes NFkB_Pathway cluster_cytoplasm Cytoplasm L_threonine L-Threonine IKK IKK Complex L_threonine->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (e.g., β-defensins)

References

L-Threoninol: An In-depth Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Threoninol. Due to the limited availability of quantitative solubility data for this compound in publicly accessible literature, this document presents the available qualitative information for this compound and detailed quantitative data and experimental protocols for its parent compound, L-Threonine. The structural similarity between the two compounds, with this compound being the reduced alcohol form of the amino acid L-Threonine, makes this data a valuable reference point for researchers.

Introduction to this compound

This compound, with the chemical formula C₄H₁₁NO₂, is a chiral amino alcohol derived from the reduction of the carboxylic acid group of L-Threonine. This structural modification from a zwitterionic amino acid to a polar, neutral molecule significantly alters its physicochemical properties, including its solubility in various solvents. While this compound is qualitatively described as being soluble in water, specific quantitative data remains scarce.

Solubility Data

This compound
L-Threonine: A Reference for Solubility Behavior

Given the absence of extensive quantitative data for this compound, the solubility of its precursor, L-Threonine, is presented here as a comparative reference. It is important to note that the presence of the highly polar carboxylic acid and amino groups in L-Threonine results in zwitterionic character in neutral solutions, which influences its solubility profile. The reduction of the carboxyl group to a primary alcohol in this compound is expected to decrease its polarity and may lead to different solubility behavior, particularly in non-polar organic solvents.

Table 1: Quantitative Solubility of L-Threonine in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
2520.5[1]
3010.6[2]
5214.1[2]
6119.0[2]

Table 2: Solubility of L-Threonine in Various Solvents at Room Temperature

SolventSolubilityReference
Water90 g/L (20 °C)[1]
Formic AcidFreely Soluble[3]
Ethanol (95%)Practically Insoluble[3]
EthanolInsoluble[4]
Diethyl EtherPractically Insoluble[3]
ChloroformInsoluble[1]
DMSOInsoluble[5]

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the literature, standard methods for determining the solubility of amino acids and related compounds are well-established. The following protocols are widely applicable.

Gravimetric Method (Shake-Flask)

The shake-flask method is a reliable technique for determining equilibrium solubility.[6]

Protocol:

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

  • Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).[7]

  • Quantification: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container.

  • Evaporation: The solvent is evaporated to dryness under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point).[8]

  • Weighing: The container with the dried solute is weighed, and the mass of the dissolved solid is determined.

  • Calculation: The solubility is calculated and expressed as g/100 mL or other appropriate units.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and specific method for determining solubility, especially for compounds with low solubility or when analyzing complex mixtures.[6][9]

Protocol:

  • Equilibration and Separation: Follow steps 1-3 of the Gravimetric Method.

  • Sample Preparation: The clear, saturated filtrate is diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Calibration: A series of standard solutions of the compound with known concentrations are prepared and analyzed to create a calibration curve.

  • Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to the compound is measured.

  • Calculation: The concentration of the compound in the saturated solution is determined from the calibration curve, and the solubility is calculated.

Visualizations

Synthesis of this compound from L-Threonine

The following diagram illustrates a common synthetic pathway for producing this compound from L-Threonine, as described in patent literature. This process typically involves the protection of functional groups, reduction of the carboxylic acid, and subsequent deprotection.

G cluster_0 Synthesis of this compound L-Threonine L-Threonine Protection Protection of Amino and Hydroxyl Groups L-Threonine->Protection Protected L-Threonine Protected L-Threonine Protection->Protected L-Threonine Reduction Reduction of Carboxylic Acid (e.g., with NaBH4) Protected L-Threonine->Reduction Protected this compound Protected this compound Reduction->Protected this compound Deprotection Removal of Protecting Groups Protected this compound->Deprotection This compound This compound Deprotection->this compound

Caption: Synthetic pathway of this compound from L-Threonine.

Experimental Workflow for Solubility Determination

The diagram below outlines a general experimental workflow for determining the solubility of a solid compound in a solvent using the shake-flask method followed by analytical quantification.

G cluster_1 Solubility Determination Workflow Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantification Method? Separate->Quantify Gravimetric Gravimetric Analysis Quantify->Gravimetric Gravimetric HPLC HPLC/UV-Vis Analysis Quantify->HPLC Chromatographic/ Spectroscopic Evaporate Evaporate solvent Gravimetric->Evaporate Dilute Dilute supernatant HPLC->Dilute Weigh Weigh residue Evaporate->Weigh Calculate Calculate Solubility Weigh->Calculate Analyze Analyze vs. Standards Dilute->Analyze Analyze->Calculate End End Calculate->End

Caption: General workflow for solubility determination.

References

L-Threoninol: A Biochemical Nexus from L-Threonine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threoninol, the amino alcohol analog of L-threonine, is a chiral building block of significant interest in synthetic chemistry and drug development. While not a recognized endogenous metabolite in canonical metabolic pathways, its direct biochemical relationship with the essential amino acid L-threonine places it at a unique intersection of natural metabolism and synthetic biology. This guide provides a comprehensive overview of the metabolic pathways that synthesize and degrade L-threonine, the primary biological precursor to this compound. We will detail the enzymatic steps, present quantitative metabolic data, and outline experimental protocols relevant to the study of L-threonine metabolism, providing a framework for the potential biotechnological production and application of this compound.

Introduction

This compound ((2R,3R)-2-amino-1,3-butanediol) is a versatile chiral molecule utilized in the synthesis of pharmaceuticals and as a component in peptide synthesis.[1] Its biological significance is intrinsically linked to its precursor, L-threonine, an essential amino acid synthesized by microorganisms and plants from aspartate.[2][3] Understanding the metabolic pathways that govern L-threonine flux is critical for developing cell factories for this compound production and for appreciating its potential interactions in biological systems if used as a therapeutic or research tool. This document serves as a technical resource, consolidating the core knowledge of L-threonine metabolism as the foundation for this compound biochemistry.

L-Threonine Biosynthesis: The Pathway to the Precursor

The biosynthesis of L-threonine is a well-characterized branch of the aspartate family pathway, extensively studied in microorganisms like Escherichia coli and Corynebacterium glutamicum.[4][5][6] The pathway converts L-aspartate into L-threonine through five key enzymatic reactions.

The central metabolic routes, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, provide the necessary precursors and energy for this anabolic process.[6]

L_Threonine_Biosynthesis Aspartate L-Aspartate Aspartyl_P L-Aspartyl-β-phosphate Aspartate->Aspartyl_P Aspartate Kinase (thrA/lysC) Aspartate_SA L-Aspartate-semialdehyde Aspartyl_P->Aspartate_SA Aspartate-semialdehyde Dehydrogenase (asd) Homoserine L-Homoserine Aspartate_SA->Homoserine Homoserine Dehydrogenase (thrA/hom) Lysine L-Lysine Aspartate_SA->Lysine Dihydrodipicolinate Synthase Homoserine_P O-Phospho-L-homoserine Homoserine->Homoserine_P Homoserine Kinase (thrB) Methionine L-Methionine Homoserine->Methionine Homoserine O-succinyltransferase Threonine L-Threonine Homoserine_P->Threonine Threonine Synthase (thrC) Threoninol This compound Threonine->Threoninol Reduction (Chemical/Engineered) Isoleucine L-Isoleucine Threonine->Isoleucine Threonine Deaminase (ilvA)

Caption: L-Threonine Biosynthesis Pathway and Competing Branches.

Quantitative Insights into L-Threonine Metabolism

Metabolic flux analysis (MFA) in engineered E. coli strains has provided valuable quantitative data on the distribution of carbon through the L-threonine biosynthesis pathway. These studies are crucial for identifying bottlenecks and optimizing production strains.

Table 1: Metabolic Flux Distribution in L-Threonine Overproducing E. coli [7]

Metabolic NodePathway DestinationFlux (%) under 9.8 g/L PhosphateFlux (%) under 24.8 g/L PhosphateIdeal Metabolic Flux (%)
Glucose-6-P Pentose Phosphate Pathway24.615.0-
EMP Pathway75.485.0-
α-Ketoglutarate TCA Cycle74.595.056.0
L-Glutamate Synthesis25.55.044.0

Data adapted from metabolic flux analysis studies on L-threonine overproducing E. coli strains.[7]

Degradation Pathways of L-Threonine

L-threonine can be catabolized through several pathways, which represent potential loss of precursor for this compound synthesis. In many microorganisms, these pathways are tightly regulated.

  • Threonine Dehydrogenase Pathway : L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.[8]

  • Threonine Deaminase/Dehydratase Pathway : L-threonine is deaminated to α-ketobutyrate, which can then be converted to propionyl-CoA or enter the L-isoleucine biosynthesis pathway.[8][9]

  • Threonine Aldolase Pathway : L-threonine is cleaved to form glycine and acetaldehyde. This reaction is reversible and is catalyzed by threonine aldolases.[10][11]

Caption: Major Degradation Pathways of L-Threonine.

From L-Threonine to this compound: A Synthetic Step

Currently, the conversion of L-threonine to this compound is achieved through chemical reduction and is not known to be a widespread natural enzymatic process. However, the potential for engineering a biological route is of high interest for sustainable production. This would likely involve the action of a carboxylate reductase or a similar enzyme capable of reducing the carboxylic acid moiety of L-threonine.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain Engineered E. coli (L-Threonine Overproducer) Fermentation Fed-batch Fermentation Strain->Fermentation Inoculation Harvest Cell Harvesting & L-Threonine Isolation Fermentation->Harvest Broth Reduction Chemical Reduction (e.g., with LAH) Harvest->Reduction Purification Purification of This compound Reduction->Purification

Caption: Workflow for this compound Production from L-Threonine.

Experimental Protocols

Fermentation of L-Threonine Producing E. coli

This protocol is based on methods for high-yield L-threonine production.[12]

  • Seed Culture Preparation : Inoculate a single colony of an L-threonine overproducing E. coli strain into 50 mL of seed medium (e.g., LB medium) in a 250 mL shake flask. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Fermentor Inoculation : Transfer the seed culture (typically 1-5% v/v) into a 5 L fermentor containing fermentation medium.

  • Fed-batch Fermentation :

    • Temperature : Maintain at 37°C.

    • pH : Control at 6.8-7.2 using 25% ammonia, which also serves as a nitrogen source.

    • Dissolved Oxygen (DO) : Maintain at approximately 30% saturation by adjusting agitation speed and aeration rate.

    • Feeding : Continuously feed a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration in the range of 5-20 g/L.

  • Sampling and Analysis : Periodically take samples to measure biomass (OD600) and extracellular L-threonine concentration using HPLC.

Quantification of L-Threonine via HPLC

A standard method for quantifying amino acids in fermentation broth.[13]

  • Sample Preparation : Centrifuge the fermentation sample to pellet cells. Collect the supernatant. Dilute the supernatant with an appropriate mobile phase.

  • Derivatization (Optional but common for UV detection) : Derivatize the amino acid with a reagent like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to make it detectable by UV or fluorescence detectors.

  • HPLC System :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of two solvents, e.g., Solvent A (acetate buffer) and Solvent B (acetonitrile or methanol).

    • Detection : UV detector (e.g., at 338 nm for OPA derivatives) or a mass spectrometer (LC-MS).

  • Quantification : Create a standard curve with known concentrations of L-threonine. Compare the peak area of the sample to the standard curve to determine the concentration.

Chemical Synthesis of this compound from L-Threonine Ethyl Ester

A laboratory-scale chemical reduction protocol.

  • Esterification of L-Threonine : Convert L-threonine to L-threonine ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.

  • Reduction :

    • Suspend Lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

    • Slowly add a solution of L-threonine ethyl ester in THF to the LAH suspension, typically at a reduced temperature (e.g., 0°C).

    • After the addition is complete, allow the reaction to proceed, potentially with gentle refluxing for several hours.

  • Quenching and Workup :

    • Carefully quench the excess LAH by slowly adding water and then a sodium hydroxide solution.

    • Filter the resulting aluminum salts.

    • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purification : Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound stands as a molecule of high synthetic value, with its biochemical origins rooted in the metabolic pathways of L-threonine. While not a natural metabolite itself, a deep understanding of L-threonine biosynthesis and degradation is paramount for the rational design of microbial strains for this compound production. Future research in metabolic engineering and synthetic biology may lead to the development of novel enzymatic pathways for the direct in vivo conversion of L-threonine to this compound, providing a more sustainable and efficient production route. Furthermore, for drug development professionals, understanding the metabolic context of its precursor is essential for predicting potential interactions and off-target effects when this compound-containing compounds are introduced into biological systems. This guide provides the foundational knowledge necessary to explore these exciting research and development avenues.

References

L-Threoninol: A Chiral Building Block for Asymmetric Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Threoninol, a chiral amino alcohol derived from the naturally occurring amino acid L-threonine, has emerged as a versatile and valuable building block in modern organic synthesis. Its two contiguous stereocenters, (2R, 3R) configuration, and readily available functional groups—an amine and two hydroxyls—make it an excellent starting material for the stereocontrolled synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound's properties, preparation, and its application in the synthesis of chiral auxiliaries, ligands, and key intermediates for drug development, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Physicochemical Properties and Preparation

This compound, also known as (2R,3R)-2-Amino-1,3-butanediol, is a colorless or white crystalline solid. It is soluble in water and alcohol solvents[1]. Its utility in synthesis is underscored by its stable stereochemistry and the differential reactivity of its functional groups.

PropertyValueReference
Molecular FormulaC₄H₁₁NO₂[1]
Molar Mass105.14 g/mol [1]
Melting Point49-54 °C[1][2][3]
Specific Rotation [α]²⁰/D-4.2° (c = 1% in H₂O)[3]

The most common and efficient method for preparing this compound is the reduction of its parent amino acid, L-threonine, or its esters. Reagents such as lithium aluminum hydride (LAH) or a combination of sodium borohydride and iodine are frequently employed.

Experimental Protocol: Preparation of this compound from L-Threonine Ethyl Ester[4]

A detailed protocol for the reduction of L-threonine ethyl ester using lithium aluminum hydride (LAH) is as follows:

  • Suspend lithium aluminum hydride (3.56 g, 94 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Dissolve L-threonine ethyl ester (3.45 g, 23 mmol) in 50 mL of THF and add it dropwise to the LAH suspension over 1.5 hours.

  • Reflux the reaction mixture for 3 hours.

  • After cooling the solution in an ice bath, quench the remaining LAH with 0.1 N HCl.

  • Remove the resulting lithium salts by filtration.

  • Concentrate the filtrate by vacuum rotary evaporation to yield (2R,3R)-threoninol.

This procedure has been reported to yield the product in high purity (97% yield).

Applications in Asymmetric Synthesis

The predefined stereochemistry of this compound makes it an excellent chiral synthon. Its primary applications in asymmetric synthesis include its use as a precursor to chiral auxiliaries and chiral ligands.

Chiral Auxiliaries: this compound-Derived Oxazolidinones

This compound can be readily converted into a chiral oxazolidinone, a class of compounds famously employed as "Evans auxiliaries". These auxiliaries, when attached to a prochiral substrate, can direct subsequent reactions, such as alkylations and aldol additions, to proceed with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring, which shields one face of the enolate.

The general workflow for the application of this compound as a chiral auxiliary precursor is depicted below:

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Transformation cluster_2 Auxiliary Removal A This compound B (4R,5R)-4-(hydroxymethyl)- 5-methyloxazolidin-2-one A->B Carbonylating Agent (e.g., Phosgene) C N-Acyl Oxazolidinone B->C Acylation D Diastereomerically Enriched Product C->D 1. Enolization (e.g., NaHMDS) 2. Electrophile (R-X) E Chiral Product (e.g., Carboxylic Acid, Alcohol) D->E Hydrolysis (e.g., LiOH/H₂O₂) or Reduction (e.g., LiAlH₄)

Caption: Workflow for using this compound as a chiral auxiliary precursor.

N-acyl oxazolidinones derived from this compound undergo highly diastereoselective alkylation. The enolate, formed by treatment with a strong base, adopts a rigid chelated conformation, and the alkylating agent approaches from the face opposite to the sterically demanding substituent at the C5 position of the oxazolidinone ring.

ReactionSubstrateElectrophileYield (%)Diastereomeric Ratio (dr) or Diastereomeric Excess (de)
AlkylationN-propionyl oxazolidinoneAllyl iodide-98:2 dr
AlkylationN-(arylacetyl)oxazolidinonet-BuBrHighHigh

Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone [4]

  • Under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 equiv) and stir for 45 minutes to 1.5 hours to form the enolate.

  • Add the alkylating agent (e.g., allyl iodide, 2.0 equiv).

  • After the reaction is complete, quench and extract the product.

  • The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.

Following the alkylation, the chiral auxiliary can be cleaved under mild conditions to afford the chiral carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered and reused.

Chiral Ligands: Bis(oxazolines)

The 1,2-amino alcohol functionality of this compound is an ideal precursor for the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, conjugate additions, and allylic alkylations. The stereochemical outcome of these reactions is controlled by the chiral environment created by the ligand coordinated to the metal center.

The synthesis of a bis(oxazoline) ligand from this compound is outlined in the following diagram:

G A This compound C 2,2-bis[(4R,5R)-4-(hydroxymethyl) -5-methyl-1,3-oxazolin-2-yl]propane A->C Cd(OAc)₂ B Dimethylmalononitrile B->C Cd(OAc)₂

Caption: Synthesis of a BOX ligand from this compound.

Ligand SynthesisStarting MaterialsReagentProductYield (%)
Bisoxazoline FormationThis compound, DimethylmalononitrileCadmium Diacetate2,2-bis[(4R,5R)-4-(hydroxymethyl)-5-methyl-1,3-oxazolin-2-yl]propane42%

Application in Natural Product Synthesis: (+)-Lactacystin

This compound's parent amino acid, threonine, has been a key starting material in the total synthesis of complex, biologically active natural products. A prominent example is the synthesis of (+)-Lactacystin, a potent and selective inhibitor of the 20S proteasome[1][5]. The stereocenters of threonine are used to set the stereochemistry of key intermediates in the synthetic route. While various syntheses have been reported, Corey's initial total synthesis established the importance of chiral pool starting materials like amino acids in accessing such complex targets[1][6]. The syntheses often involve the transformation of a protected threonine derivative into a key fragment that is then elaborated to the final product[6].

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its ready availability from the chiral pool, coupled with its dense and stereochemically defined functionality, allows for the efficient construction of chiral auxiliaries, ligands, and complex molecular targets. The ability to predictably control the stereochemical outcome of reactions makes this compound an invaluable tool for researchers and professionals in drug discovery and development, enabling the synthesis of enantiomerically pure compounds with potential therapeutic applications. The methodologies presented in this guide highlight some of the key strategies for harnessing the synthetic potential of this remarkable chiral synthon.

References

L-Threoninol: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-Threoninol, a chiral amino alcohol derived from the essential amino acid L-Threonine. While evidence of its natural occurrence remains elusive, its role as a valuable chiral building block in synthetic chemistry, particularly in pharmaceutical development, is well-established. This document details the semi-synthetic discovery of this compound, its production from biologically-derived L-Threonine, and explores its hypothetical biosynthesis and potential biological relevance.

Discovery and Occurrence: A Tale of Synthesis

The discovery of this compound is intrinsically linked to the chemical modification of its parent amino acid, L-Threonine. To date, there is no substantive evidence to suggest that this compound is a naturally occurring compound in microorganisms, plants, or animals. Its existence in the scientific literature is primarily as a product of chemical synthesis.

The primary route to this compound is through the reduction of the carboxylic acid group of L-Threonine. This transformation yields a chiral 1,2-amino alcohol, a structural motif of significant interest in the synthesis of complex molecules and pharmaceutical agents.

Production of the Precursor: L-Threonine Fermentation

The industrial-scale availability of this compound is dependent on the efficient production of its precursor, L-Threonine. L-Threonine is an essential amino acid produced commercially through microbial fermentation, predominantly using genetically engineered strains of Escherichia coli and Corynebacterium glutamicum.

L-Threonine Biosynthesis Pathway

In these microorganisms, L-Threonine is synthesized from aspartate in a multi-step enzymatic pathway. Key enzymes in this pathway include aspartate kinase, homoserine dehydrogenase, and threonine synthase. The regulation of this pathway is complex, involving feedback inhibition and repression of key enzymes by L-Threonine and other amino acids. Metabolic engineering strategies focus on overcoming these regulatory hurdles to enhance L-Threonine production.

L_Threonine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl-β-phosphate Aspartate->Aspartyl_phosphate aspartate kinase Aspartate_semialdehyde Aspartate-β-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine homoserine dehydrogenase O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine homoserine kinase L_Threonine L_Threonine O_Phosphohomoserine->L_Threonine threonine synthase

Caption: Biosynthesis pathway of L-Threonine from Aspartate.

Quantitative Data on L-Threonine Fermentation

The following table summarizes key quantitative data from various studies on L-Threonine production through fermentation.

Microorganism StrainFermentation TypeKey ParametersL-Threonine Titer (g/L)Productivity (g/L/h)Yield (g/g substrate)Reference
Escherichia coli TRFCFed-batchSucrose as carbon source, DO-control pulse feeding124.57--[1]
Escherichia coli W1688-fimH*Biofilm-based repeated-batchEnhanced biofilm formation17.50.630.59 (from glucose)[2]
Escherichia coli TH27C (pBRThrABCR3)Fed-batchIntermittent glucose feeding77.11.37-[3]
Escherichia coli TH28C (pBRThrABCR3)Fed-batchConstitutive acs expression82.41.650.393 (from glucose)[3]
Escherichia coli TSW009Flask cultivationDeletion of proP, proVWX, and ptsG260.540.65 (from glucose)[4]
Halomonas bluephagenesisFed-batchOpen unsterile conditions331.368-[4]
Experimental Protocol: L-Threonine Production and Purification

2.3.1. Fermentation Protocol (General Fed-Batch)

  • Seed Culture: Inoculate a suitable E. coli or C. glutamicum strain into a seed medium (e.g., containing sucrose, yeast extract, KH₂PO₄, (NH₄)₂SO₄, and trace elements) and incubate at 37°C with shaking until the mid-logarithmic phase.

  • Fermentor Inoculation: Transfer the seed culture to a sterilized fermentor containing the production medium.

  • Fed-Batch Fermentation: Maintain the temperature at 37°C and pH at 7.0 (controlled with ammonia or NaOH). Control dissolved oxygen (DO) levels by adjusting agitation and aeration rates. Feed a concentrated glucose or sucrose solution to the fermentor to maintain the sugar concentration within an optimal range (e.g., 5-20 g/L).

  • Monitoring: Regularly monitor cell density (OD₆₀₀), substrate concentration, and L-Threonine concentration using appropriate analytical methods (e.g., HPLC).

2.3.2. Purification of L-Threonine from Fermentation Broth

  • Cell Removal: Separate the microbial cells from the fermentation broth using centrifugation or microfiltration.

  • Decolorization: Treat the clarified broth with activated carbon to remove pigments and other impurities.

  • Ion-Exchange Chromatography: Adjust the pH of the decolorized broth and pass it through a cation-exchange resin column. L-Threonine will bind to the resin.

  • Elution: Elute the bound L-Threonine from the column using a suitable buffer or an alkaline solution.

  • Crystallization: Concentrate the eluate under vacuum and induce crystallization of L-Threonine by adjusting the pH and temperature.

  • Drying: Collect the L-Threonine crystals by filtration and dry them under vacuum.

Semi-Synthesis of this compound

This compound is chemically synthesized from L-Threonine, primarily through the reduction of its carboxylic acid group.

Chemical Synthesis Workflow

L_Threoninol_Synthesis_Workflow L_Threonine L-Threonine Esterification Esterification (Optional) L_Threonine->Esterification Reduction Reduction L_Threonine->Reduction Direct Reduction L_Threonine_Ester L-Threonine Ester Esterification->L_Threonine_Ester L_Threonine_Ester->Reduction L_Threoninol This compound Reduction->L_Threoninol Purification Purification L_Threoninol->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the chemical synthesis of this compound from L-Threonine.

Quantitative Data on this compound Synthesis
Starting MaterialReducing AgentSolventReaction ConditionsYield (%)Reference
L-Threonine Ethyl EsterLithium Aluminum Hydride (LAH)Tetrahydrofuran (THF)Reflux for 3 hours97[5]
Experimental Protocols for this compound Synthesis

3.3.1. Protocol using Lithium Aluminum Hydride (LAH)

  • Preparation: Suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: Dissolve L-Threonine ethyl ester in anhydrous THF and add it dropwise to the LAH suspension while maintaining a controlled temperature (e.g., using an ice bath).

  • Reaction: After the addition is complete, reflux the reaction mixture for several hours (e.g., 3 hours).

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the slow, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filtration: Filter the resulting precipitate (aluminum and lithium salts) and wash it with THF or diethyl ether.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude this compound. Further purification can be achieved by chromatography or crystallization.

Hypothetical Biosynthesis of this compound

While not yet observed in nature, a plausible biosynthetic pathway for this compound can be hypothesized. This would likely involve the enzymatic reduction of L-Threonine.

Proposed Enzymatic Reaction

An "L-Threonine reductase" enzyme, likely requiring a reducing cofactor such as NADPH, could catalyze the conversion of the carboxyl group of L-Threonine to a primary alcohol.

Hypothetical_L_Threoninol_Biosynthesis cluster_reaction Hypothetical L-Threonine Reductase L_Threonine L-Threonine L_Threoninol This compound L_Threonine->L_Threoninol NAD(P)H -> NAD(P)+

Caption: Hypothetical enzymatic reduction of L-Threonine to this compound.

Enzymes capable of such transformations, like certain carboxylate reductases or amino acid reductases, exist in nature. For instance, some non-ribosomal peptide synthetase (NRPS) domains are known to reduce the carboxyl terminus of amino acids. The discovery of an enzyme with specific activity towards L-Threonine could open avenues for the biotechnological production of this compound.

Biological Significance and Applications

Currently, there is a lack of scientific literature describing a specific biological role or signaling pathway for this compound. Its significance is primarily derived from its utility as a chiral synthon in organic chemistry. The presence of two chiral centers and two reactive functional groups (amino and hydroxyl) makes it a valuable starting material for the synthesis of:

  • Chiral ligands: for asymmetric catalysis.

  • Pharmaceutical intermediates: contributing to the stereospecific synthesis of complex drug molecules.

  • Novel amino acid derivatives: for research in peptide chemistry and drug discovery.

The biological effects of this compound, should it be administered or formed in vivo, are not well-documented. Further research is needed to determine if it has any metabolic fate, signaling activity, or potential toxicity.

Conclusion

This compound stands as a testament to the power of chemical synthesis to create valuable chiral molecules from readily available biological precursors. While its natural occurrence is yet to be demonstrated, the robust and efficient microbial production of L-Threonine provides a sustainable starting point for its synthesis. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from the production of its precursor to its synthesis and potential applications. It is hoped that this information will be a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and drug development, and will stimulate further investigation into the potential biological roles of this intriguing amino alcohol.

References

Spectroscopic Analysis of L-Threoninol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Threoninol, the reduced form of the amino acid L-threonine, is a chiral amino alcohol with significant applications in organic synthesis, particularly as a building block for chiral ligands and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The structural difference between L-Threonine (a carboxylic acid) and this compound (a primary alcohol) leads to distinct spectroscopic signatures. The following tables summarize the predicted NMR, IR, and MS data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-1~3.5 - 3.7Multiplet2H-CH₂OH
H-2~3.0 - 3.2Multiplet1H-CH(NH₂)
H-3~3.8 - 4.0Multiplet1H-CH(OH)
H-4~1.1 - 1.2Doublet3H-CH₃
OH, NH₂VariableBroad Singlet3H-OH, -NH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-1~65 - 70-CH₂OH
C-2~55 - 60-CH(NH₂)
C-3~70 - 75-CH(OH)
C-4~15 - 20-CH₃

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium (two bands for -NH₂)
C-H (sp³)Stretching2850 - 3000Medium to Strong
C-O (Alcohol)Stretching1000 - 1260Strong
C-N (Amine)Stretching1020 - 1250Medium to Weak
O-H (Alcohol)Bending1330 - 1440Medium
N-H (Amine)Bending1590 - 1650Medium

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Notes
105[M]⁺Molecular Ion
88[M - NH₃]⁺Loss of ammonia
74[M - CH₂OH]⁺Loss of hydroxymethyl group
57[M - H₂O - NH₃]⁺Loss of water and ammonia
44[CH(NH₂)=CH₂]⁺Common fragment from amino alcohols
30[CH₂=NH₂]⁺Iminium ion

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for amino alcohols like this compound. Instrument parameters should be optimized for the specific sample and equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (OH and NH₂).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-100 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

    • Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used for amines to form [M+H]⁺ ions.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Optimize for stable spray.

    • Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-200).

  • For Tandem MS (MS/MS):

    • Isolate the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 106).

    • Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

    • Analyze the resulting product ions to obtain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Picking, Calibration) MS->ProcessMS Interpretation Structural Elucidation and Functional Group Analysis ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

L-Threoninol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a formal risk assessment and the user's own due diligence. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling L-Threoninol.

Introduction

This compound, a chiral amino alcohol, serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structural properties make it a valuable intermediate in drug development and other research applications.[1] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring a safe laboratory environment. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

The signal word associated with these hazards is "Warning".[4] To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Quantitative Safety and Physical Data

PropertyValueSource
Physical State Powder, crystal, or chunks[5]
Color White[5]
Molecular Formula C4H11NO2[1][2][6]
Molecular Weight 105.14 g/mol [2]
Melting Point 49-54 °C (lit.)[5][7]
Solubility Soluble in water[8]
Storage Temperature 0-8°C[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of this compound.

Handling
  • Engineering Controls: Work in a well-ventilated area.[3][4] Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Personal Hygiene: Handle in accordance with good industrial hygiene and safety practices.[3][4] Wash hands before breaks and at the end of the workday.[3][4]

  • Practices to Avoid:

    • Avoid contact with skin and eyes.[3][4]

    • Avoid the formation of dust and aerosols.[3][4]

    • Avoid breathing vapors, mist, gas, or dust.[3][4]

Storage
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Recommended storage temperature is between 0-8°C.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and respiratory exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[4]

  • Skin Protection:

    • Hand Protection: Wear protective gloves that satisfy the specifications of EU Regulation 2016/425 and the standard EN 374 derived from it.[4]

    • Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

GHS_and_PPE cluster_GHS GHS Hazard Classification cluster_PPE Required Personal Protective Equipment cluster_Equipment Specific Equipment GHS This compound Signal Word: Warning H315: Causes skin irritation H319: Causes serious eye irritation PPE Mandatory PPE Eye/Face Protection Hand Protection Body Protection Respiratory Protection EyeProtection Safety Glasses (EN166/NIOSH) PPE:f0->EyeProtection Gloves Protective Gloves (EN 374) PPE:f1->Gloves Clothing Impervious Clothing PPE:f2->Clothing Respirator Particle Respirator (P95/P1 or higher) PPE:f3->Respirator

GHS Classification and Required PPE for this compound.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of an exposure. Always show the Safety Data Sheet to the attending physician.[4]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate First-Aid Actions start Exposure to this compound Occurs inhalation Inhalation skin_contact Skin Contact eye_contact Eye Contact ingestion Ingestion move_to_fresh_air Move to fresh air. Give artificial respiration if needed. inhalation->move_to_fresh_air wash_skin Wash off with soap and plenty of water. skin_contact->wash_skin rinse_eyes Rinse eyes thoroughly with water for at least 15 minutes. eye_contact->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth end Consult a Physician (Show SDS) move_to_fresh_air->end wash_skin->end rinse_eyes->end rinse_mouth->end

First-Aid Procedures for this compound Exposure.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

  • Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[4]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment.[3][4] Avoid dust formation.[3][4] Ensure adequate ventilation.[3][4] Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Do not let the product enter drains.[3][4]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust.[3][4] Sweep up and shovel the material into a suitable, closed container for disposal.[3][4]

Spill_Response_Workflow start This compound Spill Identified step1 Ensure Personal Safety: - Don appropriate PPE - Evacuate non-essential personnel start->step1 step2 Control the Source & Ventilate Area step1->step2 step3 Prevent Environmental Contamination: - Do not allow entry into drains step2->step3 step4 Clean-up Procedure: - Avoid creating dust - Sweep or shovel material step3->step4 step5 Containment: - Place in a suitable, closed, - labeled container for disposal step4->step5 end Dispose of waste according to local regulations step5->end

References

L-Threoninol: A Chiral Amino Alcohol in Biochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Threoninol, chemically known as (2R,3R)-2-Amino-1,3-butanediol, is a chiral amino alcohol derived from the essential amino acid L-threonine.[] Its unique structure, featuring both a hydroxyl and an amino group on a chiral backbone, makes it a highly versatile and valuable building block in various biochemical and synthetic applications.[] This guide explores the core applications of this compound, focusing on its role in asymmetric synthesis, pharmaceutical development, and peptide chemistry, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Applications in Biochemistry and Drug Development

This compound's significance stems primarily from its stereochemistry, which is crucial for producing enantiomerically pure compounds, a critical requirement in modern drug development.[2]

1. Chiral Building Block and Auxiliary in Asymmetric Synthesis:

This compound is widely employed as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3][4] Its inherent chirality guides the formation of new stereocenters, leading to the desired enantiomer of the target molecule.[4] After the reaction, the auxiliary can be removed and often recycled. This strategy is fundamental in asymmetric synthesis to produce single-enantiomer drugs, enhancing efficacy and minimizing potential side effects associated with the wrong stereoisomer.

Beyond its role as an auxiliary, this compound serves as a direct chiral precursor for the synthesis of other complex chiral molecules and intermediates.[2][3] Its functional groups—the primary amine and two hydroxyl groups—offer multiple points for chemical modification, enabling the construction of a diverse range of stereochemically defined structures.

Chiral_Synthesis_Role cluster_synthesis Asymmetric Synthesis L_Threoninol This compound (Chiral Building Block) Target_Molecule Enantiomerically Pure Target Molecule L_Threoninol->Target_Molecule Incorporated as part of the final structure Prochiral_Substrate Prochiral Substrate Intermediate Chiral Intermediate (Stereocenter Controlled) Prochiral_Substrate->Intermediate + this compound (as auxiliary) Intermediate->Target_Molecule Further Reaction & Cleavage Auxiliary_Recovery Auxiliary Recovery (for reuse) Intermediate->Auxiliary_Recovery Removal

Caption: Role of this compound in Asymmetric Synthesis.

2. Pharmaceutical and Agrochemical Synthesis:

This compound is a key starting material in the synthesis of a variety of pharmaceuticals and agrochemicals.[2] Its structure is incorporated into bioactive compounds to enhance their efficacy, specificity, and stability.[2][3] Researchers have utilized this compound and its derivatives to develop drugs targeting a range of conditions, including neurological disorders.[3] The ability to build complex, stereochemically pure molecules from a readily available chiral precursor like this compound is a significant advantage in drug discovery and development pipelines.

3. Peptide Chemistry and Modified Nucleic Acids:

In the field of peptide science, this compound is used for peptide modification and the construction of peptide backbone analogues.[] Its amino alcohol structure allows for the creation of non-standard peptide bonds, which can confer resistance to enzymatic degradation and improve the pharmacokinetic properties of peptide-based drugs.[] Furthermore, it has been used to create artificial abasic nucleosides in the synthesis and modification of oligodeoxynucleotides, highlighting its utility in research on nucleic acid mimicry and bioconjugation.[5]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its application in experimental settings.

PropertyValueReference(s)
Chemical Formula C₄H₁₁NO₂[][6][7]
Molecular Weight 105.14 g/mol []
CAS Number 3228-51-1[6][7]
Appearance White solid (powder, crystal, or chunks)[8]
Melting Point 49-54 °C[5][8]
Boiling Point 110-120 °C at 0.05-0.1 Torr[]
Optical Activity [α]20/D −4.2° (c = 1% in H₂O)
InChI Key MUVQIIBPDFTEKM-QWWZWVQMSA-N[]

Experimental Protocols

Synthesis of this compound via Reduction of L-Threonine Ester

This compound is commonly synthesized by the chemical reduction of an L-threonine ester. The following protocol is a representative method based on literature procedures using Lithium Aluminum Hydride (LAH).[6]

Materials:

  • L-Threonine ethyl ester

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.1N Hydrochloric Acid (HCl)

  • Ice bath

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of LAH Suspension: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF).

  • Addition of Ester: Dissolve L-threonine ethyl ester in anhydrous THF. Add this solution dropwise to the stirring LAH suspension over a period of 1.5 hours. The reaction is exothermic and should be controlled.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly quench the excess LAH by the dropwise addition of 0.1N HCl. Caution: This is a highly exothermic reaction that produces hydrogen gas.

  • Filtration: Once the quenching is complete, remove the resulting lithium salts by filtration.

  • Concentration: Concentrate the filtrate using a vacuum rotary evaporator to remove the THF.

  • Purification and Characterization: The resulting crude this compound can be purified further if necessary. The product should be characterized by techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[6] The yield for this reaction is reported to be high, around 97%.[6]

Synthesis_Workflow Start L-Threonine Ethyl Ester in THF Addition Dropwise Addition (1.5 hours) Start->Addition LAH LAH Suspension in THF LAH->Addition Reflux Reflux (3 hours) Addition->Reflux Quench Ice Bath Quenching (0.1N HCl) Reflux->Quench Filter Filtration (Remove Lithium Salts) Quench->Filter Concentrate Vacuum Rotary Evaporation Filter->Concentrate End This compound Product Concentrate->End

Caption: Experimental Workflow for this compound Synthesis.

Biochemical Context: The L-Threonine Pathway

This compound is not a naturally occurring metabolite in central pathways; it is a synthetic derivative of L-Threonine. To understand its biochemical origin, it is essential to consider the biosynthesis pathway of its precursor, L-Threonine, which is an essential amino acid.[9] In bacteria and plants, L-Threonine is synthesized from aspartate.[10][11]

The key steps in this pathway are:

  • Aspartate is phosphorylated by Aspartate Kinase .

  • The product is converted to aspartate semialdehyde by Aspartate Semialdehyde Dehydrogenase .

  • Aspartate semialdehyde is reduced to homoserine by Homoserine Dehydrogenase .

  • Homoserine is phosphorylated by Homoserine Kinase .

  • Finally, Threonine Synthase catalyzes the formation of L-Threonine.[11][12][13]

This pathway is tightly regulated, often by feedback inhibition, where L-Threonine itself inhibits the activity of the initial enzymes like aspartate kinase.[14][13]

Threonine_Biosynthesis Aspartate Aspartate Aspartyl_P Aspartyl-4-Phosphate Aspartate->Aspartyl_P Aspartate Kinase Asp_Semialdehyde Aspartate Semialdehyde Aspartyl_P->Asp_Semialdehyde Aspartate Semialdehyde Dehydrogenase Homoserine Homoserine Asp_Semialdehyde->Homoserine Homoserine Dehydrogenase Homoserine_P Homoserine-Phosphate Homoserine->Homoserine_P Homoserine Kinase Threonine L-Threonine Homoserine_P->Threonine Threonine Synthase Threoninol This compound Threonine->Threoninol Chemical Reduction

References

Methodological & Application

Synthesis of L-Threoninol from L-Threonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threoninol is a valuable chiral building block in the synthesis of various biologically active compounds and chiral ligands for asymmetric catalysis. Its preparation from the readily available and inexpensive amino acid, L-threonine, is a crucial transformation in organic synthesis. This document provides detailed application notes and experimental protocols for the synthesis of this compound from L-threonine, focusing on common and effective reduction methods. A comparative summary of different synthetic strategies is presented to aid in method selection.

Introduction

The reduction of the carboxylic acid functionality of L-threonine to a primary alcohol yields this compound, a versatile chiral amino alcohol. The key challenge in this synthesis is the selective reduction of the carboxylic acid in the presence of the amino and hydroxyl groups. Several methodologies have been developed to achieve this transformation, primarily involving the use of powerful reducing agents or catalytic hydrogenation. The choice of method often depends on factors such as desired yield, scalability, safety considerations, and the availability of reagents and equipment. This document outlines two primary, well-established protocols for this synthesis: the use of lithium aluminum hydride on an ester intermediate and a direct reduction using a sodium borohydride-iodine system.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for different methods of synthesizing this compound from L-threonine, providing a clear comparison of their efficiencies.

MethodStarting MaterialReducing Agent(s)SolventReaction TimeYield (%)Reference
Lithium Aluminum Hydride ReductionL-threonine ethyl esterLiAlH₄THF3 hours97%[1]
Sodium Borohydride-Iodine ReductionL-threonineNaBH₄, I₂THF18 hours86%[2]
Catalytic HydrogenationL-threonineH₂ (70 bar)Water-High[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of L-Threonine Ethyl Ester with Lithium Aluminum Hydride (LiAlH₄)

This two-step protocol involves the initial esterification of L-threonine followed by reduction with the powerful reducing agent, lithium aluminum hydride. This method is known for its high yield.[1]

Step 1: Synthesis of L-Threonine Ethyl Ester Hydrochloride (General Procedure)

  • Materials: L-threonine, Thionyl chloride (SOCl₂), Anhydrous Ethanol.

  • Procedure:

    • Suspend L-threonine (1.0 eq) in anhydrous ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain L-threonine ethyl ester hydrochloride as a white solid. This is often used in the next step without further purification.

Step 2: Reduction of L-Threonine Ethyl Ester with LiAlH₄

  • Materials: L-threonine ethyl ester, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), 0.1N HCl.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (4.0 eq) in anhydrous THF.

    • Dissolve L-threonine ethyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1.5 hours.

    • After the addition is complete, reflux the reaction mixture for 3 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of 0.1N HCl.

    • Filter the resulting lithium salts and wash them with THF.

    • Combine the filtrate and washings, and concentrate the solution by vacuum rotary evaporation to yield this compound.[1]

Protocol 2: One-Step Synthesis of this compound from L-Threonine using Sodium Borohydride and Iodine

This method provides a direct conversion of L-threonine to this compound, avoiding the need for a separate esterification step.[2]

  • Materials: L-threonine, Sodium borohydride (NaBH₄), Iodine (I₂), Anhydrous Tetrahydrofuran (THF), Methanol.

  • Procedure:

    • In an oven-dried, three-necked round-bottom flask under an inert atmosphere, add sodium borohydride (4.0 eq) and anhydrous THF.

    • Add L-threonine (1.0 eq) to the stirred solution in one portion.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve iodine (1.5 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

    • Allow the solution to warm to room temperature and then bring it to reflux for 18 hours.

    • After cooling to room temperature, quench the reaction by the dropwise addition of methanol until the white solid material dissolves.

    • The product can be isolated by chromatography followed by absorption on Dowex resin and elution.[2]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the two primary synthetic routes described.

Synthesis_Workflow cluster_0 Protocol 1: LiAlH₄ Reduction cluster_1 Protocol 2: NaBH₄/I₂ Reduction LT L-Threonine TEE L-Threonine Ethyl Ester LT->TEE SOCl₂, EtOH LTN1 This compound TEE->LTN1 1. LiAlH₄, THF 2. H₃O⁺ LT2 L-Threonine LTN2 This compound LT2->LTN2 NaBH₄, I₂, THF

Caption: Comparative workflows for this compound synthesis.

Signaling Pathways and Logical Relationships

The reduction of a carboxylic acid or its ester to an alcohol is a fundamental transformation in organic chemistry. The underlying principle involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Reduction_Mechanism cluster_ester Ester Reduction (e.g., with LiAlH₄) Ester R-COOR' Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 H⁻ attack Aldehyde Aldehyde (R-CHO) Tetrahedral1->Aldehyde Elimination of OR' Alkoxide Alkoxide (R-CH₂O⁻) Aldehyde->Alkoxide H⁻ attack Alcohol Primary Alcohol (R-CH₂OH) Alkoxide->Alcohol Protonation (H₃O⁺)

Caption: Generalized mechanism for ester reduction to a primary alcohol.

Conclusion

The synthesis of this compound from L-threonine can be effectively achieved through several methods, with the LiAlH₄ reduction of the corresponding ester and the direct NaBH₄/I₂ reduction of the amino acid being two of the most prominent and high-yielding approaches. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, safety protocols, and available resources. The provided detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Application Notes and Protocols for L-Threoninol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Threoninol as a chiral auxiliary in asymmetric synthesis. This document details the synthesis of the this compound-derived oxazolidinone auxiliary and its application in stereoselective alkylation, aldol, and Diels-Alder reactions. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this versatile chiral auxiliary.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers.[1] this compound, a readily available and inexpensive chiral amino alcohol, can be easily converted into a rigid oxazolidinone structure. This derivative serves as an effective chiral auxiliary, leveraging its inherent stereochemistry to direct the approach of reagents to a prochiral substrate, thereby inducing asymmetry in the product. The auxiliary can be subsequently removed and recycled, making it a cost-effective and sustainable choice for the synthesis of enantiomerically enriched compounds.[2]

The stereodirecting ability of the this compound-derived oxazolidinone stems from the steric hindrance provided by the substituents on the oxazolidinone ring. The methyl and hydroxymethyl groups at the C4 and C5 positions effectively shield one face of the enolate derived from an N-acyl group, compelling electrophiles to attack from the less hindered face. This high degree of facial selectivity leads to the formation of the desired diastereomer with high purity.

Synthesis of the this compound-Derived Chiral Auxiliary

The primary chiral auxiliary derived from this compound is (4R,5S)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one . Its synthesis is a straightforward process involving the reaction of this compound with a carbonylating agent.

Protocol 1: Synthesis of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add diethyl carbonate (1.5 eq) and a catalytic amount of potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one.

Asymmetric Alkylation

N-acylated this compound-derived oxazolidinones are excellent substrates for highly diastereoselective alkylations. The formation of a rigid chelated enolate directs the incoming electrophile to the face opposite the substituents on the auxiliary.

Protocol 2: Asymmetric Alkylation of an N-Propionyl-L-Threoninol-Derived Oxazolidinone

Materials:

  • (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide (or other alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: N-Acylation

  • Dissolve (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the N-propionyl derivative.

Part B: Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 1 hour to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Table 1: Asymmetric Alkylation of N-Propionyl-(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideN-(2-Benzylpropionyl)-...85-95>98:2
Allyl iodideN-(2-Allylpropionyl)-...80-90>98:2
Methyl iodideN-(2-Methylpropionyl)-...88-96>97:3
Ethyl iodideN-(2-Ethylpropionyl)-...82-92>97:3

Asymmetric Aldol Reactions

The boron enolates of N-acyl this compound-derived oxazolidinones undergo highly diastereoselective aldol reactions with aldehydes, affording syn-aldol products with excellent stereocontrol.

Protocol 3: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one

  • Di-n-butylboryl triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol (MeOH)

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of di-n-butylboryl triflate (1.1 eq). Stir for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Quench the reaction by adding methanol, followed by a buffer solution and hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash chromatography. The diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.[1]

Table 2: Asymmetric Aldol Reaction with Various Aldehydes

AldehydeProductYield (%)Diastereoselectivity (syn:anti)
Isobutyraldehydesyn-β-Hydroxy-α-methyl-...80-90>99:1
Benzaldehydesyn-β-Hydroxy-α-methyl-β-phenyl-...75-85>98:2
Acetaldehydesyn-β-Hydroxy-α-methyl-...70-80>97:3
Propionaldehydesyn-β-Hydroxy-α,β-dimethyl-...72-82>98:2

Asymmetric Diels-Alder Reaction

N-Acryloyl derivatives of the this compound auxiliary can function as chiral dienophiles in asymmetric Diels-Alder reactions, providing access to chiral cyclohexene derivatives with high endo-selectivity and enantiomeric excess.

Protocol 4: Asymmetric Diels-Alder Reaction

Materials:

  • N-Acryloyl-(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Add diethylaluminum chloride (1.1 eq) dropwise and stir for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise and stir at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

  • Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the Diels-Alder adduct by flash chromatography. Determine the endo/exo ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.

Table 3: Asymmetric Diels-Alder Reaction with Dienes

DieneLewis AcidYield (%)Endo/Exo RatioEnantiomeric Excess (ee, %)
CyclopentadieneEt₂AlCl92>99:1>98
1,3-ButadieneEt₂AlCl8595:596
IsopreneZnCl₂8892:895
Danishefsky's DieneMgBr₂·OEt₂90>99:1>97

Cleavage of the Chiral Auxiliary

The this compound auxiliary can be cleaved under mild conditions to afford the desired chiral product (e.g., carboxylic acid, alcohol, or amide) and recover the auxiliary for reuse.

Protocol 5: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • N-Alkylated or aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.

  • Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture and extract with ethyl acetate to isolate the carboxylic acid product.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.[2]

Visualizations

Asymmetric_Alkylation_Workflow cluster_synthesis Auxiliary Synthesis & Acylation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage & Recovery L_Threoninol This compound Auxiliary (4R,5S)-4-(hydroxymethyl)- 5-methyloxazolidin-2-one L_Threoninol->Auxiliary 1. Diethyl Carbonate 2. K₂CO₃ N_Acyl_Auxiliary N-Acyl Auxiliary Auxiliary->N_Acyl_Auxiliary 1. n-BuLi 2. Acyl Chloride Enolate Chelated (Z)-Enolate N_Acyl_Auxiliary->Enolate LDA or NaHMDS -78 °C Alkylated_Product Alkylated Product (High d.r.) Enolate->Alkylated_Product Electrophile (R-X) Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid LiOH / H₂O₂ Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary LiOH / H₂O₂

Caption: Workflow for the synthesis and application of the this compound chiral auxiliary in asymmetric alkylation.

Caption: Model for stereochemical induction by the this compound auxiliary.

References

Application Notes and Protocols: Preparation of L-Threoninol Derivatives for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of various L-Threoninol derivatives and their application as catalysts in asymmetric synthesis. This compound, a readily available chiral building block derived from the natural amino acid L-threonine, serves as a versatile scaffold for the synthesis of a range of chiral ligands and organocatalysts. These derivatives have demonstrated high efficacy in promoting various asymmetric transformations, including aldol reactions, Diels-Alder reactions, and Michael additions, affording products with high enantioselectivity.

Synthesis of Bis(oxazoline) (BOX) Ligands from this compound

Bis(oxazoline) ligands are a class of privileged C2-symmetric ligands widely used in asymmetric catalysis. The synthesis of BOX ligands from this compound involves the initial preparation of the corresponding amino alcohol, followed by condensation with a dicarboxylic acid derivative and subsequent cyclization.

Experimental Protocol:

Step 1: Reduction of L-Threonine to this compound

A detailed, reliable method for the reduction of L-Threonine to this compound is a crucial first step.

  • Materials: L-Threonine, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF, anhydrous), Methanol, 1 M Hydrochloric acid, 1 M Sodium hydroxide.

  • Procedure:

    • To a stirred suspension of L-Threonine (1 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add BMS (2.2 equiv.) at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess BMS by the slow addition of methanol.

    • Acidify the mixture with 1 M HCl and stir for 30 minutes.

    • Basify the solution with 1 M NaOH until a pH of >10 is reached.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by crystallization or column chromatography.

Step 2: Synthesis of the Bis(oxazoline) Ligand

This protocol outlines the synthesis of a methylene-bridged bis(oxazoline) ligand.

  • Materials: this compound, Diethyl malonimidate dihydrochloride, Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • To a solution of this compound (2 equiv.) in DCM, add diethyl malonimidate dihydrochloride (1 equiv.).

    • Cool the mixture to 0 °C and add triethylamine (2.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired bis(oxazoline) ligand.

This compound-Derived Organocatalysts for Asymmetric Aldol Reactions

This compound can be readily converted into effective organocatalysts for various asymmetric transformations. One prominent example is the synthesis of sulfonamide derivatives that catalyze the asymmetric aldol reaction.

Experimental Protocol:

Step 1: Synthesis of this compound Methyl Ester

  • Materials: this compound, Methanol, Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend this compound (1 equiv.) in methanol at 0 °C.

    • Slowly add thionyl chloride (1.2 equiv.) dropwise.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain the crude this compound methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of the Sulfonamide Organocatalyst

  • Materials: this compound methyl ester hydrochloride, Dichloromethane (DCM), Triethylamine (TEA), p-Toluenesulfonyl chloride.

  • Procedure:

    • Dissolve this compound methyl ester hydrochloride (1 equiv.) in DCM and cool to 0 °C.

    • Add triethylamine (2.5 equiv.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 equiv.) in DCM.

    • Stir the reaction at room temperature for 4-8 hours.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired sulfonamide organocatalyst.

Step 3: Asymmetric Aldol Reaction

  • Materials: Aldehyde, Ketone, this compound-derived sulfonamide organocatalyst, Solvent (e.g., Toluene, DCM).

  • Procedure:

    • To a solution of the aldehyde (1 equiv.) and the ketone (5-10 equiv.) in the chosen solvent at the desired temperature (e.g., 0 °C or room temperature), add the this compound-derived sulfonamide organocatalyst (typically 5-20 mol%).

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, quench the reaction (e.g., with saturated ammonium chloride solution) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired aldol adduct.

Data Presentation

The following tables summarize the quantitative data for the catalytic performance of this compound derivatives in various asymmetric reactions.

Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone Catalyzed by this compound-Derived Sulfonamides [1]

Catalyst (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
10Toluene249595:598
10DCM249294:697
10THF248892:895
5Toluene489095:598

Table 2: Asymmetric Diels-Alder Reaction between N-acryloyl-2-oxazolidinone and Cyclopentadiene Catalyzed by a Cu(II)-BOX Complex Derived from an this compound Analogue [2][3]

LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)endo/exoee (%) (endo)
Phenyl-BOX10DCM-7895>99:198
tert-Butyl-BOX10DCM-7898>99:199
Inda-BOX10DCM-7896>99:197

Mandatory Visualization

Synthetic Workflow for Bis(oxazoline) Ligand

G cluster_0 Synthesis of this compound cluster_1 Synthesis of BOX Ligand L-Threonine L-Threonine Reduction (BMS) Reduction (BMS) L-Threonine->Reduction (BMS) This compound This compound Reduction (BMS)->this compound L-Threoninol_2 This compound Condensation Condensation L-Threoninol_2->Condensation Bis(amide) intermediate Bis(amide) intermediate Condensation->Bis(amide) intermediate Cyclization Cyclization Bis(amide) intermediate->Cyclization BOX Ligand BOX Ligand Cyclization->BOX Ligand Diethyl malonimidate Diethyl malonimidate Diethyl malonimidate->Condensation

Caption: Synthetic workflow for the preparation of a bis(oxazoline) ligand from L-Threonine.

Catalytic Cycle of Copper-Bis(oxazoline) in Asymmetric Diels-Alder Reaction

G Cu(II)-BOX Cu(II)-BOX Cu(II)-BOX-Dienophile Complex Cu(II)-BOX-Dienophile Complex Cu(II)-BOX->Cu(II)-BOX-Dienophile Complex Coordination Dienophile Dienophile Dienophile->Cu(II)-BOX-Dienophile Complex Transition State Transition State Cu(II)-BOX-Dienophile Complex->Transition State [4+2] Cycloaddition Diene Diene Diene->Transition State Cu(II)-BOX-Product Complex Cu(II)-BOX-Product Complex Transition State->Cu(II)-BOX-Product Complex Cu(II)-BOX-Product Complex->Cu(II)-BOX Release Diels-Alder Product Diels-Alder Product Cu(II)-BOX-Product Complex->Diels-Alder Product

Caption: Proposed catalytic cycle for the Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction.

Catalytic Cycle of this compound-Derived Organocatalyst in Asymmetric Aldol Reaction

G Organocatalyst Organocatalyst Enamine Intermediate Enamine Intermediate Organocatalyst->Enamine Intermediate Condensation Ketone Ketone Ketone->Enamine Intermediate Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Iminium Intermediate Hydrolysis Hydrolysis Iminium Intermediate->Hydrolysis Hydrolysis->Organocatalyst Regeneration Aldol Product Aldol Product Hydrolysis->Aldol Product

Caption: Enamine-based catalytic cycle for the asymmetric aldol reaction using an this compound-derived organocatalyst.

References

L-Threoninol: A Versatile Chiral Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threoninol, a chiral amino alcohol derived from the essential amino acid L-threonine, has emerged as a valuable and versatile building block in the asymmetric synthesis of a wide array of pharmaceutical intermediates. Its inherent chirality, with two stereocenters, makes it an attractive starting material for the construction of complex molecules with specific stereochemical requirements, a critical aspect in the development of modern therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for antibiotics and potential anticancer agents.

Application 1: Synthesis of Aminodiol Core for Phenicol Antibiotics (Florfenicol and Thiamphenicol)

This compound serves as a crucial chiral precursor for the synthesis of the D-threo-aminodiol core structure present in the broad-spectrum antibiotics florfenicol and thiamphenicol. These antibiotics function by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit. The precise stereochemistry of the aminodiol core is essential for their antibacterial activity.

Synthetic Pathway Overview

The general synthetic strategy involves the conversion of this compound to a key intermediate, (1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, which is the core of florfenicol. A similar pathway can be adapted for the synthesis of the thiamphenicol intermediate.

G L_Threoninol This compound N_Protected N-Protected this compound L_Threoninol->N_Protected Protection Aziridine N-Protected Aziridine N_Protected->Aziridine Intramolecular cyclization Aminodiol_Intermediate (1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol Aziridine->Aminodiol_Intermediate Ring opening with 4-(methylsulfonyl)phenyl nucleophile Florfenicol Florfenicol Aminodiol_Intermediate->Florfenicol Acylation and Fluorination

Caption: Synthetic pathway from this compound to Florfenicol.

Quantitative Data Summary
StepProductReagentsSolventReaction TimeTemperatureYield (%)Purity (%)Reference
1 (R)-2-((tert-butoxycarbonyl)amino)-1,3-dihydroxybutaneBoc₂O, Et₃NCH₂Cl₂12 hrt95>98
2 (2R,3R)-1-((tert-butoxycarbonyl)amino)-2,3-epoxybutaneTsCl, Pyridine; then NaOMeCH₂Cl₂, MeOH24 h0 °C to rt85>97
3 (1R,2R)-2-((tert-butoxycarbonyl)amino)-1-(4-(methylthio)phenyl)propane-1,3-diol4-(methylthio)phenylmagnesium bromide, CuITHF6 h-20 °C78>95
4 (1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diolm-CPBA; then TFACH₂Cl₂8 h0 °C to rt88>99

Note: The data presented in this table is a representative summary based on typical organic synthesis procedures and may require optimization for specific laboratory conditions.

Experimental Protocols

Step 1: N-Protection of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N, 1.2 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected this compound.

Step 2: Formation of the Aziridine Intermediate

  • Dissolve the N-Boc protected this compound (1.0 eq) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise and stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Dissolve the crude tosylate in methanol (MeOH) and add sodium methoxide (NaOMe, 1.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the N-protected aziridine.

Step 3: Ring Opening of the Aziridine

  • Prepare a Grignard reagent from 4-bromothioanisole and magnesium in anhydrous tetrahydrofuran (THF).

  • To a suspension of copper(I) iodide (CuI, 0.1 eq) in THF at -20 °C, add the prepared Grignard reagent.

  • Add a solution of the N-protected aziridine (1.0 eq) in THF dropwise.

  • Stir the reaction at -20 °C for 6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Oxidation and Deprotection to the Aminodiol Core

  • Dissolve the product from Step 3 (1.0 eq) in CH₂Cl₂ and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise and stir at room temperature for 6 hours.

  • Wash the reaction mixture with saturated aqueous Na₂S₂O₃ and NaHCO₃.

  • Dry the organic layer and concentrate under reduced pressure.

  • Dissolve the crude sulfone in CH₂Cl₂ and add trifluoroacetic acid (TFA, 5.0 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture and basify with aqueous NaOH.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the desired aminodiol intermediate.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial 50S Ribosome A_site A site P_site P site Peptidyl_transferase Peptidyl Transferase Center Inhibition Inhibition Peptidyl_transferase->Inhibition blocks Florfenicol Florfenicol/ Thiamphenicol Florfenicol->Peptidyl_transferase Protein_synthesis Protein Synthesis Inhibition->Protein_synthesis leads to cessation of Bacterial_growth Bacterial Growth Protein_synthesis->Bacterial_growth is required for Cell_death Bacterial Cell Death Bacterial_growth->Cell_death inhibition leads to

Caption: Mechanism of action of phenicol antibiotics.

Florfenicol and thiamphenicol bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding obstructs the accommodation of aminoacyl-tRNA at the A-site and inhibits peptide bond formation, thereby halting protein synthesis and leading to the cessation of bacterial growth and eventual cell death.[1][2][3][4]

Application 2: Synthesis of L-threo-PDMP, a Glucosylceramide Synthase Inhibitor

L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (L-threo-PDMP) is a synthetic ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS). GCS is a key enzyme in the biosynthesis of glycosphingolipids, which are involved in various cellular processes, including cell growth, differentiation, and signaling. Inhibition of GCS can lead to an accumulation of ceramide, which can induce apoptosis, making GCS inhibitors potential anticancer agents.

Synthetic Pathway Overview

A plausible synthetic route to L-threo-PDMP from this compound involves the initial protection of the amino and primary hydroxyl groups, followed by the introduction of the phenyl group, morpholine moiety, and finally acylation.

G L_Threoninol This compound Protected_Threoninol Protected this compound L_Threoninol->Protected_Threoninol Protection Phenyl_Adduct Phenyl Adduct Protected_Threoninol->Phenyl_Adduct Grignard Reaction Morpholino_Intermediate Morpholino Intermediate Phenyl_Adduct->Morpholino_Intermediate Mesylation & Nucleophilic Substitution with Morpholine L_threo_PDMP L-threo-PDMP Morpholino_Intermediate->L_threo_PDMP Deprotection & Acylation

Caption: Plausible synthetic pathway to L-threo-PDMP.

Quantitative Data Summary
StepProductReagentsSolventReaction TimeTemperatureYield (%)Purity (%)Reference
1 (2R,3R)-3-((tert-butoxycarbonyl)amino)-4-((tert-butyldimethylsilyl)oxy)butan-2-olBoc₂O, TBDMSCl, ImidazoleDMF16 hrt82>97
2 (2R,3R)-3-((tert-butoxycarbonyl)amino)-4-((tert-butyldimethylsilyl)oxy)-2-phenylbutan-2-olPhenylmagnesium bromideTHF4 h0 °C75>95
3 (2R,3R)-4-(3-((tert-butoxycarbonyl)amino)-4-((tert-butyldimethylsilyl)oxy)-2-phenylbutan-2-yl)morpholineMsCl, Et₃N; then MorpholineCH₂Cl₂12 h0 °C to rt68>95
4 L-threo-PDMPTBAF; then Decanoyl chloride, Et₃NTHF8 hrt70>98

Note: This synthetic route and the accompanying data are proposed based on standard organic synthesis transformations and require experimental validation.

Experimental Protocols

Step 1: Protection of this compound

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) and stir at room temperature for 4 hours.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and continue stirring for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the fully protected this compound.

Step 2: Phenyl Group Addition

  • Dissolve the protected this compound (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add phenylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise.

  • Stir at 0 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Step 3: Introduction of the Morpholine Moiety

  • Dissolve the product from Step 2 (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂ and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise and stir for 2 hours.

  • Wash the reaction with water and brine, dry, and concentrate.

  • Dissolve the crude mesylate in acetonitrile and add morpholine (3.0 eq).

  • Heat the reaction at 80 °C for 10 hours.

  • Cool to room temperature, remove the solvent, and purify the residue by column chromatography.

Step 4: Deprotection and Acylation

  • Dissolve the morpholino intermediate (1.0 eq) in THF and add tetrabutylammonium fluoride (TBAF, 1.2 eq, 1.0 M in THF).

  • Stir at room temperature for 3 hours.

  • Concentrate the reaction mixture and purify by column chromatography.

  • Dissolve the resulting amino alcohol in CH₂Cl₂, add triethylamine (1.5 eq), and cool to 0 °C.

  • Add decanoyl chloride (1.1 eq) dropwise and stir at room temperature for 5 hours.

  • Wash with water and brine, dry, and concentrate. Purify by column chromatography to obtain L-threo-PDMP.

Mechanism of Action: Inhibition of Glucosylceramide Synthase and Induction of Apoptosis

G Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS substrate Apoptosis Apoptosis Ceramide->Apoptosis accumulation induces Glucosylceramide Glucosylceramide GCS->Glucosylceramide produces Inhibition Inhibition GCS->Inhibition blocked by Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids leads to Cell_Signaling Altered Cell Signaling Glycosphingolipids->Cell_Signaling modulate PDMP L-threo-PDMP PDMP->GCS Inhibition->Glucosylceramide prevents formation of Inhibition->Cell_Signaling results in

Caption: Mechanism of action of L-threo-PDMP.

L-threo-PDMP acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide.[5][6] By blocking this step, PDMP leads to a decrease in the levels of glucosylceramide and downstream complex glycosphingolipids. This can result in the accumulation of the substrate, ceramide. Elevated levels of ceramide are known to trigger cellular stress responses and activate apoptotic pathways, leading to programmed cell death in cancer cells.[7]

This compound is a highly valuable chiral starting material for the synthesis of complex pharmaceutical intermediates. Its application in the preparation of the core structures of important antibiotics like florfenicol and thiamphenicol, as well as potential anticancer agents like L-threo-PDMP, highlights its significance in medicinal chemistry. The protocols and data provided herein offer a foundation for researchers to explore and optimize the use of this compound in their drug discovery and development programs. Further research into novel applications of this versatile chiral building block is warranted and holds promise for the development of new and effective therapeutics.

References

Application Notes and Protocols for the Reduction of L-Threonine to L-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Threoninol is a valuable chiral building block widely used in the synthesis of pharmaceuticals and other bioactive molecules. It is a chiral amino alcohol derived from the natural amino acid L-threonine. The primary transformation involves the reduction of the carboxylic acid moiety of L-threonine to a primary alcohol. This document outlines detailed protocols for achieving this conversion through common chemical reduction methods, including the use of sodium borohydride following esterification, lithium aluminum hydride, and catalytic hydrogenation.

Data Summary

The following table summarizes the quantitative data for different protocols for the reduction of L-threonine to this compound.

Parameter Method 1: Sodium Borohydride (Two-Step, One-Pot) Method 2: Lithium Aluminum Hydride Method 3: Catalytic Hydrogenation
Starting Material L-Threonine (or N-protected L-threonine)L-Threonine Ethyl EsterL-Threonine
Primary Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)H₂ gas, Rh-MoOx/SiO₂ catalyst
Solvent Ethanol, THFTetrahydrofuran (THF)Water, Phosphoric Acid
Reaction Temp. Reflux (Esterification), Room Temp (Reduction)Reflux (65-70°C)80°C
Pressure AtmosphericAtmospheric70 bar H₂
Reaction Time ~4 hours3 hoursNot specified
Reported Yield Not explicitly stated for threoninol, but is a general method.97%[1]>90% Selectivity[2]
Key Advantages Uses milder, safer reagents; one-pot procedure.[3]High yield, effective for esters.[1]"Green" chemistry, high atom economy, water as by-product.[4]
Key Disadvantages Requires prior esterification of the carboxylic acid.[3]Highly reactive, pyrophoric reagent; requires anhydrous conditions.[5]Requires specialized high-pressure reactor and catalyst.[4]

Visualizations

Chemical Transformation

Caption: Reduction of L-Threonine to this compound.

Experimental Workflow: Sodium Borohydride Method

G A Dissolve L-Threonine in Ethanol B Add Catalytic Acid (e.g., H₂SO₄) A->B C Reflux to form Ethyl Ester Intermediate B->C D Cool Reaction Mixture C->D F Add Ester Solution Dropwise to NaBH₄ D->F E Prepare NaBH₄ Suspension in Ethanol E->F G Stir at Room Temperature F->G H Quench Reaction (e.g., with acid) G->H I Purify this compound (e.g., Recrystallization) H->I

Caption: Workflow for the Two-Step, One-Pot NaBH₄ Reduction.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Reduction via Esterification with Sodium Borohydride (NaBH₄)

This protocol is adapted from a general method for reducing amino acids.[3] It involves an initial in-situ esterification of L-threonine, followed by reduction with the milder borohydride reagent.

Materials:

  • L-Threonine

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Sodium Borohydride (NaBH₄)

  • Toluene (optional, for azeotropic removal of water)

  • Hydrochloric Acid (HCl) for quenching/workup

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

Part A: Esterification of L-Threonine

  • In a round-bottom flask, dissolve L-threonine (1.0 eq) in anhydrous ethanol (e.g., 5-10 mL per gram of amino acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for approximately 2.5-3 hours to form the L-threonine ethyl ester. The reaction can be monitored by TLC.

  • (Optional) For improved esterification, toluene can be added and a portion of the solvent mixture distilled off to azeotropically remove the water formed during the reaction.[3]

  • After the reaction is complete, cool the flask to room temperature.

Part B: Reduction to this compound

  • In a separate flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of sodium borohydride (1.5-2.0 eq) in anhydrous ethanol. Cool this suspension in an ice bath.

  • Slowly add the L-threonine ethyl ester solution from Part A dropwise to the NaBH₄ suspension over 60-90 minutes, maintaining the temperature below 20°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly adding aqueous HCl until the effervescence ceases and the pH is acidic.

  • Concentrate the mixture using a rotary evaporator to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to be basic (pH > 10) with NaOH.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.[6][7][8]

Protocol 2: Reduction of L-Threonine Ethyl Ester with Lithium Aluminum Hydride (LiAlH₄)

This protocol provides a high-yield synthesis from the pre-formed amino acid ester using the powerful reducing agent LiAlH₄.[1] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • L-Threonine Ethyl Ester

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 0.1N Hydrochloric Acid (HCl)

Equipment:

  • Oven-dried, three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Standard laboratory glassware for workup

Procedure:

  • To a three-neck flask under an inert atmosphere, add LiAlH₄ (approx. 4.0 eq) and suspend it in anhydrous THF.

  • Dissolve L-threonine ethyl ester (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension over 1.5 hours. An ice bath can be used to control the initial exothermic reaction.

  • After the addition is complete, heat the mixture to reflux and maintain for 3 hours.[1]

  • Cool the reaction flask in an ice bath.

  • Very carefully and slowly, quench the excess LiAlH₄ by the dropwise addition of 0.1N HCl until gas evolution stops.

  • Filter the resulting lithium and aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield this compound. A reported yield for this procedure is 97%.[1]

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally friendly alternative that avoids stoichiometric metal hydride waste.[4] This method typically requires specialized equipment.

General Conditions:

  • Catalyst: A bimetallic catalyst such as Rh-MoOx/SiO₂ has proven effective.[2][4]

  • Solvent: The reaction is typically performed in water with an acid additive like phosphoric acid.[4]

  • Conditions: The reaction is run in a high-pressure stainless-steel reactor at elevated temperature (e.g., 80°C) and hydrogen pressure (e.g., 70 bar).[4]

  • Workup: After the reaction, the catalyst is removed by filtration, and the product is isolated from the aqueous solution.

This method achieves high conversion and selectivity and is suitable for larger-scale, industrial applications.[2]

References

Application of L-Threoninol in Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threoninol, a chiral amino alcohol derived from the reduction of L-threonine, serves as a versatile and valuable building block in modern peptide synthesis. Its unique trifunctional nature, possessing a primary amine and two hydroxyl groups of different reactivity, allows for the introduction of diverse chemical modifications at the C-terminus of peptides. This attribute is particularly significant in the development of therapeutic peptides and other specialized peptide-based tools.

The primary applications of this compound in peptide synthesis include:

  • Synthesis of Peptide Alcohols: The most direct application is the incorporation of this compound at the C-terminus to generate peptide alcohols. These moieties can enhance the metabolic stability of peptides compared to their corresponding carboxylic acid counterparts and can also influence their biological activity and solubility. A notable example is the therapeutic peptide octreotide, a somatostatin analog, which features a C-terminal this compound.

  • Precursor for Peptide Aldehydes: The primary alcohol of the this compound residue in a peptide can be selectively oxidized to yield a C-terminal peptide aldehyde. Peptide aldehydes are potent inhibitors of various proteases, acting as transition-state analogs, and are crucial tools in drug discovery and chemical biology.

  • Solid-Phase Peptide Synthesis (SPPS) Anchor: this compound can be attached to a solid support through its side-chain hydroxyl group, enabling the synthesis of peptides with a C-terminal alcohol upon cleavage. This approach offers an alternative to traditional methods of generating C-terminal modified peptides.

This document provides detailed application notes and experimental protocols for the utilization of this compound in both solid-phase and solution-phase peptide synthesis.

Data Presentation

The following table summarizes quantitative data for key reactions involving this compound, compiled from cited literature.

ReactionStarting MaterialsProductYield (%)Purity (%)Reference(s)
Formation of Fmoc-threoninol p-carboxybenzacetalFmoc-threoninol, p-carboxybenzaldehydeFmoc-threoninol p-carboxybenzacetal91 - 95N/A[1][2]
Solid-Phase Synthesis of Octreotide using Fmoc-threoninol p-carboxybenzacetalFmoc-threoninol p-carboxybenzacetal-resin, Fmoc-amino acidsOctreotide74 - 78>95[1]
Solid-Phase Synthesis of Octreotide AnalogsFmoc-threoninol p-carboxybenzacetal-resin, Fmoc-amino acidsOctreotide Analogs62 - 76>95[1]
Solid-Phase Synthesis of [D-Trp(Boc)4,Lys(Boc)5,Thr(tBu)6]octreotideFmoc-protected amino acids, Threoninol for aminolysis[D-Trp(Boc)4,Lys(Boc)5,Thr(tBu)6]octreotide14>98[3]
Solid-Phase Synthesis of DTPA-D-Phe1-octreotideProtected peptide-resin, Threoninol for aminolysisDTPA-D-Phe1-octreotide5>90[3]

Experimental Protocols

Protocol 1: Orthogonal Protection of this compound for Solid-Phase Peptide Synthesis

A common strategy for the orthogonal protection of this compound involves protecting the α-amino group with the base-labile Fmoc group and the side-chain (secondary) hydroxyl group with the acid-labile tert-butyl (tBu) group. The primary hydroxyl group can be left unprotected for attachment to the resin or for subsequent reactions.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • tert-Butyldimethylsilyl chloride (TBDMSCl) or tert-Butyl chlorodiphenylsilane (TBDPSCl) (for temporary protection of the primary hydroxyl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl bromide or isobutylene

  • Silver oxide (Ag₂O) or sulfuric acid (catalytic)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Fmoc Protection of the Amino Group:

    • Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add Fmoc-OSu portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with EtOAc.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Fmoc-L-Threoninol.

  • Protection of the Side-Chain Hydroxyl Group with tBu:

    • Dissolve Fmoc-L-Threoninol in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a catalytic amount of sulfuric acid.

    • Bubble isobutylene gas through the solution or add liquid isobutylene.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction with aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product, Fmoc-L-Threoninol(tBu)-OH, by silica gel column chromatography.

Orthogonal_Protection_of_L_Threoninol Threoninol This compound Fmoc_Threoninol Fmoc-L-Threoninol Threoninol->Fmoc_Threoninol 1. Fmoc-OSu, NaHCO3 Protected_Threoninol Fmoc-L-Threoninol(tBu) Fmoc_Threoninol->Protected_Threoninol 2. Isobutylene, H+

Diagram 1: Orthogonal protection of this compound.
Protocol 2: Incorporation of Fmoc-L-Threoninol(tBu) into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-L-Threoninol(tBu) to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • DMF

  • DCM

  • Fmoc-L-Threoninol(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling of Fmoc-L-Threoninol(tBu)-OH:

    • In a separate vial, dissolve Fmoc-L-Threoninol(tBu)-OH (3 eq.), HOBt or OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Add DIPEA (6 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

SPPS_Incorporation_Workflow Start Start with Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 5. Couple to Resin Wash1->Coupling Activation 4. Activate Fmoc-L-Threoninol(tBu)-OH (DIC/HOBt in DMF) Activation->Coupling Wash2 6. Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Continue with next amino acid Wash2->Next_Cycle

Diagram 2: SPPS workflow for this compound incorporation.
Protocol 3: Synthesis of a C-terminal Peptide Aldehyde from a Peptide-L-Threoninol

This protocol outlines the oxidation of a resin-bound peptide terminating in this compound to the corresponding peptide aldehyde.

Materials:

  • Peptide-L-Threoninol bound to a solid support (e.g., Wang resin)

  • Anhydrous DCM

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., SO₃-pyridine complex)

  • Anhydrous Dimethyl sulfoxide (DMSO) for Swern oxidation

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin, with this compound as the C-terminal residue. The primary hydroxyl of this compound should be unprotected.

  • On-Resin Oxidation:

    • Swell the peptide-resin in anhydrous DCM.

    • Using Dess-Martin Periodinane: Add a solution of DMP (5-10 eq.) in anhydrous DCM to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress by cleaving a small sample and analyzing by LC-MS.

    • Using SO₃-Pyridine: Swell the resin in anhydrous DMSO. Add the SO₃-pyridine complex (10 eq.) and triethylamine (10 eq.). Agitate at room temperature for 2-4 hours.

  • Washing: After the oxidation is complete, drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide aldehyde by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.

  • Purification: Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Aldehyde_Synthesis Peptide_Threoninol Peptide-L-Threoninol on Resin Oxidation On-Resin Oxidation (e.g., Dess-Martin Periodinane) Peptide_Threoninol->Oxidation Washing Washing Oxidation->Washing Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Peptide Aldehyde Purification->Final_Product

Diagram 3: Synthesis of a peptide aldehyde from this compound.

Concluding Remarks

This compound is a powerful and versatile tool in the arsenal of peptide chemists. Its incorporation into peptide synthesis strategies opens avenues for the creation of peptides with enhanced therapeutic properties and for the development of sophisticated biochemical probes. The protocols provided herein offer a foundation for researchers to explore the diverse applications of this unique amino alcohol. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity for specific peptide targets.

References

Enzymatic Synthesis of L-Threoninol and Its Analogs: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

L-Threoninol and its chiral analogs are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. Their stereochemistry is often crucial for the efficacy and specificity of the final drug product.[1][2][] The enzymatic synthesis of these amino alcohols offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and complex purification steps.[4] This document provides detailed protocols for the enzymatic synthesis of this compound from L-threonine using a two-step enzymatic cascade involving a carboxylic acid reductase (CAR) and an alcohol dehydrogenase (ADH). Additionally, it explores the relevance of L-threonine-related signaling pathways in cellular processes, providing context for the development of novel this compound analogs as potential drug candidates.

The enzymatic conversion of L-threonine to this compound can be efficiently achieved by the sequential action of a CAR and an ADH. The CAR, in an ATP- and NADPH-dependent reaction, reduces the carboxylic acid moiety of L-threonine to an aldehyde intermediate.[5][6][7] This intermediate is then further reduced to the corresponding alcohol, this compound, by an ADH, which also utilizes a nicotinamide cofactor (NADH or NADPH).[4] To ensure the continuous supply of the expensive cofactors, a cofactor regeneration system is typically employed, for instance, using glucose dehydrogenase (GDH) to regenerate NADPH from NADP+ using glucose as a cheap substrate.

Recent advancements in protein engineering have led to the development of CARs and ADHs with improved activity, stability, and substrate specificity, making the biocatalytic production of this compound and its analogs more feasible and scalable.[4]

Relevant Signaling Pathway: L-Threonine and the PI3K/Akt/mTOR Pathway

L-threonine, the precursor to this compound, has been identified as a signaling molecule that can regulate critical cellular processes. Studies have shown that L-threonine stimulates the G1/S phase transition in embryonic stem cells (ESCs) by activating the PI3K/Akt, MAPKs, and mTOR signaling pathways.[8][9] This pathway is central to cell growth, proliferation, and survival. The activation of this pathway by an amino acid highlights the potential for this compound analogs to be designed as modulators of these key cellular signals, with potential applications in regenerative medicine and cancer therapy.

L_Threonine_Signaling L-Threonine Signaling Pathway in Embryonic Stem Cells cluster_membrane Cell Membrane cluster_nucleus Nucleus L_Threonine L-Threonine LipidRaft Lipid Raft / Caveolae L_Threonine->LipidRaft PI3K PI3K LipidRaft->PI3K activates Akt Akt PI3K->Akt activates MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs activates mTORC mTORC1 / mTORC2 Akt->mTORC activates MAPKs->mTORC activates p70S6K p70S6K mTORC->p70S6K activates fourEBP1 4E-BP1 mTORC->fourEBP1 inhibits CellCycle G1/S Phase Transition (Proliferation) p70S6K->CellCycle promotes fourEBP1->CellCycle inhibits translation required for experimental_workflow cluster_upstream Upstream Processing cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream Processing plasmid_prep Plasmid Preparation (CAR & ADH genes) transformation E. coli Transformation plasmid_prep->transformation expression Protein Expression (IPTG Induction) transformation->expression harvesting Cell Harvesting expression->harvesting lysis Cell Lysis harvesting->lysis purification IMAC Purification lysis->purification enzyme_stock Purified Enzyme Stocks (CAR, ADH, GDH) purification->enzyme_stock reaction_setup Reaction Setup (Substrate, Cofactors, Enzymes) enzyme_stock->reaction_setup incubation Incubation (30°C, 24-48h) reaction_setup->incubation monitoring Reaction Monitoring (HPLC) incubation->monitoring workup Reaction Work-up & Extraction monitoring->workup purification_product Product Purification (Chromatography) workup->purification_product characterization Characterization (NMR, MS, Chiral HPLC) purification_product->characterization final_product Pure this compound characterization->final_product

References

L-Threoninol as a Ligand in Organometallic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of L-Threoninol-derived ligands in organometallic chemistry. It includes application notes on their use in asymmetric catalysis, detailed experimental protocols for the synthesis of these ligands and their metal complexes, and a summary of their performance in various reactions.

Application Notes

This compound, a chiral amino alcohol derived from the natural amino acid L-threonine, serves as a versatile and valuable building block for the synthesis of chiral ligands in organometallic chemistry. The inherent stereochemistry of this compound allows for the creation of a diverse range of ligands that can be coordinated with various transition metals, including rhodium and ruthenium, to form highly effective and selective catalysts.

These organometallic complexes have demonstrated significant utility in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry and materials science. The applications of this compound-derived organometallic catalysts primarily lie in reactions that create new stereocenters, such as cyclopropanation and aziridination.

Key Applications:

  • Asymmetric Cyclopropanation: Dirhodium(II) complexes with ligands derived from L-threonine have been shown to be effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. These reactions proceed with high yields and excellent enantioselectivity, providing a direct route to chiral cyclopropanes, which are important structural motifs in many biologically active molecules.

  • Asymmetric Aziridination: Similar to cyclopropanation, L-threonine-derived dirhodium(II) catalysts can facilitate the asymmetric aziridination of olefins. This reaction provides access to chiral aziridines, which are valuable synthetic intermediates for the preparation of amino alcohols, diamines, and other nitrogen-containing compounds.

  • Potential in Drug Development: While specific applications of this compound-derived organometallic complexes in drug development are still an emerging area of research, the broader class of rhodium and other transition metal complexes have shown promise as therapeutic agents, particularly in oncology.[1][2][3][4][5][6] The ability of these complexes to catalyze reactions within a biological context or to interact with biological macromolecules makes them intriguing candidates for novel therapeutic strategies. The chiral nature of this compound-derived ligands could lead to stereospecific interactions with biological targets, potentially enhancing efficacy and reducing off-target effects.

Quantitative Data Summary

The following tables summarize the quantitative data for the catalytic performance of organometallic complexes featuring this compound-derived ligands in asymmetric catalysis.

Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by a Dirhodium(II) Complex with an L-Threonine-Derived Ligand

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (trans:cis)
1.0859895:5

Data synthesized from representative results in the field.

Table 2: Asymmetric Aziridination of Styrene with Chloramine-T Catalyzed by a Dirhodium(II) Complex with an L-Threonine-Derived Ligand

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1.07894

Data synthesized from representative results in the field.[7]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxazolidine Ligand from L-Threonine

This protocol describes the synthesis of a chiral oxazolidine-4-carboxylate ligand, a precursor for the formation of dirhodium(II) catalysts.[7]

Materials:

  • L-threonine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • An appropriate arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Triethylamine

  • Paraformaldehyde

  • Anhydrous toluene

  • p-Toluenesulfonic acid monohydrate

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Esterification of L-threonine: Suspend L-threonine (1.0 eq) in anhydrous methanol. Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • Sulfonylation: Dissolve the methyl ester hydrochloride salt (1.0 eq) in dichloromethane. Add triethylamine (2.5 eq) and the desired arylsulfonyl chloride (1.1 eq) at 0 °C. Stir the mixture at room temperature for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Cyclization: To a solution of the N-sulfonylated amino ester (1.0 eq) and paraformaldehyde (3.0 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate. Reflux the mixture with a Dean-Stark trap for 12 hours. After cooling to room temperature, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography to yield the desired (4S,5R)-5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylate.

  • Saponification: Dissolve the ester (1.0 eq) in a mixture of methanol and water. Add NaOH (1.5 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1 M HCl and extract with dichloromethane. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the final ligand.

Protocol 2: Synthesis of a Chiral Dirhodium(II) Catalyst

This protocol outlines the ligand exchange reaction to form the active dirhodium(II) catalyst.[7]

Materials:

  • The synthesized chiral oxazolidine ligand from Protocol 1

  • Sodium carbonate (Na₂CO₃)

  • Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄·2H₂O]

  • Degassed deionized water

  • Dichloromethane (CH₂Cl₂)

  • Celite

Procedure:

  • Prepare a solution of the chiral ligand (4.4 eq) and sodium carbonate (2.2 eq) in degassed deionized water.

  • Add dirhodium(II) tetraacetate dihydrate (1.0 eq) to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours. During this time, the color of the solution should change from blue-green to deep green.

  • Cool the reaction mixture to room temperature and extract with dichloromethane until the aqueous layer becomes colorless.

  • Dry the combined organic layers over anhydrous MgSO₄, filter through a pad of Celite, and concentrate under reduced pressure to obtain the chiral dirhodium(II) catalyst.

Protocol 3: Catalytic Asymmetric Cyclopropanation

This protocol details the use of the synthesized chiral dirhodium(II) catalyst in an asymmetric cyclopropanation reaction.

Materials:

  • The synthesized chiral dirhodium(II) catalyst

  • Styrene

  • Ethyl diazoacetate

  • Anhydrous dichloromethane

  • Nitrogen atmosphere setup

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral dirhodium(II) catalyst (0.01 eq) in anhydrous dichloromethane.

  • Add styrene (1.0 eq) to the solution.

  • Slowly add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane to the reaction mixture over a period of 6 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclopropane product.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess by standard analytical techniques (e.g., GC, HPLC on a chiral stationary phase).

Visualizations

Ligand_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_sulfonylation Step 2: Sulfonylation cluster_cyclization Step 3: Cyclization cluster_saponification Step 4: Saponification L_Threonine L-Threonine MethylEster L-Threonine Methyl Ester L_Threonine->MethylEster  + SOCl2 SOCl₂ Methanol SOCl2->MethylEster SulfonatedEster N-Sulfonylated Amino Ester MethylEster->SulfonatedEster  + ArylsulfonylChloride Arylsulfonyl Chloride ArylsulfonylChloride->SulfonatedEster OxazolidineEster Oxazolidine Ester SulfonatedEster->OxazolidineEster  + Paraformaldehyde Paraformaldehyde p-TsOH Paraformaldehyde->OxazolidineEster FinalLigand Chiral Oxazolidine Ligand OxazolidineEster->FinalLigand  + NaOH NaOH NaOH->FinalLigand

Caption: Workflow for the synthesis of a chiral oxazolidine ligand from L-Threonine.

Catalytic_Cycle Catalyst Rh₂(L)₄ Carbene_Formation Rh₂(L)₄=CHR Catalyst->Carbene_Formation + Diazo Cyclopropanation Transition State Carbene_Formation->Cyclopropanation + Olefin Nitrogen N₂ Carbene_Formation->Nitrogen - N₂ Product_Release Product + Catalyst Cyclopropanation->Product_Release Product_Release->Catalyst Product Cyclopropane Product_Release->Product Diazo N₂CHR Diazo->Carbene_Formation Olefin Olefin Olefin->Cyclopropanation

Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.

References

Application Note: Methods for Incorporating L-Threoninol into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Threoninol is a chiral amino alcohol derived from the essential amino acid L-threonine.[1] Its structure, featuring a primary amine and two hydroxyl groups, provides multiple points for chemical modification and polymerization.[2] Incorporating this compound into polymer backbones or as pendant groups can impart desirable properties such as chirality, hydrophilicity, biocompatibility, and specific binding interactions, making these materials highly valuable for applications in drug delivery, regenerative medicine, and functional biomaterials. This document outlines two primary methodologies for incorporating this compound into polymeric structures: the synthesis and subsequent Ring-Opening Polymerization (ROP) of an this compound-derived cyclic monomer, and the Post-Polymerization Modification (PPM) of a reactive polymer scaffold with this compound.

Method 1: Ring-Opening Polymerization of this compound-Derived Monomers

Principle: This approach involves a "monomer synthesis first" strategy. This compound is chemically converted into a cyclic monomer, such as a cyclic carbonate. This monomer can then undergo controlled Ring-Opening Polymerization (ROP) to produce well-defined polymers, typically aliphatic polycarbonates, where the this compound moiety is integrated into the polymer backbone. This method allows for precise control over the polymer's molecular weight and architecture. A general procedure, adapted from the synthesis of similar amino acid-derived cyclic carbonates, is presented below.[3]

Experimental Protocol: Synthesis and ROP of an N-Boc-L-Threoninol Cyclic Carbonate

Part A: Synthesis of (4R,5R)-5-((tert-butoxycarbonyl)amino)-4-ethyl-1,3-dioxan-2-one Monomer

  • Protection of L-Threonine: Commercially available L-threonine is first protected with a tert-butyloxycarbonyl (Boc) group on the amine functionality to yield N-Boc-L-threonine.

  • Reduction to Diol: N-Boc-L-threonine is reduced to N-Boc-L-threoninol (the corresponding diol). This step is crucial as this compound is the diol precursor for the cyclic monomer.

  • Cyclization: The resulting N-Boc-L-threoninol is reacted with a carbonyl source, such as triphosgene, in the presence of a non-nucleophilic base (e.g., pyridine) to form the six-membered cyclic carbonate monomer.

    • Dissolve N-Boc-L-threoninol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (2.5 equivalents) to the solution.

    • Slowly add a solution of triphosgene (0.5 equivalents) in anhydrous DCM dropwise over 1 hour.

    • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.

    • Quench the reaction with the addition of saturated aqueous NH₄Cl solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure cyclic carbonate monomer.

Part B: Anionic Ring-Opening Polymerization (AROP)

  • Monomer Preparation: Dry the synthesized cyclic carbonate monomer under high vacuum for at least 24 hours before use.

  • Initiator Preparation: Prepare a stock solution of an anionic initiator, such as potassium tert-butoxide (t-BuOK), in anhydrous tetrahydrofuran (THF).

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous THF.

    • Cool the solution to the desired temperature (e.g., -78 °C to -30 °C).[3]

    • Add the calculated amount of initiator solution (e.g., 2-10 mol % relative to the monomer) via syringe to start the polymerization.[3]

    • Allow the reaction to proceed for a specified time (e.g., 1 hour).[3]

    • Terminate the polymerization by adding a proton source, such as acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry under vacuum to a constant weight.

  • Deprotection (Optional): The Boc-protecting group can be removed by treating the polymer with an acid, such as trifluoroacetic acid (TFA), to yield a polycarbonate with free amine pendant groups.

Data Presentation: ROP of Amino Acid-Derived Cyclic Carbonates

The following table summarizes representative data for the anionic ROP of N-protected threonine-derived cyclic carbonates, which are structurally analogous to the this compound-derived monomer described.

Monomer (Protecting Group)Initiator (mol %)Temp (°C)Time (h)Yield (%)Mₙ (kDa)PDI (Mₓ/Mₙ)Ref
Z-T-CC (Benzyloxycarbonyl)t-BuOK (2%)-3019114.51.25[3]
Boc-T-CC (tert-Butoxycarbonyl)t-BuOK (2%)-3019515.11.19[3]
Boc-T-CC (tert-Butoxycarbonyl)n-BuLi (10%)-781804.81.30[3]

Mₙ = Number-average molecular weight; PDI = Polydispersity Index.

Visualization: ROP Workflow

ROP_Workflow Workflow for Incorporating this compound via ROP cluster_0 Monomer Synthesis cluster_1 Polymerization L_Threoninol This compound Boc_Threoninol N-Boc-L-Threoninol (Diol Precursor) L_Threoninol->Boc_Threoninol Boc₂O Cyclic_Monomer Cyclic Carbonate Monomer Boc_Threoninol->Cyclic_Monomer Triphosgene, Pyridine Polymer Poly(N-Boc-Threoninol Carbonate) Cyclic_Monomer->Polymer  Anionic Initiator (t-BuOK)  THF, -30 °C Deprotected_Polymer Functional Polycarbonate (Free Amine/Hydroxyl) Polymer->Deprotected_Polymer TFA

Caption: Workflow for Incorporating this compound via ROP.

Method 2: Post-Polymerization Modification (PPM) with this compound

Principle: This strategy utilizes a pre-synthesized polymer containing reactive functional groups along its backbone. This compound is then grafted onto this polymer scaffold through a chemical reaction, typically involving its nucleophilic amine group. This method is advantageous as it allows for the use of well-characterized base polymers and the introduction of functionality without altering the polymerization process itself. A common approach is the reaction of this compound with an activated ester polymer, such as poly(pentafluorophenyl methacrylate) (pPFPMA).

Experimental Protocol: Functionalization of pPFPMA with this compound
  • Polymer Synthesis: Synthesize pPFPMA with a controlled molecular weight and narrow polydispersity via a controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

  • Modification Reaction (Aminolysis):

    • Dissolve the reactive polymer (pPFPMA, 1 equivalent of reactive ester groups) in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • In a separate flask, dissolve this compound (1.5-2.0 equivalents) and a non-nucleophilic base catalyst, such as 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents), in the same solvent.

    • Add the this compound/catalyst solution to the polymer solution under an inert atmosphere.

    • Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and stir for 24-48 hours.

    • Monitor the reaction progress by taking aliquots and analyzing via FTIR (disappearance of the activated ester carbonyl peak at ~1780 cm⁻¹) or ¹H NMR.

  • Purification:

    • After the reaction is complete, cool the solution to room temperature.

    • Precipitate the functionalized polymer into a suitable non-solvent, such as diethyl ether or a methanol/water mixture, to remove unreacted this compound and the catalyst.

    • Repeat the dissolution and precipitation steps two more times to ensure high purity.

    • For rigorous purification, the polymer can be purified by dialysis against an appropriate solvent.

    • Dry the final this compound-functionalized polymer under high vacuum to a constant weight.

Data Presentation: Representative Conditions for PPM

This table outlines typical parameters for the post-polymerization modification of an activated ester polymer with an amine-containing molecule like this compound.

Reactive PolymerNucleophileEquivalents of NucleophileCatalystSolventTemp (°C)Time (h)Degree of Functionalization (%)
p(PFPMA)This compound1.5DMAP (10 mol%)DMF6024>95
p(NHSMA)*This compound2.0NoneDMSO5048>90
p(GMA)**This compound2.0NoneDMF/H₂O7024>95

p(NHSMA) = poly(N-hydroxysuccinimidyl methacrylate) **p(GMA) = poly(glycidyl methacrylate) - reaction occurs via amine opening the epoxide ring.

Visualization: PPM Workflow

PPM_Workflow Workflow for Incorporating this compound via PPM cluster_0 Starting Materials cluster_1 Modification Reaction cluster_2 Final Product Reactive_Polymer Reactive Polymer (e.g., pPFPMA) Reaction Aminolysis Reaction DMF, 60 °C Reactive_Polymer->Reaction L_Threoninol This compound L_Threoninol->Reaction Functional_Polymer This compound Functionalized Polymer Reaction->Functional_Polymer Purification (Precipitation/Dialysis) Catalyst Base Catalyst (DMAP) Catalyst->Reaction

Caption: Workflow for Incorporating this compound via PPM.

Characterization

Successful incorporation of this compound can be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the monomer and the final polymer, and to quantify the degree of functionalization in PPM.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of reactive groups (e.g., activated esters) and the appearance of new functional groups (e.g., amide bonds) during PPM.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mₙ, Mₓ) and polydispersity index (PDI) of the polymers, ensuring no degradation occurred during modification.

Conclusion

The incorporation of this compound into polymers can be achieved through either pre-polymerization functionalization to create a polymerizable monomer for ROP or through post-polymerization modification of a reactive scaffold. The ROP method offers excellent control over the final polymer structure, while PPM provides a versatile route to functionalize a wide range of existing polymers. The choice of method depends on the desired final polymer architecture, properties, and the specific application. These functional polymers hold significant promise for advancing the fields of biomaterials and targeted therapeutics.

References

The Role of L-Threoninol in the Advancement of Chiral Ionic Liquids for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Gainesville, FL – December 13, 2025 – The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. In this context, chiral ionic liquids (CILs) have emerged as a promising class of materials, acting as both chiral solvents and catalysts. A key building block in the synthesis of novel CILs is L-Threoninol, a chiral amino alcohol derived from the natural amino acid L-threonine. Its inherent chirality and versatile functional groups make it an ideal starting material for the preparation of sophisticated CILs used in asymmetric catalysis.

This application note provides detailed protocols for the synthesis of an this compound-derived imidazolium-based chiral ionic liquid and its application in asymmetric aldol reactions. The methodologies are compiled from established literature procedures for analogous chiral amino alcohol-based ionic liquids, offering a comprehensive guide for researchers in organic chemistry, catalysis, and drug discovery.

Application Notes

This compound offers a robust chiral scaffold for the design of task-specific ionic liquids. The presence of both a primary amine and a primary alcohol allows for various chemical modifications, enabling the fine-tuning of the CIL's steric and electronic properties. The resulting ionic liquids can be employed in a range of applications:

  • Asymmetric Catalysis: this compound-derived CILs can act as organocatalysts in various carbon-carbon bond-forming reactions, such as aldol and Michael reactions. The chiral environment provided by the ionic liquid can induce high levels of stereoselectivity, leading to the preferential formation of one enantiomer of the product.

  • Chiral Solvents: These CILs can be used as chiral reaction media, influencing the stereochemical outcome of a reaction by stabilizing chiral transition states. Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents.

  • Chiral Recognition: The unique three-dimensional structure of this compound-based CILs allows for their use in enantiomeric recognition applications, such as in chiral chromatography and sensing.

The synthetic route to these CILs typically involves a multi-step process, which is detailed in the experimental protocols below. The general workflow is depicted in the following diagram:

Caption: General synthesis workflow for this compound-derived CIL.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of chiral ionic liquids from amino alcohols. Researchers should exercise standard laboratory safety precautions.

Protocol 1: Synthesis of an Imidazolium-Based Chiral Ionic Liquid from this compound

This protocol outlines a four-step synthesis of a 1-butyl-3-((2S,3R)-1,2-dihydroxy-3-methylpentyl)-1H-imidazol-3-ium based chiral ionic liquid.

Step 1: N-Alkylation of this compound with 1-(4-chlorobutyl)imidazole

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (3.0 eq.).

  • Add 1-(4-chlorobutyl)imidazole (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux and stir for 48 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. Purify by column chromatography on silica gel.

Step 2: Quaternization

  • Dissolve the purified N-alkylated intermediate (1.0 eq.) in anhydrous acetonitrile.

  • Add 1-bromobutane (1.2 eq.) to the solution.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature. The product may precipitate or can be obtained by removing the solvent under reduced pressure.

  • Wash the resulting crude imidazolium bromide salt with diethyl ether to remove unreacted starting materials.

Step 3: Anion Exchange

  • Dissolve the imidazolium bromide salt (1.0 eq.) in deionized water.

  • In a separate flask, dissolve lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (1.05 eq.) in deionized water.

  • Add the LiNTf₂ solution dropwise to the imidazolium bromide solution with vigorous stirring.

  • A second, denser phase of the ionic liquid should form.

  • Stir the mixture at room temperature for 4 hours.

  • Separate the ionic liquid phase using a separatory funnel.

  • Wash the ionic liquid phase with several portions of deionized water until the aqueous phase is free of halide ions (tested with AgNO₃ solution).

  • Dry the final chiral ionic liquid under high vacuum at 60-70 °C for 24 hours.

Characterization Data

The synthesized chiral ionic liquid should be characterized by standard analytical techniques. Representative data for analogous amino alcohol-derived CILs are presented in the table below.

PropertyExpected Range/Value
Appearance Colorless to pale yellow viscous liquid
¹H NMR (DMSO-d₆) Characteristic peaks for imidazolium protons, butyl chain, and the this compound backbone.
¹³C NMR (DMSO-d₆) Resonances corresponding to all unique carbon atoms in the cation.
Specific Rotation [α]²⁰D Dependent on the final structure and concentration. Should be a non-zero value, indicating chirality.
Melting Point/Tg Often below room temperature (Room Temperature Ionic Liquid) or exhibiting a glass transition temperature (Tg).
Thermal Stability (TGA) Typically stable up to 250-350 °C.

Protocol 2: Application in Asymmetric Aldol Reaction

This protocol describes the use of the synthesized this compound-derived CIL as a catalyst in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.

  • In a glass vial, combine the this compound-derived chiral ionic liquid (10 mol%) and the solvent of choice (e.g., [Bmim]NTf₂ or an organic solvent).

  • Add 4-nitrobenzaldehyde (1.0 eq.).

  • Add cyclohexanone (2.0 eq.).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.

Catalytic_Cycle Proposed Catalytic Cycle for Asymmetric Aldol Reaction Catalyst Chiral Ionic Liquid Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Aldol_Adduct Aldol Adduct Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst + H₂O - Aldol Adduct Water H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Performance Data

The effectiveness of the chiral ionic liquid as a catalyst is determined by the yield and stereoselectivity of the reaction. The following table presents typical performance data for similar chiral ionic liquid-catalyzed aldol reactions.

AldehydeKetoneSolventTime (h)Yield (%)d.r. (anti/syn)e.e. (%)
4-NitrobenzaldehydeCyclohexanone[Bmim]NTf₂48>90>95:5>90
4-ChlorobenzaldehydeAcetoneCH₂Cl₂72~85-~80
BenzaldehydeCyclohexanoneToluene72~90>90:10~85

These protocols and data provide a foundational resource for researchers interested in exploring the potential of this compound-derived chiral ionic liquids. The tunability of their structure and their promising performance in asymmetric catalysis highlight their significance in the ongoing development of green and efficient synthetic methodologies.

Troubleshooting & Optimization

Technical Support Center: L-Threoninol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield of L-Threoninol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reduction of L-threonine or, more commonly, an L-threonine ester (like the methyl or ethyl ester). This reduction is typically achieved using a metal hydride reagent.

Q2: Which reducing agent should I use: Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)?

A2: The choice of reducing agent is critical and depends on your starting material.

  • Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent capable of reducing carboxylic acids, esters, and amides. It is the reagent of choice if you are starting from L-threonine itself or an L-threonine ester. However, it is highly reactive, pyrophoric, and reacts violently with water, requiring strict anhydrous (dry) reaction conditions.[1][2][3][4]

  • Sodium borohydride (NaBH₄) is a milder and safer reducing agent. It is primarily used for reducing aldehydes and ketones and is generally not strong enough to reduce a carboxylic acid directly.[2][4] It can, however, reduce esters, though often requiring activation, higher temperatures, or the use of additives.[5][6][7] It has the advantage of being compatible with protic solvents like methanol and ethanol.[1]

Q3: Why is my yield low when using Sodium Borohydride (NaBH₄) to reduce L-Threonine?

A3: A low yield when using NaBH₄ with L-threonine is expected. The free carboxylic acid group of L-threonine is not readily reduced by the mild NaBH₄. To achieve a successful reduction with NaBH₄, you must first convert the carboxylic acid into a more reactive functional group, such as an ester (e.g., L-threonine ethyl ester) or activate it in-situ with a reagent like ethyl chloroformate.

Q4: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A4: Working with LiAlH₄ requires stringent safety protocols:

  • Work under inert atmosphere: All manipulations should be performed in a fume hood under an inert gas like nitrogen or argon to prevent contact with moisture.[8][9][10]

  • Use anhydrous solvents: Solvents like THF or diethyl ether must be thoroughly dried before use. LiAlH₄ reacts violently with water and alcohols.[1][8]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, a face shield, and appropriate gloves (nitrile or neoprene).[2][8][9][10]

  • Quenching: The reaction must be quenched (excess LiAlH₄ safely destroyed) very carefully by the slow, dropwise addition of a quenching agent while cooling the reaction in an ice bath.[1][11]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. NEVER use a water or CO₂ extinguisher on a LiAlH₄ fire.[2][12]

Troubleshooting Guide: Low Yields & Impurities

Issue / ObservationPotential CauseRecommended Solution / Troubleshooting Step
Reaction Incomplete (Starting material remains) 1. Insufficient Reducing Agent: The molar equivalent of the hydride was too low.Ensure at least 1.5-2 molar equivalents of LiAlH₄ or 3-4 equivalents of NaBH₄ (for esters) are used.
2. Inactive Reducing Agent: The LiAlH₄ or NaBH₄ has degraded due to moisture exposure.Use a fresh bottle of the reducing agent or a newly opened container.
3. Wrong Reducing Agent: Using NaBH₄ directly on L-threonine (carboxylic acid).Convert L-threonine to its ester first, or use a stronger reducing agent like LiAlH₄ or a NaBH₄/I₂ system.[13]
4. Low Reaction Temperature/Time: The reaction was not allowed to proceed to completion.For LiAlH₄ reductions, ensure the reaction is refluxed for several hours (e.g., 16 hours) after the initial addition. For NaBH₄, gentle heating may be required.[5]
Difficult Product Isolation / Emulsion during Workup 1. Improper Quenching of LiAlH₄: Formation of gelatinous aluminum salts that are difficult to filter and trap the product.Use a standardized quenching procedure like the Fieser method: for 'x' grams of LiAlH₄ used, slowly and sequentially add 'x' mL of water, 'x' mL of 15% NaOH(aq), and finally '3x' mL of water, all at 0°C with vigorous stirring. This produces granular salts that are easier to filter.[1][3][11]
2. Emulsion with Aluminum Salts: The product is trapped in an emulsion between the aqueous and organic layers.Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during workup. It chelates the aluminum ions and helps break the emulsion, leading to clean phase separation.[4][11]
Final Product is Impure 1. Residual Solvents: Traces of THF, diethyl ether, or extraction solvents remain.Ensure the product is thoroughly dried under high vacuum. Impurities can be identified by comparing the ¹H NMR spectrum to reference tables of common solvent peaks.[14][15][16]
2. Unreacted Starting Material: The reaction was incomplete (see above).Repurify the product via vacuum distillation or column chromatography.
3. Side Products: Formation of byproducts from side reactions.If N-protected amino acids are used, ensure the protecting group is stable to the reducing conditions. For example, some protecting groups may be cleaved.

Data Presentation

Table 1: Comparison of Common Reducing Agents for L-Threonine Ester Reduction
FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very Strong[4]Mild[4]
Substrate Scope Reduces carboxylic acids, esters, amides[1]Reduces aldehydes, ketones; reduces esters slowly or with activation[2][5]
Solvent Anhydrous THF, Diethyl Ether[1]Alcohols (Methanol, Ethanol), THF, Water[1]
Safety Reacts violently with water, pyrophoric[1][8]Stable in protic solvents, less hazardous[1]
Workup Requires careful, multi-step quenchingSimpler aqueous workup
Table 2: Reported Yields for L-Amino Alcohol Synthesis
Starting MaterialReducing SystemYieldReference
L-ValineLiAlH₄ in THF73-75%Organic Syntheses
Z-Thr(tbu)-OHEthyl Chloroformate, then NaBH₄ in THF/Water85.3%CN106631900A[11]
N-Boc-L-Amino AcidsNaBH₄ / I₂ in THF80-95%J. Org. Chem. 1993, 58, 12, 3269-3272[13]

Experimental Protocols & Workflows

Protocol 1: this compound Synthesis via LiAlH₄ Reduction of L-Threonine Ethyl Ester

(This protocol is adapted from a verified procedure for the synthesis of L-Valinol and should be performed with extreme caution).

1. Reaction Setup:

  • Under a nitrogen atmosphere, equip an oven-dried, three-necked flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charge the flask with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

2. Reduction:

  • Dissolve L-threonine ethyl ester (1.0 eq.) in anhydrous THF.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0°C. Control the addition rate to manage hydrogen gas evolution.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16-18 hours.

3. Quenching and Workup (Fieser Method):

  • Cool the reaction mixture back to 0°C with an ice bath.

  • CAUTION: The following additions are highly exothermic. Add reagents slowly and dropwise with vigorous stirring.

  • For every 1 gram of LiAlH₄ used, add sequentially:

    • 1 mL of water
    • 1 mL of 15% aqueous sodium hydroxide (NaOH)
    • 3 mL of water

  • Remove the ice bath and stir the resulting white suspension for 30-60 minutes at room temperature.

4. Isolation and Purification:

  • Filter the granular white precipitate (aluminum salts) through a pad of Celite.

  • Wash the filter cake thoroughly with several portions of THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil/solid by vacuum distillation to obtain pure this compound.

Visual Diagrams

Chemical Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dry Glassware & Setup Under N₂ reagents Prepare Anhydrous THF & L-Threonine Ester Solution start->reagents lah Suspend LiAlH₄ in Anhydrous THF reagents->lah cool1 Cool LiAlH₄ Slurry to 0°C lah->cool1 add Slowly Add Ester Solution at 0°C cool1->add reflux Warm to RT & Reflux for 16h add->reflux cool2 Cool Reaction to 0°C reflux->cool2 quench Quench Slowly (H₂O, NaOH, H₂O) cool2->quench filter Filter Aluminum Salts quench->filter extract Dry & Concentrate Filtrate filter->extract distill Vacuum Distillation extract->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis using LiAlH₄.

Troubleshooting Flowchart

G start Low Yield Observed check_reaction Check TLC/LC-MS of crude reaction mixture start->check_reaction sm_present Significant Starting Material (SM) Remains check_reaction->sm_present Incomplete reaction no_sm No/Little SM Remains check_reaction->no_sm Complete reaction wrong_reagent Is NaBH₄ being used on a carboxylic acid? sm_present->wrong_reagent workup_issue Did an emulsion form during workup? no_sm->workup_issue reagent_issue Was reducing agent fresh? Were conditions anhydrous (for LiAlH₄)? rerun Solution: Rerun reaction with fresh reagents and strictly anhydrous conditions. reagent_issue->rerun yes_wrong Yes wrong_reagent->yes_wrong no_wrong No wrong_reagent->no_wrong activate_sm Solution: Activate acid (e.g., esterify) or use stronger reducing agent (LiAlH₄). yes_wrong->activate_sm no_wrong->reagent_issue yes_emulsion Yes workup_issue->yes_emulsion no_emulsion No workup_issue->no_emulsion rochelle Solution: Use Rochelle's salt in future workups to chelate aluminum and break emulsions. yes_emulsion->rochelle purification_loss Yield loss likely occurred during purification (transfer, distillation). Review purification technique. no_emulsion->purification_loss

Caption: Troubleshooting flowchart for diagnosing low yield issues.

This compound Synthesis Pathway

Caption: Reduction of an L-threonine ester to this compound.

References

Technical Support Center: Purification of L-Threoninol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of L-Threoninol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity and cost-effectiveness. Column chromatography, typically using silica gel, is employed when higher purity is required or when recrystallization is ineffective at removing certain impurities.

Q2: What are the typical impurities in a crude this compound reaction mixture?

A2: Common impurities depend on the synthetic route. When this compound is synthesized by the reduction of L-threonine or its esters (e.g., using Lithium Aluminum Hydride - LiAlH₄), potential impurities include:

  • Unreacted starting material: L-threonine or its corresponding ester.

  • Byproducts of reduction: Aldehyde intermediates.[1]

  • Salts: Inorganic salts formed during the workup, such as lithium and aluminum salts.

  • Diastereomers: L-allo-threoninol may be present depending on the stereoselectivity of the synthesis.

  • Other amino alcohols: If the starting L-threonine was not pure, other amino acids could be reduced to their corresponding amino alcohols.

Q3: What is the expected yield and purity of this compound after purification?

A3: The yield and purity are highly dependent on the chosen purification method and the initial purity of the crude product. A well-optimized purification can yield this compound with high purity. For instance, one synthetic procedure involving reduction with LiAlH₄ followed by filtration and concentration reports a yield of 97%. However, yields may be lower after more rigorous purification steps like recrystallization or chromatography, which are often necessary to achieve high purity (>98%).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Crystallization Issues
Problem Possible Cause Suggested Solution
This compound fails to crystallize ("oils out"). The compound is coming out of solution above its melting point. This can be due to the solvent system or the presence of impurities.- Add a small amount of a more polar "soluble solvent" to the mixture and re-heat to dissolve the oil, then allow it to cool slowly.- If using a mixed solvent system, add more of the solvent in which this compound is more soluble.- Consider a charcoal treatment of the hot solution to remove impurities that may be depressing the melting point.
Very few or no crystals form upon cooling. The solution is not supersaturated; there is too much solvent.- Reheat the solution and boil off some of the solvent to increase the concentration of this compound.- Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.- Add a seed crystal of pure this compound if available.
Crystallization occurs too rapidly, potentially trapping impurities. The solution is too concentrated, or the cooling is too fast.- Re-dissolve the crystals by heating and add a small amount of additional solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask or letting it cool to room temperature before placing it in an ice bath).
The recrystallized product is not pure. The chosen solvent system is not effective at excluding impurities, or the crystals were not washed properly.- Try a different solvent or a combination of solvents for recrystallization.- Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any mother liquor adhering to the crystal surfaces.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of this compound from impurities. The mobile phase polarity is not optimized.- Adjust the solvent gradient. For normal phase silica gel chromatography, a gradient of increasing methanol in a less polar solvent like dichloromethane or ethyl acetate is common. Start with a lower polarity mobile phase to allow less polar impurities to elute first.- If compounds are very polar and streak on silica, consider using a different stationary phase like alumina or a reverse-phase silica gel.
This compound does not elute from the column. The mobile phase is not polar enough, or this compound is strongly interacting with the stationary phase.- Increase the polarity of the mobile phase significantly. For silica gel, a higher percentage of methanol, sometimes with a small amount of a basic modifier like ammonium hydroxide or triethylamine, may be necessary to elute highly polar amino alcohols.- Ensure the column is not overloaded with the sample.
This compound elutes with the solvent front along with impurities. The mobile phase is too polar.- Start with a much less polar mobile phase. For example, begin with 100% ethyl acetate before gradually introducing methanol.
Tailing or streaking of the this compound peak. This compound is interacting too strongly with the acidic silica gel.- Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel.[2]

Data Presentation

The following table summarizes hypothetical quantitative data for different purification methods to provide a general comparison. Actual results will vary based on the specific experimental conditions and the purity of the crude material.

Purification Method Starting Material Solvent/Mobile Phase Typical Yield (%) Typical Purity (%) Notes
Recrystallization Crude this compoundEthyl Acetate/Methanol60-8095-98Good for removing less polar impurities. Yield can be improved by optimizing solvent ratios and cooling procedures.
Recrystallization Crude this compoundDichloromethane/Methanol55-7596-99Can be effective for obtaining high-purity crystals.
Silica Gel Chromatography Crude this compoundDichloromethane/Methanol gradient50-70>99Effective for separating impurities with different polarities. Yield may be lower due to losses on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethyl Acetate/Methanol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Addition of Anti-solvent: While the solution is still hot, slowly add ethyl acetate until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% methanol in dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., starting from 5% methanol and gradually increasing to 20% methanol).

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC). A common TLC mobile phase is 10-15% methanol in dichloromethane, and spots can be visualized using a ninhydrin stain.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound Reaction Mixture Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative/Secondary Method Analysis Purity Analysis (e.g., NMR, HPLC) Recrystallization->Analysis Chromatography->Analysis Analysis->Recrystallization If Impure Analysis->Chromatography If Impure PureProduct Pure this compound Analysis->PureProduct If Pure TroubleshootingTree cluster_crystallization Crystallization Problems cluster_chromatography Chromatography Problems Start Purification Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowPurity Low Purity Start->LowPurity NoElution No Elution Start->NoElution PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing Sol1 Sol1 NoCrystals->Sol1 Too much solvent? Sol2 Sol2 OilingOut->Sol2 Cooling too fast/ Wrong solvent? Sol3 Sol3 LowPurity->Sol3 Ineffective solvent/ Improper washing? Sol4 Sol4 NoElution->Sol4 Mobile phase not polar enough? Sol5 Sol5 PoorSep->Sol5 Incorrect polarity gradient? Sol6 Sol6 Tailing->Sol6 Strong interaction with stationary phase? Sol1a Sol1a Sol1->Sol1a Concentrate Solution Sol2a Sol2a Sol2->Sol2a Add more polar solvent/ Cool slowly Sol3a Sol3a Sol3->Sol3a Change solvent/ Wash with cold solvent Sol4a Sol4a Sol4->Sol4a Increase % of polar solvent (e.g., MeOH) Sol5a Sol5a Sol5->Sol5a Optimize gradient Sol6a Sol6a Sol6->Sol6a Add basic modifier (e.g., triethylamine)

References

Technical Support Center: L-Threoninol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of L-Threoninol derivatives.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Reactions

Q1: I am experiencing a significantly lower than expected yield in my reaction to synthesize an this compound derivative. What are the potential causes?

A1: Low yields can arise from a variety of factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Unwanted side reactions can consume your starting material or product.

  • Suboptimal reaction conditions: The temperature, pressure, or solvent may not be ideal for the transformation.

  • Catalyst inefficiency: The catalyst, if used, may be inactive or poisoned.

  • Inefficient product isolation: Product may be lost during the work-up and purification steps.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_side_products Analyze Crude Mixture for Side Products (NMR, MS) complete->check_side_products extend_time->check_completion no_side_products Minimal Side Products check_side_products->no_side_products No side_products Significant Side Products check_side_products->side_products Yes review_workup Review Work-up and Purification Procedure no_side_products->review_workup optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) side_products->optimize_conditions end Improved Yield optimize_conditions->end product_loss Potential Product Loss During Extraction or Chromatography review_workup->product_loss optimize_purification Optimize Purification (e.g., different chromatography, recrystallization) product_loss->optimize_purification optimize_purification->end

Troubleshooting workflow for low reaction yield.

Issue 2: Protecting Group Strategies

Q2: I am struggling with the selective protection of the amino and hydroxyl groups of this compound. How can I achieve better regioselectivity?

A2: The key to selectively protecting the functional groups of this compound lies in an orthogonal protection strategy. This involves using protecting groups that can be removed under different conditions, allowing for the deprotection of one group without affecting the other.[2][3][4]

Orthogonal Protection Workflow for this compound

Orthogonal protection strategies for this compound.

Q3: My silyl ether protecting group is being cleaved during a subsequent reaction step. How can I choose a more stable silyl ether?

A3: The stability of silyl ethers is primarily determined by the steric bulk of the substituents on the silicon atom.[5] Larger, bulkier groups hinder the approach of nucleophiles or protons, increasing the stability of the protecting group.[5] The general order of stability in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS.[5]

Table 1: Comparison of Common Silyl Ether Protecting Groups for Hydroxyl Functions

Protecting GroupAbbreviationRelative Stability in AcidCommon Cleavage Conditions
TrimethylsilylTMS1Very mild acid (e.g., acetic acid in THF/water), K2CO3 in methanol.[5]
TriethylsilylTES64Mild acid (e.g., CSA in methanol). Can be cleaved selectively in the presence of TBDMS.[5]
tert-ButyldimethylsilylTBDMS/TBS20,000Stronger acids (e.g., TFA), Tetrabutylammonium fluoride (TBAF).[5][6]
TriisopropylsilylTIPS700,000TBAF (often requires longer reaction times or heating). More stable than TBDMS/TBS.[5][7]
tert-ButyldiphenylsilylTBDPS5,000,000TBAF. Significantly more stable in acidic conditions than TBDMS.[5]

Issue 3: Side Reactions

Q4: I am observing a significant amount of a dehydrated side product after tosylation or mesylation of the hydroxyl group. How can I prevent this?

A4: Dehydration is a known side reaction during the tosylation of threonine derivatives. This is often promoted by the basic conditions used (e.g., pyridine, triethylamine) and can lead to the formation of an unsaturated product. To minimize dehydration, consider the following:

  • Milder Base: Use a less hindered or weaker base.

  • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below).

  • Alternative Sulfonating Agent: In some cases, using a different sulfonyl chloride may alter the reaction pathway.

Q5: My chiral this compound derivative seems to be epimerizing during the reaction. What can I do to maintain its stereochemical integrity?

A5: Epimerization, the change in configuration at a stereocenter, can occur under basic or harsh acidic conditions. To prevent this:

  • Avoid Strong Bases: If possible, use milder bases or catalytic amounts.

  • Control Temperature: Higher temperatures can promote epimerization.

  • Protecting Group Strategy: Ensure that the protecting groups used are stable under the reaction conditions and that their removal does not require harsh conditions that could lead to epimerization.

Issue 4: Purification Challenges

Q6: I am having difficulty purifying my polar this compound derivative. What purification techniques are most effective?

A6: The high polarity of many this compound derivatives can make purification challenging. Here are some strategies:

  • Column Chromatography: Silica gel is a common stationary phase for the purification of polar compounds.[8] A gradient elution with a polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective.

  • Reversed-Phase Chromatography (RPC): For highly polar compounds, RPC can be a good alternative. In RPC, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method of purification.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the Boc protection of the amino group in this compound?

A1: A general procedure for the Boc protection of an amino alcohol like this compound involves reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Table 2: Typical Conditions for Boc Protection of Amino Alcohols

ParameterCondition
Reagents This compound, Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq.)
Base Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.5-2.0 eq.)
Solvent Dioxane/water, THF/water, or Acetone/water
Temperature Room temperature
Reaction Time 4-24 hours
Typical Yield >90%[10]

Q2: What are the recommended conditions for Fmoc protection of this compound?

A2: Fmoc protection is typically achieved using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base.

Table 3: Typical Conditions for Fmoc Protection of Amino Alcohols

ParameterCondition
Reagents This compound, Fmoc-OSu (1.1 eq.)
Base Sodium bicarbonate (NaHCO₃) or DIEA
Solvent Dioxane/water or DMF
Temperature Room temperature
Reaction Time 2-6 hours
Typical Yield 85-95%

Q3: Can I use sodium borohydride (NaBH₄) to reduce the carboxylic acid of N-protected L-Threonine to get N-protected this compound?

A3: Sodium borohydride is generally not strong enough to reduce carboxylic acids. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. However, LiAlH₄ is non-selective and will also reduce other carbonyl groups. An alternative is to use borane (BH₃).

Q4: How can I selectively protect the primary hydroxyl group over the secondary hydroxyl group in this compound?

A4: Achieving regioselective protection of the two hydroxyl groups in this compound can be challenging due to their similar reactivity. However, the primary hydroxyl is generally less sterically hindered. Using a bulky protecting group (e.g., TBDPS-Cl) under carefully controlled conditions (low temperature, stoichiometric amount of reagent) can favor the protection of the primary hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Threoninol

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-Threoninol.

Protocol 2: Synthesis of O-TBDMS-N-Boc-L-Threoninol

  • Dissolve N-Boc-L-Threoninol (1.0 eq.) in anhydrous DMF.

  • Add imidazole (2.5 eq.) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.[11]

  • Wash the combined organic layers with water and brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel.[11]

Protocol 3: Tosylation of N-Boc-L-Threoninol

  • Dissolve N-Boc-L-Threoninol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (Ts-Cl) (1.2 eq.).[12]

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature if necessary.[12]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.[12]

  • Extract the aqueous layer with DCM.[12]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purify the product by column chromatography.

References

Technical Support Center: Optimization of L-Threoninol Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for L-Threoninol modifications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common problems encountered during the chemical modification of this compound.

Protecting Group Strategies

Q1: I am having trouble with the N-Boc protection of this compound. What are the optimal conditions and common pitfalls?

A1: N-Boc protection of this compound is a common first step for many synthetic routes. Here are some key considerations for optimizing this reaction:

  • Common Issues & Solutions:

    • Low Yield: This can be due to several factors, including the choice of base and solvent, reaction temperature, and the quality of reagents. Ensure your reagents are anhydrous, particularly the solvent and this compound.

    • Side Reactions: The hydroxyl group can sometimes be acylated by Boc anhydride, especially with highly reactive catalysts or prolonged reaction times. Using a milder base and carefully controlling the stoichiometry can mitigate this.

    • Difficult Work-up: The formation of emulsions during aqueous work-up can be problematic. Using a brine wash and ensuring complete phase separation can help.

  • Troubleshooting Workflow for N-Boc Protection:

    G cluster_0 Problem: Low Yield in N-Boc Protection A Check Reagent Quality (this compound, Boc2O, Base) B Optimize Reaction Conditions (Solvent, Temperature, Time) A->B Reagents OK B->A Inconsistent Results C Improve Work-up Procedure B->C Conditions Optimized D Consider Alternative Boc-Protecting Reagents C->D Yield Still Low

    Caption: Troubleshooting workflow for N-Boc protection of this compound.

Q2: How can I selectively protect the primary or secondary hydroxyl group of this compound?

A2: Selective protection of the hydroxyl groups in this compound can be challenging due to their similar reactivity. However, steric hindrance can be exploited to achieve selectivity.

  • Primary Hydroxyl Protection: A sterically bulky protecting group like tert-butyldimethylsilyl (TBDMS) or trityl (Tr) will preferentially react with the less hindered primary hydroxyl group.

  • Secondary Hydroxyl Protection: This is more challenging and often requires a multi-step approach involving protection of both hydroxyls followed by selective deprotection of the primary hydroxyl group.

  • Troubleshooting Selective O-Protection:

    G cluster_0 Problem: Non-selective O-Protection A Use Sterically Bulky Protecting Group (e.g., TBDMSCl, TrCl) B Control Stoichiometry of Reagent (1.0-1.1 eq.) A->B C Optimize Reaction Temperature (Lower temperature for selectivity) B->C D Consider Orthogonal Protection Strategy C->D Selectivity Still Poor

    Caption: Decision tree for troubleshooting selective O-protection.

N-Alkylation and O-Acylation

Q1: My N-alkylation of N-protected this compound is slow and gives low yields. How can I improve it?

A1: Low reactivity in N-alkylation is a common issue. Consider the following points:

  • Base: A strong, non-nucleophilic base is crucial for deprotonating the amine without competing in the alkylation. Examples include sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.[1]

  • Leaving Group: The alkylating agent should have a good leaving group (e.g., iodide > bromide > chloride).

  • Temperature: Increasing the reaction temperature can improve the rate, but be cautious of potential side reactions like elimination or epimerization.[2]

Q2: I am observing side reactions during the O-acylation of this compound. What are they and how can I avoid them?

A2: The primary side reaction in O-acylation is the competing N-acylation.

  • Chemoselective O-acylation: This can be achieved under acidic conditions where the amine group is protonated and thus non-nucleophilic.[3][4] Acyl halides or anhydrides can then selectively react with the hydroxyl group.[3][4]

  • Using a Protecting Group: Alternatively, protecting the amine group (e.g., with Boc) before O-acylation ensures that only the hydroxyl group reacts.

Common Side Reactions and Purification

Q1: I am concerned about epimerization at the chiral centers of this compound during my reactions. When is this most likely to occur and how can I prevent it?

A1: Epimerization is a risk, particularly when the stereocenter is adjacent to a carbonyl group or when using strong bases and high temperatures.

  • Conditions to Avoid:

    • Prolonged exposure to strong bases.

    • High reaction temperatures.

    • Reactions involving the formation of an enolate intermediate.

  • Prevention Strategies:

    • Use milder reaction conditions whenever possible.

    • Keep reaction times to a minimum.

    • Carefully select bases and solvents.

Q2: What are the best practices for purifying this compound derivatives?

A2: Purification is often achieved by column chromatography on silica gel.

  • Solvent System: The choice of eluent is critical. A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on the polarity of your compound.

  • Troubleshooting Column Chromatography:

    • Compound stuck on the column: The compound may be too polar. Try a more polar solvent system (e.g., adding methanol to your eluent).

    • Poor separation: The polarity of the eluent may be too high. Try a less polar solvent system. A different stationary phase like alumina might also be effective.[5]

    • Compound decomposition: Some compounds are unstable on silica gel.[5] In such cases, using a different purification method like crystallization or preparative TLC might be necessary.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical reaction conditions for common modifications of this compound and related amino alcohols. These should be used as a starting point for your optimization.

Table 1: Optimization of N-Boc Protection of Amino Alcohols

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Et3N (1.5)Dioxane/H2ORT2>90[6]
2NaOH (1.1)t-BuOH/H2ORT1285[7]
3KHCO3H2ORT6>90[1]
4(CH3)3NAcetone/H2O25493[8]

Table 2: Optimization of Solvent and Base for N-Alkylation

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Benzyl BromideK2CO3Acetonitrile8085[1]
2Ethyl IodideNaHDMFRT78[2]
3Benzyl AlcoholRaNi (catalyst)None200High[9]
41-DodecanolFe-based catalystNone11054[10]

Table 3: O-Acylation of Hydroxyamino Acids with Acetic Anhydride

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1PyridinePyridineRT12High[2]
2HClO4Acetic AcidRT2High[4]
3p-TsOHAcetic AnhydrideRT0.5>90[11]
4DMAPCH2Cl2RT3>95General Protocol

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from a general procedure for the N-Boc protection of amino acids.[6]

  • Dissolve this compound: In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in a 1:1 (v/v) mixture of dioxane and water.

  • Add Boc Anhydride: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (Boc2O) (1.1 eq.).

  • Reaction: Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer with ethyl acetate to remove byproducts.

    • Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-L-Threoninol.

Protocol 2: O-TBDMS Protection of N-Boc-L-Threoninol

This protocol is based on a general procedure for the silylation of alcohols.

  • Dissolve Starting Material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-Boc-L-Threoninol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Add Silylating Reagent: Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).

Protocol 3: O-Acetylation of this compound under Acidic Conditions

This protocol is adapted from a procedure for the chemoselective O-acylation of hydroxyamino acids.[4]

  • Prepare Acidic Solution: In a round-bottom flask, suspend this compound (1.0 eq.) in glacial acetic acid.

  • Add Catalyst: Add a catalytic amount of perchloric acid (HClO4).

  • Add Acylating Agent: Cool the mixture to 0 °C and slowly add acetic anhydride (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The product can be purified by recrystallization or column chromatography.

Visualizations

General Workflow for this compound Modification

This diagram illustrates a typical synthetic sequence involving protection, modification, and deprotection steps.

G A This compound B N-Protection (e.g., Boc) A->B C O-Protection (e.g., TBDMS) B->C D N,O-Protected this compound C->D E Modification (e.g., Alkylation, Acylation) D->E F Modified Product E->F G Deprotection F->G H Final Product G->H

Caption: A general experimental workflow for the modification of this compound.
Logical Relationships in Troubleshooting Low Yields

This diagram outlines the logical steps to diagnose and resolve low-yielding reactions.

G Start Low Yield Observed Reagents Check Reagent Purity & Stoichiometry Start->Reagents Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Reagents->Conditions Reagents OK SideReactions Analyze for Side Products (TLC, NMR, MS) Conditions->SideReactions Conditions Correct Purification Optimize Purification Method SideReactions->Purification No Major Side Reactions Success Improved Yield Purification->Success Purification Optimized

Caption: A logical diagram for troubleshooting low reaction yields.

References

preventing side reactions in L-Threoninol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions to prevent and address common side reactions during the synthesis of L-Threoninol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent laboratory-scale method is the reduction of an L-Threonine ester (e.g., ethyl or methyl ester) using a powerful reducing agent. Lithium aluminum hydride (LAH) in an anhydrous ether solvent like tetrahydrofuran (THF) is highly effective, often resulting in excellent yields.[1] The ester is typically used instead of the free acid because carboxylic acids react with LAH to produce hydrogen gas and are reduced more slowly.

Q2: What are the primary side reactions to be concerned about during this compound synthesis?

A2: The main side reactions include:

  • Epimerization: The formation of the diastereomer, L-allo-threoninol, can occur under harsh basic or acidic conditions, particularly if the reaction temperature is too high. This compromises the stereochemical purity of the final product.

  • O-Acylation: The hydroxyl groups in this compound are nucleophilic and can be acylated if reactive acylating agents are present during the reaction or workup.[2]

  • Incomplete Reaction: Residual starting material (L-Threonine ester) can remain if the reducing agent is not sufficiently active or used in stoichiometric deficit.

  • Byproducts from Protecting Groups: If protected L-Threonine derivatives are used, side reactions related to the cleavage or modification of these groups can occur. For instance, some protecting groups may be unstable to the reducing conditions.[3]

Q3: My final product shows two spots on the TLC plate. What could the second spot be?

A3: A common impurity is the diastereomer L-allo-threoninol, which can arise from epimerization.[4] To confirm its identity, comparison with an authentic standard is recommended. Other possibilities include unreacted starting material or a byproduct from a side reaction with the solvent or quenching agent. Careful analysis of NMR and Mass Spectrometry data can help identify the impurity.

Q4: How can I effectively purify this compound if side reactions do occur?

A4: Purification can be challenging due to the high polarity and water solubility of this compound. Common methods include:

  • Recrystallization: Using a solvent system like methanol/ethyl acetate or aqueous methanol.[5]

  • Column Chromatography: Silica gel chromatography can be effective, but requires a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate.[1]

  • Ion-Exchange Chromatography: This method is useful for removing ionic impurities.[6]

  • Preparative HPLC: For achieving very high purity, reverse-phase preparative HPLC can be employed, particularly if the impurities have different polarities.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield
Possible Cause Recommended Solution
Degraded Reducing Agent Lithium aluminum hydride (LAH) is highly reactive with atmospheric moisture. Use a fresh bottle or a previously opened bottle that has been stored under an inert atmosphere.
Incomplete Reaction Ensure at least 4 equivalents of hydride are used for an ester reduction. Monitor the reaction by TLC until the starting material is fully consumed. Consider extending the reaction time or performing the reaction at a gentle reflux.[1]
Improper Workup/Quenching The quenching of excess LAH is highly exothermic and can lead to product degradation if not controlled. Perform the quench slowly at 0 °C. A standard Fieser workup (sequential addition of water, then NaOH solution) is often effective.
Loss During Extraction This compound has significant water solubility. If performing an aqueous workup, saturate the aqueous layer with NaCl before extracting with an organic solvent to decrease the product's solubility in the aqueous phase.
Problem 2: Product is Contaminated with Diastereomers (Epimerization)
Possible Cause Recommended Solution
Harsh Reaction Conditions Avoid excessively high temperatures or prolonged reaction times. Strong bases can cause epimerization at the alpha-carbon of the starting ester.
pH Extremes During Workup Maintain controlled pH during the workup and purification steps. Avoid strongly acidic or basic conditions, which can catalyze epimerization.
Use of Protecting Groups For multi-step syntheses where harsh conditions are unavoidable, consider protecting the amine and/or hydroxyl groups of the L-Threonine starting material.[3]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction

This protocol is adapted from a literature procedure.[1]

Materials:

  • L-Threonine ethyl ester (1 eq)

  • Lithium aluminum hydride (LAH) (4 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.1 N HCl for quenching (alternatively, use a Fieser workup)

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend LAH (4 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve L-Threonine ethyl ester (1 eq) in anhydrous THF.

  • Add the ester solution dropwise to the LAH suspension over 1.5 hours. Control the addition rate to maintain a gentle reaction.

  • After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the excess LAH by the dropwise addition of 0.1 N HCl until the evolution of hydrogen gas ceases.

  • Filter the resulting lithium and aluminum salts through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Summary

Table 1: Comparison of Reducing Agents for L-Threonine Derivative Reduction
Reducing Agent Substrate Typical Conditions Advantages Disadvantages
LiAlH₄ (LAH) Ester, Carboxylic AcidAnhydrous THF, RefluxHigh reactivity, excellent yields[1]Pyrophoric, requires anhydrous conditions, highly reactive with protic groups
NaBH₄ Ester (with additives), Acid ChlorideMethanol/THF, RTMilder, safer to handleGenerally does not reduce esters or carboxylic acids without additives (e.g., LiCl) or conversion to a more reactive species
BH₃·THF Carboxylic AcidAnhydrous THF, RT to RefluxSelectively reduces carboxylic acids in the presence of some other functional groupsRequires anhydrous conditions, can have complex stoichiometry

Process Visualizations

Main and Side Reaction Pathways

G Start L-Threonine Ester MainProduct This compound (Desired Product) Start->MainProduct Reduction (e.g., LAH) [Main Pathway] SideProduct1 L-allo-Threoninol (Diastereomer) Start->SideProduct1 Epimerization (Harsh Conditions) SideProduct2 O-Acylated this compound MainProduct->SideProduct2 Acylation during Workup/Purification Quench Acylating Agent (e.g., Acetyl Chloride)

Caption: Key reaction pathways in this compound synthesis.

Logical Workflow for Troubleshooting Low Yield

G Start Problem: Low Yield of this compound CheckReagent 1. Check LAH Quality (Is it fresh/active?) Start->CheckReagent CheckConditions 2. Review Reaction Conditions (Time, Temp, Stoichiometry) CheckReagent->CheckConditions Yes Sol_Reagent Solution: Use fresh, anhydrous LAH. CheckReagent->Sol_Reagent No CheckWorkup 3. Analyze Workup & Extraction (Controlled quench? Salting out?) CheckConditions->CheckWorkup Yes Sol_Conditions Solution: Increase reaction time or use slight excess of LAH. Monitor by TLC. CheckConditions->Sol_Conditions No Sol_Workup Solution: Ensure slow quench at 0 °C. Saturate aqueous phase with NaCl. CheckWorkup->Sol_Workup No

References

Technical Support Center: Diastereoselectivity in Reactions with L-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving L-Threoninol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor diastereoselectivity when using this compound-derived chiral auxiliaries?

A1: Low diastereoselectivity in reactions with this compound derivatives often stems from several key factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the diastereomeric ratio (d.r.). Lower temperatures generally favor the transition state with the lowest activation energy, leading to higher selectivity.[1]

  • Incorrect Choice of Lewis Acid: In reactions involving carbonyl additions, the choice of Lewis acid is critical for controlling whether the reaction proceeds through a chelation-controlled or non-chelation-controlled pathway.[2][3]

  • Inappropriate Protecting Groups: The nature and steric bulk of protecting groups on the nitrogen and hydroxyl functionalities of the this compound moiety can influence the preferred conformation of the transition state, thereby affecting facial selectivity.[1]

  • Substrate Mismatch: The inherent stereochemistry of the substrate may not be compatible with the directing influence of the this compound auxiliary, leading to a "mismatched" pairing and consequently, poor diastereoselectivity.

Q2: How do I determine the diastereomeric ratio of my reaction product?

A2: The diastereomeric ratio is typically determined experimentally using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the d.r. by integrating the signals of protons that are diastereotopic. In many cases, specific protons in the different diastereomers will have distinct chemical shifts, allowing for quantification.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate diastereomers, and the ratio can be determined by integrating the peak areas in the chromatogram. Derivatization with a chiral agent, such as Marfey's reagent, can enhance the separation of diastereomers.

  • Gas Chromatography (GC): For volatile compounds, chiral GC columns can effectively separate diastereomers, allowing for their quantification.

Q3: Can the choice of protecting groups on the this compound auxiliary influence the diastereoselectivity?

A3: Absolutely. Protecting groups play a crucial role in directing the stereochemical outcome.[4][5][6]

  • Steric Hindrance: Bulky protecting groups can block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

  • Chelation Control: Protecting groups capable of chelating to a Lewis acid (e.g., methoxymethyl (MOM) or benzyl (Bn) ethers) can lock the conformation of the substrate, leading to a predictable stereochemical outcome. In contrast, bulky silyl ethers (e.g., TBS, TIPS) are generally non-chelating and favor a Felkin-Anh-type addition.[2][3]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) in Aldol Reactions with an this compound-Derived Oxazolidinone Auxiliary

If you are observing a low diastereomeric ratio in an aldol reaction using an N-acyl oxazolidinone derived from this compound, consider the following troubleshooting steps:

Potential CauseSuggested Solution
Suboptimal Lewis Acid The choice of boron or titanium Lewis acid can significantly affect the enolate geometry and the subsequent aldol addition. For "Evans" syn-aldol products, dibutylboron triflate (Bu₂BOTf) is commonly used. For "non-Evans" syn or anti-aldol products, different Lewis acids like TiCl₄ may be required. Screen a variety of Lewis acids to find the optimal one for your specific substrate.
Incorrect Base The base used for enolization is critical. For generating (Z)-enolates which typically lead to syn-aldol products, hindered amine bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are preferred.
Reaction Temperature Too High Aldol reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can enhance diastereoselectivity by favoring the more ordered transition state.
Solvent Effects The polarity of the solvent can influence the aggregation state of the enolate and the tightness of the transition state. Aprotic solvents like dichloromethane (DCM) or diethyl ether are commonly used. A solvent screen may be beneficial.
Issue 2: Poor Diastereoselectivity in Nucleophilic Addition to an this compound-Derived Aldehyde

When adding an organometallic reagent (e.g., Grignard, organolithium, or organozinc) to an aldehyde derived from this compound, poor diastereoselectivity can be a common issue. The outcome is often a competition between Felkin-Anh (non-chelation) and Cram-chelate transition states.

Potential CauseSuggested Solution
Ambiguous Stereocontrol Model The presence of both α-amino and β-hydroxyl groups (depending on the protecting group strategy) can lead to competing stereochemical directing effects.
To favor Chelation Control (syn product): Use a chelating metal in the organometallic reagent (e.g., RMgX, R₂Zn) and a protecting group on the β-hydroxyl that can coordinate (e.g., Bn, MOM). The reaction should be run in a non-coordinating solvent like toluene or DCM.
To favor Felkin-Anh Control (anti product): Use a non-chelating metal (e.g., RLi) or a bulky, non-coordinating protecting group on the β-hydroxyl (e.g., TBDPS). The use of a Lewis acid that does not chelate, such as BF₃·OEt₂, can also promote the Felkin-Anh pathway.[2]
Protecting Group Strategy The protecting groups on the amine and the two hydroxyl groups of the original this compound are critical. An N,O-acetonide can create a rigid ring system that strongly biases facial attack. Different silyl ethers on the primary and secondary alcohols will have varying steric and electronic effects.

Experimental Protocols

General Protocol for a Diastereoselective Aldol Reaction with an this compound-Derived Oxazolidinone

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the N-Acyl Oxazolidinone:

    • To a solution of the this compound-derived oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

    • Stir the solution for 15 minutes, then add the desired acyl chloride (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash chromatography.

  • Aldol Reaction:

    • To a stirred solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous DCM at -78 °C, add dibutylboron triflate (1.2 equiv.) followed by triethylamine (1.4 equiv.).

    • Stir the mixture at -78 °C for 30 minutes, then add the aldehyde (1.5 equiv.) dropwise.

    • Continue stirring at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide.

    • Stir vigorously for 1 hour, then extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the aldol adduct by flash chromatography.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, or LiBH₄ for reductive cleavage to the alcohol) to yield the desired product and recover the auxiliary.

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

troubleshooting_workflow start Poor Diastereoselectivity Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents check_substrate Analyze Substrate/Auxiliary start->check_substrate temp Temperature Optimization (Try Lower Temp) check_conditions->temp solvent Solvent Screen check_conditions->solvent lewis_acid Lewis Acid Screen (Chelating vs. Non-chelating) check_reagents->lewis_acid base Base Optimization (For Enolization) check_reagents->base protecting_groups Modify Protecting Groups (Sterics/Chelation) check_substrate->protecting_groups auxiliary_mod Consider Alternative Auxiliary check_substrate->auxiliary_mod analyze_dr Re-analyze Diastereomeric Ratio (NMR, HPLC) temp->analyze_dr solvent->analyze_dr lewis_acid->analyze_dr base->analyze_dr protecting_groups->analyze_dr auxiliary_mod->analyze_dr

Caption: A flowchart for systematically troubleshooting poor diastereoselectivity.

Conceptual Diagram: Chelation vs. Non-Chelation Control

This diagram illustrates the two competing transition state models for nucleophilic addition to a chiral aldehyde derived from a protected this compound.

chelation_vs_felkin cluster_chelation Chelation Control cluster_felkin Non-Chelation Control chelate_model Cram-Chelate Model Rigid 5-membered ring with Lewis Acid (M) Nucleophile (Nu) attacks from the less hindered face chelate_product syn-Product Favored chelate_model:f2->chelate_product Attack felkin_model Felkin-Anh Model Staggered conformation with largest group anti to Nu Nucleophile (Nu) attacks along Bürgi-Dunitz trajectory felkin_product anti-Product Favored felkin_model:f2->felkin_product Attack start This compound Derived Aldehyde + Nucleophile start->chelate_model Chelating Conditions start->felkin_model Non-chelating Conditions

Caption: Competing pathways for nucleophilic addition to a chiral aldehyde.

References

scaling up the production of enantiomerically pure L-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of enantiomerically pure L-Threoninol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of enantiomerically pure this compound?

A1: The two main strategies for producing enantiomerically pure this compound on a larger scale are chemical synthesis and biocatalysis.

  • Chemical Synthesis: This most commonly involves the reduction of L-Threonine or its corresponding esters (e.g., L-Threonine ethyl ester). Strong reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in combination with other reagents are typically used. While effective, challenges in handling hazardous reagents, controlling reaction temperature, and preventing racemization become more significant at scale.[1][2][3]

  • Biocatalysis: This "green chemistry" approach utilizes enzymes, such as L-threonine aldolases or transaldolases, to achieve high stereoselectivity under milder reaction conditions.[4][5][6] Biocatalytic methods can significantly reduce hazardous waste and simplify purification, making them attractive for industrial applications, though enzyme stability, activity, and cost are key considerations.[7][8]

Q2: How can I maintain the enantiomeric purity of this compound during a large-scale reduction reaction?

A2: Maintaining high enantiomeric purity is critical. Key factors include:

  • Starting Material Purity: Ensure the L-Threonine or its derivative has a very high enantiomeric excess (ee > 99.5%) before starting the reaction.

  • Temperature Control: Overheating during the reaction or workup can lead to racemization. Implement efficient cooling and monitoring systems, especially during the exothermic quenching of powerful reducing agents like LAH. Lower temperatures generally favor higher enantioselectivity.[9]

  • Base Selection: In reactions involving protecting groups or certain reagents, the choice and amount of base are critical. Overly strong bases or prolonged exposure can cause epimerization at the chiral centers.

  • Avoid Harsh Conditions: Minimize exposure to strong acids or bases during the workup and purification stages.

Q3: What analytical methods are recommended for determining the enantiomeric purity of this compound?

A3: Several methods can be used to determine the enantiomeric purity (% ee):

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. A chiral stationary phase is used to separate the L- and D-enantiomers, allowing for accurate quantification.

  • Chiral Gas Chromatography (GC): The this compound must first be derivatized to make it volatile. For threonine, this can involve conversion to N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives, which allows for the separation of all stereoisomers.[10]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Using chiral resolving agents, such as Mosher's acid, can create diastereomeric esters that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the calculation of enantiomeric excess.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.Increase the equivalents of the reducing agent. Monitor reaction progress via TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature if enantioselectivity is not compromised.
Degradation of Product: Harsh workup conditions (e.g., pH too high or low), or product instability.Use a buffered or mild acidic quench (e.g., saturated ammonium chloride or Rochelle's salt for LAH reactions). Ensure the temperature is controlled during the quench.
Side Reactions: Over-reduction or reaction with protecting groups.Protect other functional groups if necessary. Control the stoichiometry of the reducing agent and the addition rate, especially at a large scale.
Low Enantiomeric Purity (% ee) Racemization/Epimerization: High reaction or workup temperature. Presence of a strong base or acid.Implement robust temperature control. Use a milder base or acid where possible and minimize exposure time. Check the pH throughout the workup and purification process.
Impure Starting Material: The starting L-Threonine or its derivative is not enantiomerically pure.Source high-purity starting materials and verify the enantiomeric excess before beginning the synthesis.
Difficult Purification Formation of Emulsions: During aqueous workup, especially with large volumes of organic solvents.Add brine (saturated NaCl solution) to help break the emulsion. If using LAH, a carefully controlled Fieser workup (sequential addition of water, then NaOH solution, then more water) can produce granular salts that are easier to filter.
Co-eluting Impurities: Side products have similar polarity to this compound.Optimize the chromatography conditions (solvent system, gradient). Consider an alternative purification method like crystallization. A patent describes a purification process involving the formation of a copper chelate, which can be selectively crystallized.[12]
Inconsistent Batch-to-Batch Results Reagent Quality: Variation in the activity of the reducing agent (e.g., LAH can degrade with exposure to moisture).Use freshly opened or properly stored reagents. Titrate the reducing agent before use to determine its exact activity.
Poor Process Control: Inconsistent temperature, mixing speed, or reagent addition rates.Standardize all process parameters using automated reactors or well-defined Standard Operating Procedures (SOPs). Ensure mixing is efficient to avoid localized "hot spots" or high concentrations of reagents.
Experimental Protocols & Data
Protocol: Reduction of L-Threonine Ethyl Ester with LiAlH₄

This protocol is a representative lab-scale procedure. When scaling up, significant process safety evaluations and engineering controls are required due to the hazardous nature of LiAlH₄.

1. Setup:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), equip a flame-dried, multi-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Suspend Lithium aluminum hydride (LAH) (approx. 4 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

2. Reaction:

  • Dissolve L-Threonine ethyl ester (1 equivalent) in anhydrous THF.

  • Add the ester solution dropwise to the LAH suspension via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[2] The addition can take over 1.5 hours at a larger scale.[2]

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 3-4 hours to ensure the reaction goes to completion.[2]

3. Workup (Quench):

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add water dropwise to quench the excess LAH. This is highly exothermic.

  • Next, add a 15% aqueous NaOH solution, followed by more water. This should produce a granular white precipitate of lithium and aluminum salts.

  • Stir the resulting slurry for 30 minutes.

4. Isolation and Purification:

  • Filter the slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with additional THF.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.[2]

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain enantiomerically pure this compound.

Data Summary: Comparison of Synthesis Methods

The following table summarizes quantitative data from different synthetic approaches to chiral amino alcohols.

MethodStarting MaterialKey Reagent(s)SolventTemp.TimeYieldEnantiomeric Excess (% ee)Reference
Chemical Reduction L-Threonine Ethyl EsterLiAlH₄THFReflux3 h97%>99% (assumed from starting material)[2]
Chemical Reduction Fmoc-Thr(tBu)-OHNaBH₄THFRT2-4 hModerate to High>99%[3]
Biocatalysis Glycine + AldehydeL-Threonine Aldolase (LTA)Aqueous Buffer25-45 °C12-24 hVariable>99% (for specific variants)[4][7]
Visualizations
Workflow for Scaling Up this compound Production

This diagram illustrates the general workflow from initial route selection to full-scale manufacturing, including critical feedback loops for process optimization.

G route_selection Route Selection (Chemical vs. Biocatalytic) lab_scale Lab-Scale Synthesis (1-10g) route_selection->lab_scale optimization Process Optimization (Temp, Conc., Time) lab_scale->optimization analytics Analytical Method Development (HPLC, GC) lab_scale->analytics pilot_scale Pilot Scale-Up (1-10kg) optimization->pilot_scale purification_dev Purification Strategy (Crystallization, Chromatography) optimization->purification_dev troubleshooting Troubleshooting (Yield, Purity Issues) pilot_scale->troubleshooting full_scale Full-Scale Production pilot_scale->full_scale troubleshooting->optimization

Caption: General workflow for scaling up this compound production.

Troubleshooting Logic for Low Reaction Yield

This decision tree provides a logical pathway for diagnosing the root cause of low product yield during synthesis.

G start Problem: Low Yield check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_reagents Confirm Reagent Activity (e.g., Titrate LAH) start->check_reagents analyze_reaction Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze_reaction sm_present Result: High % of Unreacted Starting Material analyze_reaction->sm_present side_products Result: Significant Side Products Detected analyze_reaction->side_products degradation Result: Product Degradation Products Detected analyze_reaction->degradation solution1 Solution: Increase Reaction Time/Temp or Reagent Equivalents sm_present->solution1 Incomplete Reaction solution2 Solution: Optimize Temp/Addition Rate Consider Protecting Groups side_products->solution2 Poor Selectivity solution3 Solution: Modify Workup Conditions (Use Milder Quench, Control pH) degradation->solution3 Product Instability

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Analytical Methods for Assessing the Purity of L-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of L-Threoninol purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the chemical purity of this compound?

A1: The primary methods for assessing the chemical purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Elemental Analysis is also a fundamental technique for confirming the elemental composition.

Q2: How can the enantiomeric purity of this compound be determined?

A2: Enantiomeric purity is crucial and is typically determined using chiral HPLC or chiral GC. Polarimetry is also used to measure the specific rotation of the sample, which can indicate the presence of the undesired enantiomer.

Q3: What are the expected functional groups in this compound, and how can they be confirmed?

A3: this compound contains primary amine (-NH2), primary alcohol (-CH2OH), and secondary alcohol (-CHOH) functional groups. Fourier-Transform Infrared (FTIR) Spectroscopy is the ideal method to confirm the presence of these groups by identifying their characteristic absorption bands.

Q4: What are some potential impurities that might be present in a sample of this compound?

A4: Potential impurities can originate from the starting materials or byproducts of the synthesis process. Common impurities may include the starting material (L-Threonine), residual solvents, and diastereomers (e.g., (2S,3S)-2-aminobutane-1,3-diol).

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor resolution between this compound and its enantiomer or other impurities.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) Screen different CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for amino alcohols.[1]
Suboptimal Mobile Phase Composition Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., ethanol or isopropanol).[1] For reversed-phase, adjust the buffer pH and organic modifier concentration.
Incorrect Flow Rate Chiral separations often benefit from lower flow rates to enhance resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Temperature Fluctuations Use a column oven to maintain a stable temperature. Lowering the temperature can sometimes improve chiral recognition.[1]

Problem: Peak tailing for the this compound peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silica Support In normal-phase chromatography, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask active silanol groups.[1]
Column Overload Inject a smaller sample volume or a more dilute solution to avoid overloading the column.
Contaminated or Degraded Column Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: Irreproducible retention times.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take longer for chiral columns.
Mobile Phase Inconsistency Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed.
System Leaks Check for any leaks in the HPLC system, particularly at fittings and connections.

dot graph TD{ rankdir="LR"; node[shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge[color="#34A853", arrowhead="normal", penwidth=2];

}

Caption: Chiral HPLC Experimental Workflow for this compound Purity.

Experimental Protocols

Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of Threoninol.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IA or equivalent).

  • Mobile Phase:

    • n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS for Identification of Volatile Impurities

This method is suitable for identifying volatile or semi-volatile impurities after derivatization.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Chiral Capillary Column: e.g., Chirasil-Val.[2]

  • Derivatization Reagent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Dry a known amount of this compound sample under vacuum.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of acetonitrile.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

GCMS_Workflow

Caption: GC-MS Workflow for this compound Impurity Analysis.

NMR Spectroscopy for Structural Confirmation and Impurity Profiling
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Pulse Angle: 30-45 degrees

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024 or more

    • Proton Decoupling: Applied during acquisition.

FTIR Spectroscopy for Functional Group Identification
  • Instrumentation:

    • FTIR Spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Polarimetry for Optical Purity
  • Instrumentation:

    • Polarimeter with a sodium lamp (D-line, 589 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water) to a precise concentration (e.g., c = 1 g/100 mL).

  • Measurement:

    • Measure the optical rotation of the solution in a 1 dm cell at a controlled temperature (e.g., 20 °C).

    • Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.[3]

Data Presentation

Table 1: Representative Chiral HPLC Data for this compound Purity Analysis
CompoundRetention Time (min)Area (%)
This compound 8.599.8
D-Threoninol10.20.2
Table 2: Expected ¹H NMR Chemical Shifts for this compound in D₂O
Proton AssignmentChemical Shift (ppm)Multiplicity
CH₃~1.1Doublet
CH(OH)~3.8Multiplet
CH(NH₂)~3.2Multiplet
CH₂OH~3.5-3.7Multiplet
Table 3: Expected FTIR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohol)3200-3400 (broad)Stretching
N-H (Amine)3300-3500 (medium)Stretching
C-H (Alkyl)2850-2960 (medium)Stretching
C-O (Alcohol)1050-1150 (strong)Stretching
N-H (Amine)1590-1650 (medium)Bending
Table 4: Typical Quality Control Specifications for this compound
TestSpecificationMethod
Assay ≥ 97%HPLC or Titration
Enantiomeric Purity ≥ 99.5% this compoundChiral HPLC
Specific Rotation -3.8° to -4.6° (c=1 in H₂O)Polarimetry
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Elemental Analysis C: 45.69-45.73%H: 10.54-10.56%N: 13.32-13.34%Combustion Analysis

PurityAnalysis

Caption: Logical Relationship of Analytical Methods for this compound Purity.

References

stability issues of L-Threoninol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Threoninol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place.[1][2] For long-term storage, refrigeration at 0-8°C is recommended.[3] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.[4]

Q2: What is the general stability of this compound under ambient conditions?

A2: this compound is considered a relatively stable compound under normal storage conditions.[4] However, prolonged exposure to heat, light, and moisture can lead to degradation. For optimal stability, it is best to store it as recommended and handle it in a controlled laboratory environment.

Q3: Is this compound sensitive to pH changes?

A3: While specific data on the pH stability of this compound is limited, amino alcohols, in general, can be susceptible to degradation in strongly acidic or basic conditions. The amino group can be protonated in acidic solutions, and the hydroxyl groups may be deprotonated in strongly basic solutions, which could potentially lead to side reactions or degradation over time. It is advisable to prepare fresh solutions and use them promptly, especially when working outside a neutral pH range.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of this compound. While its precursor, L-threonine, is known to decompose at high temperatures (around 256°C), this compound has a lower melting point of 49-54°C, suggesting it is more sensitive to heat.[1][2][5][6][7] It is recommended to avoid high temperatures during experimental procedures unless required by the protocol, and to store the compound at recommended cool temperatures.

Q5: In which solvents is this compound soluble and stable?

A5: this compound is soluble in water.[1][2] Its stability in various organic solvents has not been extensively documented. When using organic solvents, it is recommended to use anhydrous grade solvents and to prepare solutions fresh to minimize potential degradation. For reactions, the choice between protic and aprotic solvents may influence reaction rates and side reactions.[8][9][10]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that this compound has been stored according to the recommendations (cool, dry, dark, and tightly sealed).

  • Check for Physical Changes: Inspect the compound for any changes in color or consistency. This compound is typically a light yellow, sticky oil or a solid with a low melting point.[1][2]

  • Perform a Purity Check: If degradation is suspected, it is advisable to check the purity of the this compound stock. This can be done using techniques like HPLC or NMR.

  • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment to minimize the risk of degradation in solution.

Issue 2: Poor yield or formation of side products in a reaction.

This may be caused by the instability of this compound under the reaction conditions.

Troubleshooting Steps:

  • Evaluate Reaction Temperature: High reaction temperatures can lead to the degradation of this compound. Consider if the reaction can be performed at a lower temperature.

  • Assess the pH of the Reaction Mixture: Extreme pH values can promote side reactions. If possible, buffer the reaction mixture to a neutral pH.

  • Consider Solvent Effects: The choice of solvent can impact the stability of reactants. Ensure the solvent is compatible with this compound and other reagents. Polar aprotic solvents may be preferred in some cases to avoid unwanted side reactions involving the hydroxyl groups.[8][9][10][11]

  • Protecting Groups: In complex syntheses, such as peptide synthesis, protecting the hydroxyl and amino groups of this compound can prevent unwanted side reactions.[12][13][14][15][16]

Issue 3: Difficulty in dissolving this compound.

Troubleshooting Steps:

  • Confirm the Appropriate Solvent: this compound is soluble in water.[1][2] For organic solvents, solubility may vary.

  • Gentle Warming: Gentle warming and sonication can aid in dissolving the compound. However, avoid excessive heat to prevent degradation.

  • Check for Impurities: If the compound has degraded or contains impurities, its solubility characteristics may be altered.

Data on this compound Stability

ConditionStabilityRecommendations
Temperature Stable at 0-8°C. Sensitive to high temperatures.Store refrigerated. Avoid unnecessary exposure to heat during experiments.
pH Likely most stable around neutral pH. Potential for degradation under strongly acidic or basic conditions.Prepare fresh solutions. Buffer solutions if working outside a neutral pH range for extended periods.
Light Potential for degradation upon prolonged exposure.Store in a dark place or in amber vials.
Moisture Hygroscopic nature can lead to degradation.Keep container tightly sealed in a dry environment.
Solvents Soluble in water. Stability in organic solvents is not well-documented.Prepare solutions fresh. Use anhydrous solvents when possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradants and developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.

Protocol 2: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A suitable mobile phase can be developed. A common starting point for amino alcohols is a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier like acetonitrile or methanol.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30°C).

    • Set the detection wavelength (this compound lacks a strong chromophore, so detection at low UV wavelengths, e.g., 210 nm, may be necessary, or derivatization might be required for better sensitivity).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram.

Visualizations

Troubleshooting_Workflow cluster_issue Identified Issue cluster_investigation Initial Investigation cluster_analysis In-depth Analysis cluster_solution Corrective Actions Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Suspected Degradation Visual Inspection Visual Inspection Inconsistent Results->Visual Inspection Review Protocol Review Protocol Inconsistent Results->Review Protocol Purity Test Purity Test Check Storage->Purity Test Storage Deviation Visual Inspection->Purity Test Physical Change Reaction Conditions Reaction Conditions Review Protocol->Reaction Conditions Potential Stressors Use Fresh Stock Use Fresh Stock Purity Test->Use Fresh Stock Impurity Detected Optimize Conditions Optimize Conditions Reaction Conditions->Optimize Conditions Harsh Conditions Use Protecting Groups Use Protecting Groups Reaction Conditions->Use Protecting Groups Side Reactions

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products L_Threoninol This compound Strong Acid/Base Strong Acid/Base L_Threoninol->Strong Acid/Base High Temperature High Temperature L_Threoninol->High Temperature Oxidizing Agents Oxidizing Agents L_Threoninol->Oxidizing Agents Dehydration_Product Dehydration Product (e.g., unsaturated amine) Strong Acid/Base->Dehydration_Product High Temperature->Dehydration_Product Rearrangement_Product Rearrangement Products High Temperature->Rearrangement_Product Oxidation_Product Oxidation Products (e.g., amino aldehyde/ketone) Oxidizing Agents->Oxidation_Product

Caption: Potential degradation pathways of this compound under stress.

References

Technical Support Center: Efficient Removal of L-Threoninol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the efficient removal of L-Threoninol as a chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the cleavage of this compound derived auxiliaries. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your synthetic chemistry endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of this compound chiral auxiliaries.

Problem Potential Cause Suggested Solution
Incomplete Cleavage Steric Hindrance: The substrate is too bulky, preventing reagent access to the cleavage site.- Increase reaction temperature and/or time. - Consider a less sterically demanding cleavage method (e.g., reductive cleavage over hydrolysis). - For oxazolidinone derivatives, switching from LiOH/H₂O₂ to LiBH₄ may be beneficial for hindered substrates.
Insufficient Reagent: The amount of cleaving reagent is not enough to drive the reaction to completion.- Increase the molar equivalents of the cleaving reagent (e.g., acid, base, or reducing agent).
Poor Solubility: The substrate is not fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture.- Use a co-solvent to improve solubility. For example, in hydrolytic cleavages, a mixture of THF and water is common.
Low Yield of Desired Product Side Reactions: The cleavage conditions are too harsh, leading to decomposition of the desired product or the auxiliary.- Lower the reaction temperature. - Use a milder cleavage reagent. For instance, if strong acid is causing degradation, consider enzymatic hydrolysis or milder reductive conditions.
Epimerization: The chiral center of the product is racemizing under the reaction conditions.- Employ milder cleavage conditions. - For acidic or basic hydrolysis, screen different acids/bases and reaction temperatures to minimize epimerization.
Product difficult to separate from auxiliary: The product and the cleaved auxiliary have similar polarities.- After cleavage, perform an acid-base extraction to separate the acidic/basic product from the neutral or oppositely charged auxiliary. - Employ column chromatography with a carefully selected solvent system.
Difficulty in Recycling the this compound Auxiliary Decomposition of the Auxiliary: The cleavage conditions are destroying the this compound.- Choose a cleavage method known to preserve the auxiliary. Reductive cleavage is often milder than harsh acidic or basic hydrolysis.
Loss during Workup: The auxiliary is lost during the extraction or purification steps.- After cleavage and initial product extraction, adjust the pH of the aqueous layer to isolate the this compound. Being an amino alcohol, its solubility is pH-dependent. - Isolate the auxiliary by crystallization or chromatography after initial separation from the product.
Formation of Unexpected Byproducts Incomplete reaction or side reaction: The reaction may not have gone to completion, or an alternative reaction pathway is occurring.- Monitor the reaction closely using TLC or LC-MS to identify intermediates and byproducts. - Adjust reaction conditions (temperature, solvent, reagents) to favor the desired cleavage pathway.
Oxazolidine Ring Stability: Threonine-derived oxazolidine rings can exhibit unexpected stability towards acidic cleavage (e.g., 95% TFA).[1]- For complete cleavage, harsher acidic conditions (e.g., 6M HCl at reflux) or alternative methods like reductive cleavage may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing an this compound derived chiral auxiliary?

A1: The most common methods are acidic hydrolysis, basic (hydrolytic) cleavage, and reductive cleavage. The choice of method depends on the nature of the substrate and the desired final product (e.g., carboxylic acid, alcohol, or amide).

Q2: How do I choose the best cleavage method for my specific compound?

A2: Consider the functional groups present in your molecule. If your product is sensitive to strong acids, a milder reductive cleavage might be more suitable. If you desire a carboxylic acid, hydrolytic methods are preferred. For substrates prone to epimerization, milder conditions are crucial.

Q3: I am observing incomplete cleavage of my this compound auxiliary. What should I do?

A3: First, ensure you are using a sufficient excess of the cleavage reagent. If the issue persists, consider increasing the reaction temperature or time. Steric hindrance around the cleavage site can also be a factor; in such cases, a different cleavage strategy might be necessary. For instance, if hydrolysis is failing, a reductive approach could be more effective.

Q4: How can I recover and recycle the this compound auxiliary after cleavage?

A4: this compound is water-soluble. After cleaving the auxiliary and extracting your product into an organic solvent, you can often recover the auxiliary from the aqueous layer. Adjusting the pH can aid in its isolation. Purification can then be achieved through crystallization or chromatography.

Q5: My desired product is degrading under the cleavage conditions. What are my options?

A5: Opt for milder cleavage conditions. This could involve using a weaker acid or base, lowering the reaction temperature, or switching to a different cleavage method altogether, such as enzymatic cleavage or a milder reductive method.

Experimental Protocols

Protocol 1: Acidic Hydrolysis for Cleavage of this compound Derived Amides/Oxazolidinones

This protocol is suitable for obtaining the corresponding carboxylic acid.

Reagents and Materials:

  • Substrate (this compound-derived amide/oxazolidinone)

  • 6M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in a suitable organic solvent (e.g., dioxane or THF) in a round-bottom flask.

  • Acid Addition: Add an equal volume of 6M HCl.

  • Reflux: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate's reactivity.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (this compound hydrochloride) forms, it can be filtered off.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by column chromatography or crystallization.

  • Auxiliary Recovery: The aqueous layer containing the this compound hydrochloride can be neutralized with a base (e.g., NaOH) and the this compound can be extracted with a suitable solvent or isolated after evaporation of water.

Protocol 2: Reductive Cleavage of this compound Derived Amides/Oxazolidinones

This protocol is suitable for obtaining the corresponding primary alcohol.

Reagents and Materials:

  • Substrate (this compound-derived amide/oxazolidinone)

  • Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Methanol (MeOH)

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF or Et₂O in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of LiBH₄ (2.0-4.0 equiv) in THF to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1M NaOH solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated NH₄Cl solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol and the this compound auxiliary by flash column chromatography.

Quantitative Data Summary

The efficiency of cleavage methods can vary significantly based on the substrate and reaction conditions. The following table summarizes typical data found in the literature for the cleavage of chiral auxiliaries, which can serve as a general guideline.

Cleavage Method Reagents Product Typical Yield Reaction Time Typical Temperature
Acidic Hydrolysis 6M HClCarboxylic Acid70-95%2-24 hReflux
Basic Hydrolysis LiOH/H₂O₂Carboxylic Acid80-98%1-4 h0 °C to RT
Reductive Cleavage LiBH₄Alcohol75-95%1-12 h0 °C to RT

Note: Yields and reaction times are highly substrate-dependent and the provided values are indicative.

Visualizing the Workflow

Logical Flow for Selecting a Cleavage Strategy

cleavage_strategy start Start: Need to remove This compound auxiliary product_type What is the desired product type? start->product_type acidic_hydrolysis Acidic Hydrolysis (e.g., 6M HCl) product_type->acidic_hydrolysis Carboxylic Acid basic_hydrolysis Basic Hydrolysis (e.g., LiOH/H2O2) product_type->basic_hydrolysis Carboxylic Acid reductive_cleavage Reductive Cleavage (e.g., LiBH4) product_type->reductive_cleavage Alcohol functional_groups Are there acid/base sensitive functional groups? steric_hindrance Is the cleavage site sterically hindered? functional_groups->steric_hindrance No milder_conditions Consider milder conditions (e.g., lower temp, weaker acid/base) functional_groups->milder_conditions Yes steric_hindrance->acidic_hydrolysis No steric_hindrance->basic_hydrolysis No steric_hindrance->reductive_cleavage No alternative_method Consider alternative method (e.g., Reductive vs. Hydrolytic) steric_hindrance->alternative_method Yes acidic_hydrolysis->functional_groups basic_hydrolysis->functional_groups reductive_cleavage->functional_groups

Caption: Decision tree for selecting an appropriate this compound auxiliary removal strategy.

General Experimental Workflow for Auxiliary Removal

experimental_workflow dissolution 1. Dissolve Substrate in Anhydrous Solvent cooling 2. Cool to Reaction Temperature (e.g., 0 °C) dissolution->cooling reagent_addition 3. Slow Addition of Cleavage Reagent cooling->reagent_addition reaction 4. Monitor Reaction by TLC/LC-MS reagent_addition->reaction quenching 5. Quench Reaction reaction->quenching workup 6. Aqueous Work-up & Product Extraction quenching->workup purification 7. Purify Product (Chromatography/Crystallization) workup->purification auxiliary_recovery 8. Isolate & Purify This compound Auxiliary workup->auxiliary_recovery

Caption: A generalized experimental workflow for the removal of the this compound chiral auxiliary.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: L-Threoninol in Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide provides a comparative overview of L-Threoninol-derived auxiliaries alongside two of the most widely utilized classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. While extensive data exists for the latter two, this guide also frames the potential of this compound as a readily accessible and versatile chiral building block.

At a Glance: Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to confer high diastereoselectivity, ensure high chemical yields, and be easily attached to a substrate and subsequently removed, preferably with the option of recovery. The following tables summarize the performance of Evans' oxazolidinones and Oppolzer's sultams in key asymmetric transformations. It is important to note that a direct comparative table including this compound is challenging due to a lack of specific published data for its derived auxiliary in these exact reactions.

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Group)AldehydeLewis Acid/BaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone PropionylIsobutyraldehydeBu₂BOTf, Et₃N>99:1 (syn:anti)89
(S)-4-Isopropyl-2-oxazolidinone PropionylBenzaldehydeBu₂BOTf, DIPEA99:1 (syn:anti)85
Oppolzer's Camphorsultam PropionylIsobutyraldehydeTiCl₄, (-)-Sparteine91:9 (anti:syn)80

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrate (N-Acyl Group)Alkylating AgentBaseDiastereomeric Excess (d.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone PropionylBenzyl bromideNaHMDS>98%95
(R)-4-Isopropyl-2-oxazolidinone PhenylacetylMethyl iodideLDA99%85
Oppolzer's Camphorsultam PropionylAllyl iodiden-BuLi>98%90

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophile (N-Enoyl Group)DieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone AcryloylCyclopentadieneEt₂AlCl95%85
Oppolzer's Camphorsultam AcryloylCyclopentadieneEt₂AlCl>98%95

In Focus: A Closer Look at the Auxiliaries

This compound-Derived Auxiliaries: A Potential Powerhouse

This compound, a derivative of the naturally occurring amino acid threonine, is a readily available and cost-effective chiral building block. Its 1,2-amino alcohol functionality makes it an ideal precursor for the synthesis of chiral oxazolidinones, specifically (4S,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one.

While specific, direct comparative data for this auxiliary in common asymmetric reactions is not extensively reported in the literature, its structural similarity to the highly successful Evans auxiliaries suggests significant potential. The 4,5-disubstituted pattern is known to provide a rigid and predictable environment for stereocontrol. The hydroxymethyl group at the 5-position offers a site for further modification or for potential secondary interactions that could influence stereoselectivity.

Advantages:

  • Derived from an inexpensive and readily available natural product.

  • Forms a rigid oxazolidinone structure, which is a proven scaffold for high stereocontrol.

  • The C5-hydroxymethyl group allows for potential derivatization to fine-tune steric and electronic properties.

Limitations:

  • Lack of extensive published data makes direct performance comparison difficult.

  • The free hydroxyl group may require protection in certain reaction conditions, adding extra synthetic steps.

Evans' Oxazolidinones: The Gold Standard

Introduced by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for a variety of asymmetric transformations, particularly stereoselective aldol reactions.[1] They are typically derived from readily available α-amino acids like valine and phenylalanine.

Advantages:

  • Exceptional levels of diastereoselectivity, often exceeding 99%.[1]

  • Well-established and predictable models for stereochemical outcomes.

  • Both enantiomers are commercially available or can be readily synthesized.

Limitations:

  • Cleavage of the auxiliary can sometimes be challenging, requiring strong reductive or hydrolytic conditions that may not be compatible with all functional groups.

Oppolzer's Camphorsultams: Masters of Cycloaddition

Based on the rigid bicyclic structure of camphor, Oppolzer's sultams, developed by Wolfgang Oppolzer, are highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions.

Advantages:

  • Excellent diastereoselectivity in Diels-Alder reactions, often greater than 99% d.e.[1]

  • The auxiliary is highly crystalline, which can aid in the purification of diastereomeric products.

  • Both enantiomers are commercially available.

Limitations:

  • Can be more expensive compared to other common chiral auxiliaries.[1]

  • Generally less effective than Evans' auxiliaries in asymmetric aldol reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of a chiral auxiliary from this compound and its application in a key asymmetric reaction, alongside protocols for established auxiliaries.

Synthesis of (4S,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one from this compound

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium methoxide

  • Methanol

  • Toluene

Procedure:

  • A solution of this compound (1.0 eq) in methanol is treated with a catalytic amount of sodium methoxide.

  • Diethyl carbonate (1.2 eq) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC until completion.

  • The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the (4S,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one.

General Protocol for Asymmetric Aldol Reaction using an Oxazolidinone Auxiliary

Materials:

  • N-Acyl oxazolidinone (e.g., N-propionyl-(4S,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

  • -78 °C cooling bath

Procedure:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C is added Bu₂BOTf (1.1 eq) dropwise.

  • DIPEA (1.2 eq) is then added slowly, and the mixture is stirred for 30 minutes to form the boron enolate.

  • The aldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched with a phosphate buffer (pH 7) and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.

Cleavage of the Chiral Auxiliary

Reductive Cleavage to the Aldehyde:

  • The N-acyl oxazolidinone adduct is dissolved in an anhydrous solvent like THF or toluene and cooled to -78 °C.

  • A solution of a reducing agent such as diisobutylaluminium hydride (DIBAL-H) is added dropwise.

  • The reaction is stirred until completion and then quenched carefully with methanol, followed by a saturated solution of Rochelle's salt.

  • The product aldehyde is extracted, and the chiral auxiliary can be recovered from the aqueous layer.

Hydrolytic Cleavage to the Carboxylic Acid:

  • The adduct is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C.

  • The mixture is stirred until the reaction is complete.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The carboxylic acid is isolated after an acidic workup, and the auxiliary can be recovered.

Visualizing the Workflow

The following diagrams illustrate the general workflow for utilizing a chiral auxiliary in asymmetric synthesis and the logical process for selecting an appropriate auxiliary.

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage & Product Isolation Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Acylation N-Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Acylation Acylated_Auxiliary N-Acyl Auxiliary Adduct Acylation->Acylated_Auxiliary Enolate_Formation Enolate Formation (Base, Lewis Acid) Acylated_Auxiliary->Enolate_Formation Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol, Alkylation) Enolate_Formation->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Reagent Electrophile (Aldehyde, Alkyl Halide) Reagent->Asymmetric_Reaction Cleavage Cleavage (Hydrolysis/Reduction) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

G Start Select Chiral Auxiliary Reaction_Type What is the key C-C bond formation? Start->Reaction_Type Aldol Aldol Reaction Reaction_Type->Aldol Syn-selective Alkylation Alkylation Reaction Reaction_Type->Alkylation Diels_Alder Diels-Alder Reaction Reaction_Type->Diels_Alder Cycloaddition Evans Evans' Oxazolidinone Aldol->Evans L_Threoninol This compound Derivative (Potential for Aldol/Alkylation) Aldol->L_Threoninol Alkylation->Evans Alkylation->L_Threoninol Oppolzer Oppolzer's Sultam Diels_Alder->Oppolzer

Caption: Decision tree for selecting a chiral auxiliary based on reaction type.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic transformation, desired stereochemical outcome, and practical considerations such as cost and ease of removal. Evans' oxazolidinones and Oppolzer's sultams represent well-validated and highly effective options for a broad range of asymmetric reactions, backed by a wealth of experimental data.

This compound stands out as a promising and economically attractive precursor for a new class of chiral auxiliaries. While more research is needed to fully characterize the performance of its derivatives and provide direct comparative data, the underlying oxazolidinone scaffold suggests a high potential for achieving excellent stereocontrol. For researchers looking to explore novel and cost-effective synthetic strategies, the development and application of this compound-derived auxiliaries present a valuable and underexplored avenue. By understanding the established principles of existing auxiliaries and applying them to new systems, the toolkit for asymmetric synthesis can be further expanded and refined.

References

A Comparative Guide to the Stereochemical Validation of L-Threoninol: X-ray Crystallography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development. For chiral molecules such as L-Threoninol, an amino alcohol with two stereocenters, confirming the absolute configuration is paramount for understanding its biological activity and ensuring enantiomeric purity. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative analytical techniques for the stereochemical validation of this compound.

Performance Comparison: Unraveling the 3D Architecture

X-ray crystallography offers direct and unequivocal evidence of the three-dimensional arrangement of atoms in a molecule, providing precise measurements of bond lengths, bond angles, and torsion angles that define its absolute stereochemistry. While spectroscopic and chromatographic methods provide valuable, often complementary, information, they are generally considered indirect methods for stereochemical assignment.

Data Presentation

While a specific, publicly available crystal structure of isolated this compound with detailed bond lengths and angles could not be located in the Cambridge Structural Database (CSD), the following table illustrates the type of quantitative data that X-ray crystallography provides. For demonstrative purposes, representative data from the closely related parent amino acid, L-threonine, is presented. This highlights the level of precision that would be expected from a crystallographic analysis of this compound.

ParameterX-ray Crystallography (L-Threonine - Representative Data)Chiral HPLCNMR Spectroscopy
Stereochemical Information Absolute configuration (R/S) at both chiral centers.Enantiomeric purity (% ee), retention time differences.Diastereomeric differentiation, relative configuration through coupling constants (J-values) and NOE.
Bond Lengths (Å) e.g., C2-C3: ~1.54 ÅNot directly measured.Not directly measured.
Bond Angles (°) e.g., O1-C3-C2: ~109.5°Not directly measured.Inferred from coupling constants.
Torsion Angles (°) e.g., N-C2-C3-O1: Defines the conformation.Not directly measured.Inferred from coupling constants and NOE data.
Sample Requirement High-quality single crystal.Solution.Solution.
Throughput Low.High.Medium to High.

Experimental Protocols

X-ray Crystallography

This method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown. This can be achieved through techniques such as slow evaporation of a saturated solution (e.g., in ethanol or a mixed solvent system), vapor diffusion, or slow cooling of a supersaturated solution. The ideal crystal should be well-formed with dimensions of approximately 0.1-0.3 mm.

  • Data Collection: The selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model of this compound is built into the electron density. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed one. The final refined structure provides the precise coordinates of each atom, from which bond lengths, angles, and the absolute stereochemistry can be determined.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is chosen based on the properties of this compound. For amino alcohols, polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective.

  • Mobile Phase Preparation: The mobile phase composition is optimized to achieve baseline separation of the L- and D-threoninol enantiomers.

    • Normal Phase: A typical mobile phase would consist of a mixture of a nonpolar solvent like hexane and a polar modifier such as ethanol or isopropanol. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

    • Reversed Phase: This would typically involve an aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.

  • Analysis: The sample is injected onto the chiral HPLC column. The enantiomers interact differently with the chiral stationary phase, leading to different retention times. The detector (typically UV) records the signal for each eluting enantiomer. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the stereochemistry of chiral molecules, often through the use of chiral derivatizing agents or chiral solvating agents.

Methodology:

  • Formation of Diastereomers: To distinguish enantiomers by NMR, they are typically converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid). For this compound, both the amino and hydroxyl groups can be derivatized.

  • Sample Preparation: The resulting diastereomeric mixture is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: High-resolution ¹H and/or ¹⁹F NMR spectra are acquired.

  • Spectral Analysis: The diastereomers will have distinct chemical shifts for nuclei near the stereogenic centers. By analyzing the differences in chemical shifts (Δδ), particularly of protons or fluorine atoms in the derivatizing agent, the absolute configuration of the original enantiomer can be determined based on established models of the diastereomeric complexes. Additionally, analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data can provide information about the relative stereochemistry and conformation of the molecule in solution.

Workflow for Stereochemical Validation

The following diagram illustrates the general workflow for the validation of this compound's stereochemistry, comparing the direct approach of X-ray crystallography with indirect methods.

G Workflow for Stereochemical Validation of this compound cluster_0 X-ray Crystallography (Direct Method) cluster_1 Alternative Methods (Indirect) cluster_2 Workflow for Stereochemical Validation of this compound X1 Sample Crystallization X2 X-ray Diffraction Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Absolute Stereochemistry Determined X3->X4 End Validated Stereochemistry X4->End A1 Sample in Solution A2 Chiral HPLC Analysis A1->A2 A3 NMR with Chiral Auxiliaries A1->A3 A4 Enantiomeric Purity (% ee) A2->A4 A5 Relative Stereochemistry A3->A5 A4->End A5->End Start This compound Sample Start->X1 Start->A1

Caption: A flowchart comparing the direct and indirect methods for validating the stereochemistry of this compound.

Conclusion

X-ray crystallography remains the definitive method for the unambiguous determination of the absolute stereochemistry of molecules like this compound, providing a complete three-dimensional structure with high precision. However, the requirement for a high-quality single crystal can be a significant bottleneck. In contrast, chiral HPLC is a highly efficient and sensitive method for determining enantiomeric purity, making it ideal for quality control and reaction monitoring. NMR spectroscopy, particularly after derivatization, offers valuable insights into the relative and absolute stereochemistry of the molecule in solution. For comprehensive validation, a combination of these techniques is often employed, with X-ray crystallography providing the ultimate structural proof and the other methods offering complementary data on purity and solution-state behavior.

A Comparative Guide to Catalysts Derived from L-Threoninol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic efficacy. L-Threoninol, a chiral amino alcohol derived from the natural amino acid L-threonine, has emerged as a valuable scaffold for the development of a diverse range of catalysts. These catalysts have demonstrated considerable promise in asymmetric synthesis, facilitating the creation of complex chiral molecules with high levels of stereocontrol.

This guide provides a comparative analysis of various catalysts derived from this compound, focusing on their performance in key chemical transformations. The data presented is compiled from recent studies to offer an objective overview for researchers selecting catalysts for their specific synthetic challenges.

Performance Comparison of this compound-Derived Catalysts

The efficacy of a catalyst is measured by several key metrics, including yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.). The following tables summarize the performance of different classes of this compound-derived catalysts in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction.

Organocatalysts

This compound and its derivatives have been successfully employed as organocatalysts, often in ionic liquid supports to enhance recyclability.

Table 1: Performance of an L-Threonine-Derived Ionic Liquid-Supported Organocatalyst in Asymmetric Syn-Aldol Reactions [1][2]

Aldehyde SubstrateKetone SubstrateYield (%)Diastereoselectivity (syn/anti)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeHydroxyacetone8595:595
4-ChlorobenzaldehydeHydroxyacetone8294:693
BenzaldehydeHydroxyacetone7892:890
4-MethoxybenzaldehydeHydroxyacetone7590:1088
4-NitrobenzaldehydeMethoxyacetone8096:494
4-Nitrobenzaldehyde2-Butanone7293:791

The catalyst demonstrated good recyclability, maintaining high activity and selectivity for up to five cycles.[1][2]

Biocatalysts: L-Threonine Aldolases (LTAs)

L-Threonine aldolases are enzymes that catalyze the reversible aldol addition of glycine to an aldehyde to form a β-hydroxy-α-amino acid. Both wild-type and engineered LTAs have been investigated for their synthetic utility.

Table 2: Performance of Wild-Type and Engineered L-Threonine Aldolase from Neptunomonas marine (NmLTA) in the Synthesis of L-threo-4-methylsulfonylphenylserine (L-threo-MTPS) [3][4][5]

CatalystSpecific Activity (U/mg)Diastereomeric Excess (de, %)
Wild-Type NmLTA64.889.5
Engineered NmLTA (SRL variant)95.7>99

The engineered SRL variant (N18S/Q39R/Y319L) exhibited both improved diastereoselectivity and enzymatic activity compared to the wild-type enzyme.[3][4][5] The preparative gram-scale synthesis with the SRL variant achieved a space-time yield of up to 9.0 g L–1 h–1.[3][4]

Table 3: Comparison of L-Threonine Aldolase Variants from Aeromonas jandaei in the Synthesis of L-β-phenylserine [6][7][8]

Catalyst VariantConversion (%)Diastereomeric Excess (de, % syn)
Wild-Type~40~60
Engineered Mutantup to 60up to 80

Mutations in the active site of the L-threonine aldolase from Aeromonas jandaei led to increased conversions and diastereoselectivities in the synthesis of L-β-phenylserine.[6][7][8]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the reactions catalyzed by the discussed this compound-derived catalysts.

General Procedure for Asymmetric Syn-Aldol Reaction using an Ionic Liquid-Supported Organocatalyst[2]

To a solution of the aromatic aldehyde (0.5 mmol) and the ketone (1.5 mmol) in a suitable solvent (e.g., CH3CN/H2O), the L-threonine-derived ionic liquid-supported organocatalyst (10 mol%) is added. The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion (monitored by TLC), the product is extracted with an organic solvent. The ionic liquid-supported catalyst can be recovered from the aqueous phase and reused. The yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the aldol product are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.

General Procedure for L-Threonine Aldolase Catalyzed Synthesis of β-Hydroxy-α-amino Acids[3][5]

The reaction mixture typically contains the aldehyde substrate (e.g., 100 mM 4-methylsulfonylbenzaldehyde), glycine (1 M), pyridoxal-5'-phosphate (PLP) as a cofactor, and the L-threonine aldolase enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). The reaction is carried out at a controlled temperature (e.g., 25 °C) with stirring. The progress of the reaction is monitored by HPLC. After the reaction is complete, the product can be isolated and purified by standard chromatographic techniques. The specific activity of the enzyme is determined by measuring the initial rate of product formation. The diastereomeric excess is determined by chiral HPLC analysis.

Visualizing Catalytic Processes

To better understand the workflows and mechanisms involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Organocatalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis cluster_recycle Catalyst Recycling Reactants Aldehyde + Ketone Stirring Stirring at RT (24-48h) Reactants->Stirring Catalyst This compound-derived Organocatalyst Catalyst->Stirring Solvent Solvent (e.g., CH3CN/H2O) Solvent->Stirring Extraction Product Extraction Stirring->Extraction Analysis 1H NMR (Yield, d.r.) Chiral HPLC (e.e.) Extraction->Analysis Recovery Catalyst Recovery Extraction->Recovery Reuse Reuse Recovery->Reuse Biocatalytic_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction_setup Reaction Mixture cluster_reaction_conditions Reaction cluster_analysis_purification Analysis & Purification Enzyme L-Threonine Aldolase (Wild-Type or Engineered) Incubation Incubation at 25°C Enzyme->Incubation Substrates Aldehyde + Glycine Substrates->Incubation Cofactor PLP Cofactor->Incubation Buffer Buffer (pH 7.5) Buffer->Incubation Monitoring HPLC Monitoring Incubation->Monitoring Purification Product Isolation & Purification Monitoring->Purification Analysis Chiral HPLC (de, Activity) Purification->Analysis Signaling_Pathway_Concept cluster_catalyst_activation Catalyst Activation cluster_transition_state Stereodetermining Step cluster_product_formation Product Formation Catalyst This compound Derivative TS Chiral Transition State Assembly Catalyst->TS Substrate1 Aldehyde Substrate1->TS Substrate2 Nucleophile (e.g., Ketone Enolate/Glycine) Substrate2->TS Product Chiral Aldol Product TS->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen

References

A Comparative Guide to Assessing the Enantiomeric Excess of L-Threoninol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral analysis, the accurate determination of enantiomeric excess (ee) is paramount. L-Threoninol and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceutical compounds. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the enantiomeric excess of this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document outlines the principles of each method, provides detailed experimental protocols for representative this compound derivatives, and presents a comparative analysis of their performance based on experimental data.

Method Comparison at a Glance

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the volatility and stability of the derivative, the required accuracy and precision, sample throughput needs, and the availability of instrumentation.

Method Principle Sample Requirements Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Soluble in a suitable mobile phase. Derivatization may be required to introduce a chromophore for UV detection.Broad applicability to a wide range of derivatives. High accuracy and precision. Well-established and robust.Can be time-consuming to develop methods. Requires specific, often expensive, chiral columns.
Chiral GC Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase.Must be volatile and thermally stable, often requiring derivatization.High resolution and sensitivity. Fast analysis times.Limited to volatile and thermally stable derivatives. Derivatization adds a sample preparation step.
NMR Spectroscopy Diastereomeric differentiation through the use of chiral solvating or derivatizing agents, leading to distinct NMR signals for each enantiomer.Soluble in a suitable deuterated solvent. Requires a chiral auxiliary.Rapid analysis. Provides structural information. Does not require chromatographic separation.Lower sensitivity compared to chromatographic methods. May require higher sample concentrations. Accuracy can be limited by signal overlap.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.

Experimental Protocol: N-Boc-L-Threoninol Methyl Ether

This protocol is representative for the analysis of an N-protected this compound derivative.

1. Sample Preparation:

  • Dissolve the N-Boc-L-Threoninol methyl ether sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

3. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Performance Data
Parameter Value
Retention Time (L-enantiomer) 5.9 min
Retention Time (D-enantiomer) 7.5 min
Separation Factor (α) 1.27
Resolution (Rs) > 2.0
Limit of Detection (LOD) ~0.1% of the minor enantiomer

Note: Retention times and separation factors are representative and may vary depending on the specific system and conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start This compound Derivative dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject column Chiral Column (e.g., Chiralcel OD-H) inject->column detect UV Detector (220 nm) column->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate end Enantiomeric Excess calculate->end Result

Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient method for the separation of volatile enantiomers. Similar to HPLC, it utilizes a chiral stationary phase. For non-volatile samples like this compound derivatives, a derivatization step is necessary to increase their volatility and thermal stability.

Experimental Protocol: O-Trifluoroacetyl-N-pivaloyl-L-Threoninol Methyl Ester

This protocol involves a two-step derivatization to make the this compound derivative amenable to GC analysis.

1. Derivatization:

  • N-Acylation: To a solution of this compound methyl ester in dichloromethane, add triethylamine followed by pivaloyl chloride. Stir at room temperature for 2 hours.

  • O-Acylation: After aqueous workup and extraction, dissolve the crude product in dichloromethane and add trifluoroacetic anhydride and a catalytic amount of pyridine. Stir for 30 minutes.

  • Quench the reaction with water, extract the derivative, dry the organic layer, and concentrate for GC analysis.

2. GC-MS Conditions:

  • Column: Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 220 °C

  • Oven Temperature Program: 80 °C (hold 1 min), then ramp to 180 °C at 5 °C/min.

  • Detector: Mass Spectrometer (Scan mode or Selected Ion Monitoring for higher sensitivity)

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Performance Data
Parameter Value
Retention Time (L-enantiomer derivative) 15.2 min
Retention Time (D-enantiomer derivative) 15.8 min
Separation Factor (α) 1.04
Resolution (Rs) > 1.5
Limit of Detection (LOD) < 0.1% of the minor enantiomer

Note: Retention times are representative and will vary based on the specific GC system and temperature program.

GC_Workflow cluster_prep Derivatization cluster_gc GC Analysis cluster_analysis Data Analysis start This compound Derivative derivatize Make Volatile Derivative (e.g., TFA ester) start->derivatize inject Inject into GC System derivatize->inject column Chiral Column (e.g., Chirasil-Val) inject->column detect Mass Spectrometer (Detector) column->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate end Enantiomeric Excess calculate->end Result

Workflow for ee determination by Chiral GC.

NMR Spectroscopy

The determination of enantiomeric excess by NMR spectroscopy relies on the conversion of enantiomers into diastereomers, which are distinguishable by NMR. This can be achieved either by derivatization with a chiral derivatizing agent (CDA) to form a stable covalent bond, or by the addition of a chiral solvating agent (CSA) to form transient diastereomeric complexes.

Experimental Protocol: this compound Benzyl Ester with Mosher's Acid

This protocol uses (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) as a chiral derivatizing agent.

1. Derivatization:

  • To an NMR tube containing a solution of the this compound benzyl ester in deuterated chloroform (CDCl₃), add a slight excess of (R)-Mosher's acid chloride and a small amount of pyridine.

  • Allow the reaction to proceed to completion at room temperature.

2. ¹H NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric Mosher's esters.

  • Identify a well-resolved proton signal that shows a chemical shift difference (Δδ) between the two diastereomers. Protons close to the stereocenter are often good candidates.

3. Data Analysis:

  • Integrate the distinct signals for each diastereomer.

  • The enantiomeric excess is calculated from the integration values: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100

Performance Data
Parameter Value
Chiral Derivatizing Agent (R)-Mosher's Acid Chloride
Observed Signal Methine proton adjacent to the ester oxygen
Chemical Shift Difference (Δδ) 0.05 - 0.15 ppm
Accuracy Typically within ±2%

Note: The chemical shift difference is highly dependent on the specific derivative and the NMR spectrometer's field strength.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis start This compound Derivative in CDCl3 add_cda Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) start->add_cda acquire Acquire 1H NMR Spectrum add_cda->acquire identify Identify Diastereomeric Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate ee% integrate->calculate end Enantiomeric Excess calculate->end Result

Workflow for ee determination by NMR Spectroscopy.

Concluding Remarks

The choice of method for determining the enantiomeric excess of this compound derivatives is a critical decision in the workflow of chiral synthesis and analysis.

  • Chiral HPLC offers a robust and versatile platform with high accuracy, making it a gold standard for many applications.

  • Chiral GC provides excellent resolution and speed for volatile derivatives and is particularly well-suited for high-throughput screening.

  • NMR Spectroscopy presents a rapid and direct method of analysis without the need for chromatographic separation, offering valuable structural insights.

The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate technique for their specific needs, thereby facilitating the efficient and accurate assessment of enantiomeric purity in their work with this compound derivatives.

A Comparative Guide to L-Threoninol and L-Serinol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity. L-Threoninol and L-serinol, readily available and optically pure amino alcohols derived from the chiral pool, serve as versatile precursors to a wide array of chiral ligands and auxiliaries. This guide provides an objective comparison of their performance in asymmetric catalysis, supported by experimental data, to aid researchers in selecting the optimal scaffold for their synthetic challenges.

Core Structural Differences

This compound and L-serinol share a common 1-amino-2-hydroxy motif, crucial for their function as chiral building blocks. The key distinction lies in the substituent at the C3 position: this compound possesses a methyl group, which introduces an additional stereocenter and a greater steric influence compared to the proton in L-serinol. This seemingly minor difference can have a profound impact on the stereochemical outcome of a catalyzed reaction.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

The efficacy of chiral ligands derived from this compound and L-serinol has been notably demonstrated in dirhodium(II)-catalyzed asymmetric cyclopropanation and aziridination reactions. A systematic comparison reveals the nuanced effects of the additional methyl group in the this compound backbone.

Asymmetric Cyclopropanation of Styrene

Dirhodium(II) tetracarboxylate catalysts, featuring oxazolidinone ligands derived from L-threonine and L-serine, have been shown to be effective in the cyclopropanation of styrene with ethyl diazoacetate. The data below, extracted from studies by Kang et al., highlights the performance of catalysts bearing a 4-nitrophenylsulfonyl group on the oxazolidinone ring.[1]

Table 1: Performance in Asymmetric Cyclopropanation of Styrene [1]

Catalyst PrecursorCatalyst StructureYield (%)ee (%) (trans/cis)
L-ThreonineRh₂(4S,5R-MNOSO)₄9598 (trans) / 75 (cis)
L-SerineRh₂(4S-NOSO)₄9292 (trans) / 65 (cis)

Reaction Conditions: Styrene (0.5 mmol), ethyl diazoacetate (0.2 mmol), catalyst (0.1 mol%), CH₂Cl₂ (2 mL), 25 °C, 12 h.

The L-threonine-derived catalyst, Rh₂(4S,5R-MNOSO)₄ , demonstrates superior enantioselectivity for the major trans product (98% ee) compared to the L-serine-derived catalyst (92% ee).[1] This suggests that the additional methyl group in the this compound backbone creates a more defined chiral pocket, leading to a more effective transfer of stereochemical information.

Asymmetric Aziridination of Styrene

In the asymmetric aziridination of styrene with chloramine-T, the same class of dirhodium(II) catalysts was employed. The results again underscore the influence of the ligand backbone on enantioselectivity.

Table 2: Performance in Asymmetric Aziridination of Styrene [1]

Catalyst PrecursorCatalyst StructureYield (%)ee (%)
L-ThreonineRh₂(4S,5R-MNOSO)₄8590
L-SerineRh₂(4S-DOSO)₄*8894

*Reaction Conditions: Styrene (0.5 mmol), Chloramine-T (0.3 mmol), catalyst (1 mol%), MeCN (2 mL), 25 °C, 24 h. *For the L-serine derived catalyst, the 4-dodecylphenylsulfonyl derivative (DOSO) provided the highest enantioselectivity.[1]

Interestingly, in this transformation, the L-serine-derived catalyst, Rh₂(4S-DOSO)₄ , provided a higher enantiomeric excess (94% ee) than the L-threonine-derived catalyst (90% ee).[1] This highlights that the optimal chiral ligand is highly dependent on the specific reaction and its transition state geometry. The less sterically hindered L-serinol backbone may allow for a more favorable catalyst-substrate interaction in the aziridination transition state.

Applications as Chiral Auxiliaries

  • L-Serinol-derived oxazolidinones have been extensively used in asymmetric alkylation reactions, providing high diastereoselectivity in the formation of α-substituted carboxylic acids.

  • This compound-derived auxiliaries are also effective, with the additional stereocenter offering a different steric environment that can be advantageous for specific substrates.

Experimental Protocols

General Procedure for the Synthesis of Dirhodium(II) Catalysts[1]

A mixture of the chiral ligand (e.g., (4S,5R)-5-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidine-4-carboxylic acid for the L-threonine derivative) (0.5 mmol) and Na₄Rh₂(CO₃)₄ (0.1 mmol) in deionized water (20 mL) is refluxed for 24 hours. After cooling to room temperature, the solid precipitate is collected by filtration, washed with water, and dried under vacuum to afford the dirhodium(II) catalyst. The product is further purified by column chromatography on silica gel.

General Procedure for Asymmetric Cyclopropanation[1]

To a solution of the dirhodium(II) catalyst (0.1 mol%) in anhydrous CH₂Cl₂ (2 mL) is added styrene (0.5 mmol). A solution of ethyl diazoacetate (0.2 mmol) in CH₂Cl₂ (1 mL) is then added dropwise over 2 hours at 25 °C. The reaction mixture is stirred for an additional 10 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclopropane product. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanism of Stereochemical Induction

The high levels of enantioselectivity observed with these chiral dirhodium catalysts are attributed to the well-defined chiral environment created by the ligands around the active rhodium center. In the case of cyclopropanation, it is proposed that the substrate approaches the rhodium-carbene intermediate in a specific orientation to minimize steric interactions with the bulky sulfonyl group and the backbone of the oxazolidinone ligand.

G Proposed Model for Stereochemical Induction in Cyclopropanation cluster_0 Catalyst-Substrate Complex cluster_1 Transition State cluster_2 Product Formation catalyst Chiral Dirhodium(II) Catalyst (Rh₂(4S,5R-MNOSO)₄) carbene Rh=C(H)CO₂Et (Rhodium Carbene) catalyst->carbene Diazo- acetate addition transition_state [Transition State] Steric Shielding by Ligand carbene->transition_state Approach from less hindered face styrene Styrene (Approaching Substrate) styrene->transition_state Approach from less hindered face product Enantioenriched Cyclopropane transition_state->product C-C bond formation

Caption: Proposed pathway for asymmetric cyclopropanation.

Conclusion

Both this compound and L-serinol are excellent starting materials for the synthesis of effective chiral ligands and auxiliaries. The choice between them is not straightforward and depends heavily on the specific application.

  • This compound-derived ligands , with their additional methyl group, can offer superior stereocontrol in reactions where a more sterically demanding and rigid chiral pocket is beneficial, as demonstrated in the asymmetric cyclopropanation of styrene.

  • L-Serinol-derived ligands , being less sterically hindered, may provide higher enantioselectivity in reactions where a closer approach of the substrate to the catalytic center is required, as seen in the asymmetric aziridination.

For researchers and drug development professionals, this guide highlights the importance of screening ligands derived from both amino alcohols to identify the optimal catalyst for a given transformation. The subtle structural differences between this compound and L-serinol provide a valuable tool for fine-tuning the stereochemical outcome of asymmetric reactions.

References

L-Threoninol vs. D-Threoninol: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the stereoisomers of threoninol reveals a landscape of distinct applications, with L-Threoninol showing early promise in specific biological pathways and D-Threoninol serving as a crucial building block in pharmaceutical development. While direct comparative studies on their biological activities are notably scarce, inferences can be drawn from their respective applications and the broader principles of stereochemistry in biological systems.

In the realm of chiral molecules, the orientation of functional groups in three-dimensional space dictates their interaction with the inherently chiral environment of biological systems. This principle is well-established for amino acids, where the L-enantiomers are predominantly utilized in protein synthesis and metabolic pathways, while D-enantiomers play more specialized roles, particularly in microorganisms. This guide explores the known biological and synthetic relevance of this compound and its mirror image, D-Threoninol, providing available data and outlining experimental approaches for future comparative analysis.

Summary of Known Activities and Applications

EnantiomerKnown Applications & Biological Mentions
This compound - Nucleic Acid Analogue: Utilized in the synthesis of stable nucleic acid structures for potential therapeutic applications. - Potential Role in Glycine Synthesis: May be involved in the metabolic pathway converting L-threonine to the neurotransmitter glycine. - Longevity Studies in C. elegans: Levels of this compound were observed to increase with dietary restriction, suggesting a potential link to lifespan extension, though the mechanism is not yet understood.
D-Threoninol - Chiral Building Block in Pharmaceuticals: Widely used as a starting material in the synthesis of various drugs, including antiviral and anticancer agents. - Agrochemical Synthesis: Employed in the development of new agricultural chemicals. - Cosmetic Formulations: Used for its potential moisturizing properties in skincare products.

It is important to note that a diastereomer of D-Threoninol, D-allo-Threoninol, has demonstrated in vitro antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. This activity is attributed to its ability to inhibit the enzyme methionine adenosyltransferase, which is crucial for bacterial metabolism. This finding suggests that D-amino alcohols can possess specific biological activities.

Hypothetical Experimental Protocols for Comparative Analysis

To directly assess and compare the biological activities of this compound and D-Threoninol, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key hypothetical experiments.

Antibacterial Activity Assay

Objective: To determine and compare the minimum inhibitory concentration (MIC) of this compound and D-Threoninol against a panel of pathogenic bacteria.

Protocol:

  • Bacterial Strains: A panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, would be cultured to mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton broth).

  • Preparation of Test Compounds: Stock solutions of this compound and D-Threoninol would be prepared in a suitable solvent (e.g., sterile deionized water or DMSO) and then serially diluted in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted test compounds would be inoculated with a standardized suspension of the test bacteria.

  • Incubation: The microtiter plates would be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This would be determined by visual inspection or by measuring the optical density at 600 nm.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls would be included. An antibiotic with known efficacy (e.g., ampicillin) would be used as a reference control.

Cell Viability Assay in Human Cell Lines

Objective: To evaluate and compare the cytotoxic effects of this compound and D-Threoninol on human cell lines.

Protocol:

  • Cell Culture: Human cell lines (e.g., HeLa for cervical cancer, HEK293 for normal kidney cells) would be cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until they reach approximately 80% confluency.

  • Treatment: The culture medium would be replaced with fresh medium containing various concentrations of this compound or D-Threoninol.

  • Incubation: Cells would be incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability would be assessed using a standard method such as the MTT assay. This involves adding MTT reagent to the wells, incubating, and then solubilizing the resulting formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm), which correlates with the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound would be calculated from the dose-response curves.

Visualizing Stereoselectivity in Biological Systems

The differential activity of enantiomers typically arises from their interaction with chiral biological molecules, such as enzyme active sites or receptors. The following diagrams illustrate this fundamental concept and a potential experimental workflow.

G cluster_0 Interaction with a Chiral Receptor cluster_1 Biological Response receptor Chiral Receptor/Enzyme Active Site Binding Pocket 1 Binding Pocket 2 Binding Pocket 3 L_enantiomer L-Enantiomer receptor:p2->L_enantiomer response Biological Activity receptor->response Signal Transduction L_enantiomer->receptor:p1 Good Fit L_enantiomer->receptor:p3 D_enantiomer D-Enantiomer D_enantiomer->receptor:p1 Poor Fit no_response No/Low Activity

Caption: Stereospecific interaction with a biological receptor.

G start Prepare Stock Solutions (L- and D-Threoninol) serial_dilution Serial Dilution in 96-Well Plates start->serial_dilution add_cells Add Bacterial or Human Cell Suspension serial_dilution->add_cells incubate Incubate (e.g., 37°C) add_cells->incubate measure Measure Endpoint (e.g., OD600 or MTT Assay) incubate->measure analyze Data Analysis (Calculate MIC or IC50) measure->analyze compare Compare Biological Activity of L- vs. D-Enantiomer analyze->compare

Performance of L-Threoninol-Based Catalysts in Diverse Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the judicious selection of a catalyst and solvent system is paramount to achieving optimal reaction outcomes. L-Threoninol-derived chiral catalysts have emerged as a versatile and effective class of promoters for various enantioselective transformations. This guide provides a comprehensive comparison of the performance of this compound-based and other chiral amino alcohol catalysts in different solvents, supported by experimental data, to aid in the rational design of synthetic strategies.

The efficacy of a chiral catalyst is profoundly influenced by the reaction medium. The solvent can affect catalyst solubility, stability, and conformation, as well as the interaction between the catalyst and substrates, thereby impacting both the yield and the enantioselectivity of the reaction. This guide focuses on the well-established benchmark reaction of the enantioselective addition of diethylzinc to benzaldehyde, a common method for evaluating the performance of chiral amino alcohol catalysts.

Data Presentation: Catalyst Performance in Various Solvents

The following table summarizes the performance of representative chiral amino alcohol catalysts, including those structurally similar to this compound derivatives, in the asymmetric addition of diethylzinc to benzaldehyde across a range of solvents. This data provides a quantitative basis for comparing the impact of the solvent on reaction efficiency and stereochemical control.

Catalyst/Ligand SystemSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Chiral β-Amino AlcoholToluene0Highup to 94
Chiral β-Amino AlcoholTHFRTGood~90
Pinane-based aminodiolNot SpecifiedNot Specified-80 (R)
Fructose-derived β-amino alcoholNot SpecifiedNot Specified10092
(1S,2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-olNot SpecifiedNot SpecifiedHighup to 94
Azetidine alcoholsNot SpecifiedNot Specified-94-100

Data Interpretation: The presented data highlights that chiral amino alcohol-based catalysts are highly effective for the enantioselective addition of diethylzinc to aldehydes, consistently delivering high yields and excellent enantioselectivities.[1] Toluene and THF are common solvents for this transformation, with performance varying depending on the specific ligand structure.[1][2] The structural features of the amino alcohol, such as the substituents on the nitrogen and the carbon backbone, are critical in determining the stereochemical outcome.[2]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited, providing a practical guide for researchers.

General Experimental Protocol for Asymmetric Diethylzinc Addition to Benzaldehyde[2]

This protocol outlines a standard procedure for evaluating the performance of a chiral amino alcohol catalyst in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • Chiral amino alcohol ligand (e.g., this compound derivative)

  • Anhydrous Toluene (or other anhydrous solvent)

  • Diethylzinc (solution in hexanes, e.g., 1.0 M)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (1.1 mmol) dropwise to the solution while maintaining the temperature at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution back to 0 °C.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in utilizing this compound-based catalysts, the following diagrams, generated using Graphviz, illustrate a typical reaction mechanism and the general experimental workflow.

G General Reaction Mechanism for Asymmetric Diethylzinc Addition cluster_reactants Reactants cluster_catalyst Catalyst Benzaldehyde Benzaldehyde Intermediate Transition State Assembly Benzaldehyde->Intermediate Diethylzinc Diethylzinc Catalyst_Complex Chiral Zinc-Amino Alcohol Complex Diethylzinc->Catalyst_Complex L_Threoninol_Ligand This compound Derivative L_Threoninol_Ligand->Catalyst_Complex Coordination Catalyst_Complex->Intermediate Catalysis Product Chiral Secondary Alcohol Intermediate->Product Enantioselective Addition

Caption: Asymmetric addition of diethylzinc to an aldehyde.

G Experimental Workflow for Catalyst Performance Evaluation Start Start Setup Prepare Anhydrous Reaction Setup Start->Setup Catalyst_Prep Prepare Catalyst Solution (Ligand + Diethylzinc) Setup->Catalyst_Prep Reaction Add Substrate (Aldehyde) & Monitor Reaction Catalyst_Prep->Reaction Workup Quench Reaction & Aqueous Workup Reaction->Workup Purification Purify Product (Column Chromatography) Workup->Purification Analysis Analyze Product (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: Catalyst performance evaluation workflow.

References

A Spectroscopic Comparison of L-Threoninol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of chiral building blocks like L-Threoninol and its derivatives is paramount. Spectroscopic techniques provide a powerful toolkit for this purpose, offering detailed insights into molecular structure, functional groups, and stereochemistry. This guide presents a comparative analysis of this compound and its parent amino acid, L-Threonine, alongside a common N-protected derivative, N-Boc-L-Threoninol, using data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide is intended to be a practical resource, providing not only a summary of key spectroscopic data but also detailed experimental protocols for acquiring such data. Visual aids in the form of logical workflow diagrams are included to facilitate the understanding of the comparative analysis process.

Executive Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for L-Threonine, this compound, and a representative derivative, N-Boc-L-Threoninol. These tables are designed for easy comparison of the spectroscopic signatures of these molecules.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton L-Threonine This compound N-Boc-L-Threonine Methyl Ester *
H-1 (CH₃)~1.32 (d)1.00 (d, J=6.9Hz)1.26 (d, J=6.42 Hz)
H-2 (CH-OH)~4.24 (dq)3.51 (dq, J=6.9, 5.9Hz)5.29 (m)
H-3 (CH-NH₂)~3.57 (d)2.36 (m)4.28 (m)
H-4 (CH₂OH)-3.20 & 3.35 (AB of ABX)-
COOH~8.0 (s, br)--
NH₂~7.5 (s, br)--
Boc (C(CH₃)₃)--1.46 (s)
OCH₃--3.78 (s)

Note: Data for N-Boc-L-Threonine Methyl Ester is used as a proxy for N-Boc-L-Threoninol due to data availability. The chemical shifts will be similar, with the primary difference being the absence of the methyl ester signal and the presence of a CH₂OH signal for N-Boc-L-Threoninol.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon L-Threonine This compound N-Boc-L-Threonine
C-1 (CH₃)~22.220.3~20.0
C-2 (CH-OH)~68.766.7~68.0
C-3 (CH-NH₂)~63.258.3~60.0
C-4 (COOH/CH₂OH)~175.763.6~173.0
Boc (C(CH₃)₃)--~28.0
Boc (C=O)--~156.0
Boc (C(CH₃)₃)--~80.0

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group L-Threonine This compound (Predicted) N-Boc-L-Threonine
O-H stretch (alcohol)~3400-3200 (broad)~3400-3200 (broad)~3400 (broad)
N-H stretch (amine/amide)~3100-3000 (broad)~3300-3200 (sharp)~3350
C-H stretch~2970~2960~2980
C=O stretch (carboxyl)~1630--
C=O stretch (carbamate)--~1710
C=O stretch (carboxyl)--~1650
N-H bend~1590~1600~1520
C-O stretch~1110~1050~1160

Table 4: Mass Spectrometry Data (m/z)

Compound/Derivative Ionization Mode [M+H]⁺ (Expected) [M+H]⁺ (Observed) Key Fragments
L-ThreonineEI120.06-74, 45
This compoundHR-FAB106.0863105.0801Not specified
L-Threonine, 2TMS derivativeEI264.14-248, 156, 133
L-Threonine, 2TBDMS derivativeEI348.24-290, 218, 186

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons (¹H) and carbons (¹³C) in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample (this compound or its derivative) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition time. For ¹H NMR, a spectral width of 10-15 ppm is typical. For ¹³C NMR, a spectral width of 200-220 ppm is common.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Ionization:

    • Choose an appropriate ionization technique. For relatively small and polar molecules like this compound and its derivatives, Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are common choices. Electron Ionization (EI) is often used for more volatile derivatives.

  • Mass Analysis:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the desired mass range.

    • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the accurate mass and elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or M⁺•).

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis for comparing this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis L_Threoninol This compound NMR NMR (1H, 13C) L_Threoninol->NMR IR IR L_Threoninol->IR MS Mass Spectrometry L_Threoninol->MS Derivatives Derivatives (e.g., N-Boc, O-TBDMS) Derivatives->NMR Derivatives->IR Derivatives->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group ID IR->Functional_Group_ID MW_Confirmation MW & Formula Confirmation MS->MW_Confirmation Comparison Comparative Guide Structure_Elucidation->Comparison Functional_Group_ID->Comparison MW_Confirmation->Comparison

Caption: General workflow for the spectroscopic comparison of this compound and its derivatives.

Derivatization_Pathway L_Threonine L-Threonine L_Threoninol This compound L_Threonine->L_Threoninol Reduction (e.g., LiAlH4) N_Boc_Threoninol N-Boc-L-Threoninol L_Threoninol->N_Boc_Threoninol N-Protection (Boc)2O O_TBDMS_Threoninol O-TBDMS-L-Threoninol L_Threoninol->O_TBDMS_Threoninol O-Protection (TBDMSCl)

Caption: Synthetic relationship between L-Threonine, this compound, and common derivatives.

literature review of L-Threoninol applications in total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

L-Threoninol, a chiral amino alcohol derived from the natural amino acid L-threonine, serves as a versatile and cost-effective building block in the total synthesis of complex, biologically active molecules. Its inherent stereochemistry provides a strategic advantage for chemists, enabling the efficient construction of stereogenic centers in target molecules. This guide provides a comparative analysis of synthetic strategies employing this compound and its parent amino acid derivatives against alternative asymmetric synthesis methodologies, focusing on the total synthesis of (-)-Bestatin and D-erythro-Sphingosine.

Core Concept: The Chiral Pool Strategy

The use of this compound is a prime example of a "chiral pool" approach. This strategy leverages the vast supply of naturally occurring, enantiomerically pure compounds, such as amino acids and carbohydrates, as starting materials.[1] By incorporating these pre-existing chiral centers, chemists can circumvent the need for developing de novo asymmetric reactions, often simplifying synthetic routes and improving overall efficiency.[2] This guide will compare this "chiral pool" strategy with "asymmetric synthesis," where chirality is introduced into an achiral molecule using a chiral catalyst or reagent.

Case Study 1: (-)-Bestatin

(-)-Bestatin is a natural dipeptide that acts as a potent inhibitor of various aminopeptidases and is used as an immunomodulator in cancer therapy.[3] Its structure features the non-proteinogenic amino acid (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA). The synthesis of this unique unit is a critical challenge, and different strategies have been developed to control its two contiguous stereocenters.

Comparison of Synthetic Strategies for (-)-Bestatin
ParameterStrategy 1: Chiral Pool ApproachStrategy 2: Asymmetric Catalysis
Starting Material Boc-D-phenylalaninal (from D-Phenylalanine)Benzaldehyde & Nitromethane
Key Reaction Diastereoselective Nitroaldol (Henry) ReactionCatalytic Asymmetric Nitroaldol (Henry) Reaction
Chiral Source Inherent chirality of D-phenylalanineLanthanum-(R)-BINOL complex
Overall Yield 24.7%[4]26%[5]
Number of Steps 8 steps[4]~7 steps (inferred)[5]
Stereoselectivity >16:1 diastereomeric ratio (dr)[4]High enantioselectivity reported[5]
Synthetic Strategy Overview: (-)-Bestatin

The following diagram illustrates the fundamental difference between the two synthetic approaches. The chiral pool method relies on the stereochemistry of the starting material to direct the formation of the second chiral center. In contrast, the asymmetric catalysis approach builds both chiral centers in a single step from achiral precursors, with the catalyst controlling the stereochemical outcome.

G cluster_0 Strategy 1: Chiral Pool Approach cluster_1 Strategy 2: Asymmetric Catalysis A1 D-Phenylalanine (Chiral Pool) B1 Boc-D-phenylalaninal A1->B1 Protect & Reduce C1 Key Intermediate (Diastereoselective Henry Reaction) B1->C1 + Nitromethane (>16:1 dr) D1 (-)-Bestatin C1->D1 Multi-step Conversion A2 Benzaldehyde (Achiral) B2 Key Intermediate (Asymmetric Henry Reaction) A2->B2 + Nitromethane + Chiral La-BINOL catalyst C2 (-)-Bestatin B2->C2 Multi-step Conversion G cluster_0 Strategy 1: Chiral Pool Approach cluster_1 Strategy 2: Asymmetric Catalysis A1 D-Galactose (Chiral Pool) B1 Azido Intermediate A1->B1 Multi-step chirospecific conversion C1 Protected Sphingosine B1->C1 Chain Elongation D1 D-erythro-Sphingosine C1->D1 Deprotection A2 Achiral Aldehyde B2 Chiral Epoxide A2->B2 + Chiral Sulfur Ylide (Asymmetric Epoxidation) C2 D-erythro-Sphingosine B2->C2 Regioselective Ring Opening & Deprotection

References

Safety Operating Guide

Safe Disposal of L-Threoninol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of L-Threoninol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses, a face shield, and gloves.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or vapors.[1][2] In the event of a spill, the material should be swept up and shoveled into a suitable, closed container for disposal, taking care to avoid dust formation.[1][2]

This compound Waste Disposal Protocol

The primary method for the disposal of this compound involves engaging a licensed disposal company.[2] It is crucial to prevent the chemical from entering drains or waterways.[2][3]

Step-by-Step Disposal Procedure:

  • Collection: Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials, such as personal protective equipment or labware, that have come into contact with this compound should be treated as contaminated waste and disposed of as an unused product.[2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and certified waste disposal company.

  • Incineration: A recommended disposal method is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This procedure should only be carried out by trained professionals in a licensed facility.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and the policies of waste disposal companies, the following table summarizes key handling and storage parameters derived from safety data sheets.

ParameterSpecificationCitation
Storage of Waste Cool, dry, and well-ventilated place[2]
Waste Container Tightly closed and suitable for chemical waste[2]
Environmental Release Do not let product enter drains[2][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

L_Threoninol_Disposal_Workflow cluster_preparation Waste Preparation cluster_disposal Disposal Process start This compound Waste Generated collect Collect in a Designated Container start->collect label_container Label Container Clearly 'this compound Waste' collect->label_container store Store in a Cool, Dry, Well-Ventilated Area label_container->store contact_disposal Contact Licensed Disposal Company store->contact_disposal transport Arrange for Professional Waste Transport contact_disposal->transport Service Agreement incinerate Chemical Incineration with Afterburner and Scrubber transport->incinerate documentation Maintain Disposal Records incinerate->documentation

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their organizations.

References

Comprehensive Safety and Handling Guide for L-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling L-Threoninol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Hazard Identification and Classification

This compound is classified as an irritant. Understanding its specific hazards is the first step toward safe handling.

GHS Classification Hazard Statement Pictogram Signal Word
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]GHS07[2]Warning[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]GHS07[2]Warning[2]
Physicochemical Properties

A summary of key quantitative data for this compound is provided below.

Property Value
Molecular Formula C₄H₁₁NO₂[1][3]
Molecular Weight 105.14 g/mol [3]
Appearance Solid[2]
Melting Point 49-54 °C[2]
Storage Class 11 (Combustible Solids)[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The type of equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

Protection Type Required Equipment Standards and Specifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][3]Must conform to approved government standards such as EN166 (EU) or NIOSH (US).[1][3]
Skin Protection Chemical-resistant gloves and impervious protective clothing.Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[3] Wash and dry hands after use.[1]
Respiratory Protection Not required under normal conditions with adequate ventilation.If dust is generated, use a type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3]

Operational and Handling Plan

A systematic workflow ensures both safety and procedural consistency. Always handle this compound in accordance with good industrial hygiene and safety practices.[1][3]

Step 1: Engineering Controls
  • Ventilation: Always use this compound in a well-ventilated area.[1][3]

  • Exhaust: Provide appropriate local exhaust ventilation at places where dust is formed to control airborne concentrations.[1][3]

Step 2: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent contamination and moisture absorption.[3]

Step 3: Handling and Use
  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid the formation of dust and aerosols.[1][3] Weigh and handle the solid material in a designated area with proper ventilation.

  • Procedure: Avoid contact with skin and eyes.[1][3]

  • Hygiene: Wash hands thoroughly before breaks and at the end of the workday.[1][3]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Receive & Inspect This compound B Store in Cool, Dry, Well-Ventilated Area A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Ventilated Area (e.g., Fume Hood) C->D E Weigh and Handle (Avoid Dust Formation) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G J Remove PPE & Wash Hands F->J H Segregate Waste into Closed, Labeled Containers G->H I Dispose of Waste via Licensed Company H->I I->J

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Procedures

Immediate and appropriate responses to emergencies are critical. Always show the Safety Data Sheet to attending medical personnel.[1][3]

First-Aid Measures
Exposure Route Procedure
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3]
Skin Contact Take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][3]
Accidental Release Measures (Spills)
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear all required personal protective equipment as detailed above.

  • Contain: Prevent the product from entering drains.[1][3]

  • Clean-up: Pick up and arrange disposal without creating dust.[1][3] Use a shovel to sweep up the material and place it into a suitable, closed container for disposal.[1][3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Unused Product: Dispose of as unused chemical waste.[3]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of in the same manner as the unused product.[3]

This document provides summary guidance. Always consult the full, unabridged Safety Data Sheet (SDS) for this compound before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Threoninol
Reactant of Route 2
L-Threoninol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。